molecular formula 19781-27-2 B1166781 Lumifor CAS No. 106716-97-6

Lumifor

Cat. No.: B1166781
CAS No.: 106716-97-6
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Description

Lumifor, also known as this compound, is a useful research compound. Its molecular formula is 19781-27-2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

106716-97-6

Molecular Formula

19781-27-2

Synonyms

Lumifor

Origin of Product

United States

Foundational & Exploratory

What is Lumifor/Lumiphore technology?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Lumifor/Lumiphore Technology for Researchers, Scientists, and Drug Development Professionals

Introduction to Lumiphore Technology

Lumiphore, Inc. has developed a proprietary technology centered around novel macrocyclic bi-functional chelators (mBFCs) designed for advanced applications in drug discovery, diagnostics, and the burgeoning field of targeted radiotheranostics.[1][2] This technology leverages the unique photophysical properties of lanthanide metals, such as Terbium (Tb) and Europium (Eu), and the versatile coordination chemistry of radionuclides to create highly sensitive and stable molecular probes. The core of the technology lies in the design of these mBFCs, which are derived from nature's own metal-scavenging molecules, siderophores.[3] This foundation provides a robust framework for chelating metal ions with exceptional stability and efficiency, forming the basis for Lumiphore's two primary application platforms: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) for diagnostic and screening assays, and Targeted Radiotheranostics (TRT) for cancer imaging and therapy.[1][3]

The company has developed specific chelators, such as the hydroxyisophthalamide (IAM)-based Lumi4®-Tb for terbium and the 1-hydroxypyridin-2-one (1,2-HOPO)-based Lumi804 for europium and various radiometals like Lutetium-177 (Lu-177), Zirconium-89 (Zr-89), and Thorium-227 (Th-227).[4][5] These chelators are engineered to not only securely bind the metal ion but also to act as an "antenna," efficiently absorbing light and transferring that energy to the lanthanide, resulting in bright, long-lived luminescence.[6]

Core Mechanism: Time-Resolved Förster Resonance Energy Transfer (TR-FRET)

The diagnostic and drug discovery applications of Lumiphore technology are predominantly based on the principles of TR-FRET. This technique offers a significant advantage over conventional FRET by utilizing the long luminescence lifetime of lanthanide donor fluorophores.

The Principle of TR-FRET:

  • Excitation: A lanthanide chelate (the donor, e.g., Lumi4-Tb) is excited using a pulsed light source, typically in the UV range (e.g., 340 nm).[3]

  • Long-Lived Emission: Unlike standard organic fluorophores that emit light for nanoseconds, lanthanides exhibit luminescence lifetimes on the order of milliseconds.[7][8][9]

  • Time-Gated Detection: This long lifetime allows for "time-gated" or "time-resolved" detection. After the initial excitation pulse, there is a delay (typically 50-100 microseconds) before the emission signal is measured.[7][8][10] During this delay, short-lived background fluorescence from auto-fluorescent compounds, proteins, and scattered light decays completely.[11][12]

  • Energy Transfer: If a suitable acceptor fluorophore (e.g., fluorescein, GFP, or a red acceptor like Cy5) is in close proximity (typically <10 nm) to the lanthanide donor, the excited donor can transfer its energy to the acceptor.[7]

  • Sensitized Emission: The acceptor then emits this energy as light at its characteristic longer wavelength. This sensitized emission also inherits the long decay time of the donor.[13]

  • Ratiometric Measurement: The assay signal is typically calculated as a ratio of the acceptor's emission to the donor's residual emission, which corrects for variations in assay volume and quenching effects.[7]

This process results in a very high signal-to-noise ratio, making TR-FRET assays exceptionally sensitive and robust, ideal for high-throughput screening (HTS).[6][11]

Signaling Pathway Diagram

TR_FRET_Principle cluster_excitation Excitation Phase cluster_delay Time Delay Phase (~50-100 µs) cluster_detection Detection Phase (Time-Gated) Excitation_Light Pulsed UV Light (e.g., 340 nm) Donor Lumi4-Tb Chelate (Donor) Excitation_Light->Donor Excitation Background Short-lived Background Fluorescence (ns) Acceptor Acceptor Fluorophore (e.g., GFP) Donor->Acceptor FRET (<10nm) Donor_Emits Residual Donor Emission (e.g., 490 nm) Donor->Donor_Emits Luminescence Decay Background Decays Background->Decay Acceptor_Emits Sensitized Acceptor Emission (e.g., 520 nm) Acceptor->Acceptor_Emits Fluorescence

Caption: The principle of Time-Resolved FRET using a Lumiphore lanthanide donor.

Quantitative Data: Photophysical Properties

The performance of Lumiphore's reagents is defined by their quantitative photophysical properties. The high extinction coefficients, quantum yields, and long luminescence lifetimes are critical for the sensitivity of TR-FRET assays.

ParameterLumi4®-TbLumi804-EuUnitReference(s)
Associated Lanthanide Terbium (Tb³⁺)Europium (Eu³⁺)-[4]
Excitation Max (approx.) ~354-365~300-400nm[1][14]
Emission Peaks 490, 548, 587, 621613nm[6][14]
Luminescence Lifetime (τ) ~2.3 - 2.7716ms / µs[1][14]
Quantum Yield (Φ) 0.59 (59%)Approaching 0.30 (30%)-[1][4]
Molar Extinction Coeff. (ε) ~26,000Not specifiedM⁻¹cm⁻¹[1]
FRET Efficiency (to GFP) ~67%Not applicable%[1]

Experimental Protocols

While specific protocols are assay-dependent, the following provides a generalized methodology for a TR-FRET binding assay and a radiolabeling procedure using Lumiphore's chelation technology.

Protocol 1: General TR-FRET Immunoassay

This protocol describes a homogenous "mix-and-read" competitive binding assay, a common application in drug discovery.

Objective: To measure the binding of a small molecule inhibitor to a target protein.

Materials:

  • Target Protein (e.g., GST-tagged kinase)

  • Lumi4-Tb labeled anti-GST antibody (Donor)

  • Fluorescein-labeled tracer ligand that binds the target protein (Acceptor)

  • Test compounds/inhibitors

  • Assay Buffer (e.g., TR-FRET PPAR Assay Buffer)

  • 384-well low-volume microplate

  • TR-FRET compatible plate reader

Methodology:

  • Reagent Preparation:

    • Prepare a 4X solution of the Target Protein in assay buffer.

    • Prepare a 4X solution of the test compounds at various concentrations.

    • Prepare a 4X solution containing the Lumi4-Tb anti-GST antibody and the fluorescein-labeled tracer. The optimal concentrations must be determined empirically through titration experiments.

  • Assay Procedure (for a 20 µL final volume):

    • Add 5 µL of the 4X test compound solution to the wells of the 384-well plate.

    • Add 5 µL of the 4X Target Protein solution to each well.

    • Add 10 µL of the 4X antibody/tracer mixture to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium. The plate should be protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-enabled microplate reader.

    • Instrument Settings (Typical for Terbium-Fluorescein):

      • Excitation Wavelength: 340 nm

      • Emission Wavelength 1 (Acceptor): 520 nm

      • Emission Wavelength 2 (Donor): 495 nm

      • Delay Time: 100 µs

      • Integration Time: 200-400 µs

  • Data Analysis:

    • Calculate the TR-FRET ratio: (Emission at 520 nm / Emission at 495 nm) * 1000.

    • Plot the TR-FRET ratio against the concentration of the test compound and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

Experimental Workflow Diagram

TR_FRET_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Assembly (384-well plate) cluster_incubation 3. Incubation cluster_read 4. Plate Reading cluster_analysis 5. Data Analysis P1 Prepare 4X Solutions: - Test Compound - Target Protein - Ab/Tracer Mix A1 Add 5µL Test Compound P1->A1 A2 Add 5µL Target Protein A1->A2 A3 Add 10µL Ab/Tracer Mix A2->A3 I1 Incubate at RT (e.g., 1-2 hours) Protect from light A3->I1 R1 Read on TR-FRET Reader (Delay: 100µs) I1->R1 D1 Calculate Emission Ratio (520nm / 495nm) R1->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 D2->D3

Caption: A generalized workflow for a competitive TR-FRET binding assay.

Application in Targeted Radiotheranostics

A key innovation of Lumiphore is the use of a single mBFC, Lumi804, for both PET imaging and targeted radiotherapy.[15][16] This "theranostic" approach allows for patient diagnosis, dosimetry calculations, and therapy using the same targeting molecule and chelator, simply by swapping the chelated radiometal.[3]

  • For Imaging (PET): Lumi804 is chelated with a positron-emitter like Zirconium-89 (⁸⁹Zr).

  • For Therapy: The same Lumi804-conjugated targeting molecule is chelated with a therapeutic radionuclide like Lutetium-177 (¹⁷⁷Lu) or Thorium-227 (²²⁷Th).[5]

A significant advantage of the Lumi804 chelator is its ability to perform radiolabeling under mild conditions (room temperature), which is crucial for preserving the integrity of sensitive biological targeting vectors like antibodies.[2][16]

Protocol 2: General Radiolabeling of an Antibody with Lumi804

Objective: To radiolabel an antibody-Lumi804 conjugate with ¹⁷⁷Lu for therapeutic use.

Materials:

  • Antibody conjugated with Lumi804 (e.g., Ca-Lumi804-aCD11b)

  • ¹⁷⁷LuCl₃ in HCl solution

  • Ammonium acetate buffer (or similar, pH ~7)

  • Metal-free water and reaction vials

  • Size-exclusion chromatography (SEC-HPLC) system for quality control

Methodology:

  • Preparation:

    • In a metal-free microcentrifuge tube, add the antibody-Lumi804 conjugate solution.

    • Add the appropriate volume of buffer to adjust the pH to the optimal range for labeling (typically pH 6.5-7.5).

  • Radiolabeling Reaction:

    • Add the desired amount of ¹⁷⁷LuCl₃ solution to the antibody-chelator mixture.

    • Incubate the reaction at ambient temperature (room temperature) for 30-60 minutes.[16][17] Gentle mixing may be applied. Unlike DOTA chelation, heating is not required.[17]

  • Quality Control:

    • After incubation, determine the radiochemical yield and purity using SEC-HPLC with a radioactivity detector.[18]

    • Quantitative labeling (>99% radiochemical yield) is often achieved without the need for further purification.[17][18]

  • Purification (if necessary):

    • If unchelated radionuclide is present, the radiolabeled antibody can be purified using a size-exclusion spin column.

Theranostic Workflow Diagram

Theranostic_Workflow cluster_conjugation 1. Bioconjugation cluster_radiolabeling 2. Radiolabeling (Room Temp) cluster_application 3. Clinical Application Antibody Targeting Antibody Conjugate Antibody-Lumi804 Conjugate Antibody->Conjugate Chelator Lumi804 Chelator Chelator->Conjugate Zr89 Diagnostic Isotope (e.g., ⁸⁹Zr) Imaging_Agent PET Imaging Agent Conjugate->Imaging_Agent + ⁸⁹Zr Therapeutic_Agent Radiotherapeutic Agent Conjugate->Therapeutic_Agent + ¹⁷⁷Lu Zr89->Imaging_Agent Lu177 Therapeutic Isotope (e.g., ¹⁷⁷Lu) Lu177->Therapeutic_Agent PET PET Scan: Diagnosis & Dosimetry Imaging_Agent->PET Therapy Targeted Radiotherapy Therapeutic_Agent->Therapy

Caption: The theranostic concept using a single Lumi804-antibody conjugate.

References

The Principle of Lumiphor/Lumiphore Time-Resolved Fluorescence: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles behind Lumiphor/Lumiphore time-resolved fluorescence (TRF) technology. It is designed to furnish researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively leverage this powerful assay platform. The guide details the fundamental concepts, presents key quantitative data, outlines experimental protocols, and visualizes the underlying processes.

Core Principles of Lumiphor Time-Resolved Fluorescence

Time-resolved fluorescence is a highly sensitive detection method that overcomes the limitations of conventional fluorescence assays by minimizing background interference.[1] The technology relies on the unique photophysical properties of lanthanide chelates, which serve as fluorescent donors.[2] Lumiphore has developed proprietary macrocyclic bifunctional chelates (mBFCs) that create exceptionally bright and stable lanthanide-based reporters.[3]

The core principle of TRF lies in the significant difference in fluorescence lifetime between lanthanide-based donors and background fluorescence.[4] While background fluorescence from biological materials and unbound fluorophores decays in nanoseconds, lanthanide-based fluorophores exhibit a much longer emission lifetime, on the order of milliseconds.[4] By introducing a time delay between the excitation pulse and the measurement of the emission signal, the short-lived background fluorescence is allowed to decay completely, resulting in a measurement with a significantly improved signal-to-noise ratio.[1][5]

Lumiphore's technology utilizes lanthanides such as Terbium (Tb) and Europium (Eu) chelated within their proprietary mBFCs. These chelates act as "antenna" ligands, efficiently absorbing excitation energy and transferring it to the central lanthanide ion, which then emits light at its characteristic wavelengths.[1] This process, known as the antenna effect, is crucial for achieving the high brightness of Lumiphor probes.[1]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

A powerful application of TRF is Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[6] This technique combines the low background of TRF with the distance-dependent energy transfer of FRET to create a homogeneous assay format for studying molecular interactions.[6][7]

In a TR-FRET assay, a biomolecule is labeled with a Lumiphor lanthanide chelate (the donor), and its binding partner is labeled with a suitable acceptor fluorophore.[8] When the two molecules interact and come into close proximity (typically within 10 nanometers), excitation of the donor lanthanide results in non-radiative energy transfer to the acceptor.[4][9] The acceptor then emits fluorescence at its own characteristic wavelength.[4] The intensity of the acceptor's emission is directly proportional to the extent of the molecular interaction.[8]

The key advantages of Lumiphor-based TR-FRET assays include:

  • High Sensitivity: The time-gated detection eliminates background fluorescence, enabling the detection of low-abundance molecules.[2]

  • Homogeneous "Mix-and-Read" Format: No wash steps are required to remove unbound reagents, simplifying the workflow and making it amenable to high-throughput screening.[3][7]

  • Reduced Compound Interference: The time-gated detection minimizes interference from fluorescent compounds in screening libraries.[10]

  • High Stability: Lumiphore's chelates are highly stable, allowing for robust and reproducible assays.[3]

Quantitative Data

The selection of appropriate donor and acceptor pairs is critical for a successful TR-FRET assay. The following tables summarize the key quantitative data for Lumiphore's widely used Lumi4®-Tb and Lumi804™-Eu donor platforms.

ParameterLumi4®-TbLumi804™-Eu
Lanthanide Ion Terbium (Tb³⁺)Europium (Eu³⁺)
Excitation Maximum (nm) ~340 - 365~340
Emission Peaks (nm) 490, 548, 587, 621615 - 620
Fluorescence Lifetime (ms) ~2.3 - 2.7Not specified in search results
Quantum Yield ≥ 50%Approaching 30%

Table 1: Key photophysical properties of Lumi4®-Tb and Lumi804™-Eu.[2][11][12][13]

DonorAcceptorR₀ (Å)¹
Europium (III) cryptateXL665 (allophycocyanine) or d290
Terbium (III)Fluorescein70
Terbium (III) cryptateGreen fluorophores (e.g., FITC)Not specified in search results
Terbium (III) cryptateRed fluorophores (e.g., Cy5)Not specified in search results

Table 2: Common donor-acceptor pairs for TR-FRET.[9] ¹R₀ is the Förster distance at which FRET efficiency is 50%.

Experimental Protocols

The following sections provide generalized protocols for performing a homogeneous TR-FRET assay and a cell-based phospho-protein assay using Lumiphor reagents. These should be adapted based on the specific assay and reagents being used.

Homogeneous TR-FRET Immunoassay Protocol

This protocol describes a generic sandwich immunoassay to quantify an analyte in a sample.

Materials:

  • Lumi4®-Tb labeled detection antibody

  • Acceptor-labeled detection antibody (e.g., labeled with d2 or fluorescein)

  • Analyte standard or sample

  • Assay buffer

  • 384-well low-volume white microplate

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation: Prepare dilutions of the analyte standard, Lumi4®-Tb labeled antibody, and acceptor-labeled antibody in assay buffer.

  • Assay Reaction: a. To each well of the microplate, add the sample or analyte standard. b. Add the acceptor-labeled antibody to all wells. c. Add the Lumi4®-Tb labeled antibody to all wells. d. The final volume in each well is typically 20 µL.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Detection: a. Measure the fluorescence using a TR-FRET plate reader. b. Excite the donor at ~340 nm. c. Set a time delay of 50-150 µs. d. Measure the emission at the donor wavelength (e.g., 620 nm for Tb) and the acceptor wavelength (e.g., 665 nm for d2).

  • Data Analysis: a. Calculate the ratio of the acceptor emission to the donor emission (e.g., 665 nm / 620 nm). b. Plot the ratio against the analyte concentration to generate a standard curve. c. Determine the concentration of the analyte in the samples from the standard curve.

Cell-Based Phospho-ERK Assay Protocol (One-Plate)

This protocol is adapted from a homogeneous time-resolved fluorescence (HTRF®) assay for detecting phosphorylated ERK in cell lysates.[14]

Materials:

  • Cells cultured in a 384-well plate

  • Cell stimulation reagents (e.g., growth factors)

  • Lysis buffer supplemented with protease and phosphatase inhibitors

  • Anti-ERK1/2-Europium/Terbium Cryptate solution

  • Anti-Phospho-ERK1/2-d2 antibody solution

  • Detection buffer

  • TR-FRET compatible plate reader

Procedure:

  • Cell Culture and Stimulation: a. Seed cells in a 384-well plate and culture overnight. b. Starve the cells if necessary, then treat with stimulating agents for the desired time at 37°C.

  • Cell Lysis: a. Add supplemented lysis buffer to each well. b. Incubate for 30-45 minutes at room temperature with shaking to ensure complete lysis.

  • Detection: a. Add the anti-ERK1/2-Europium/Terbium Cryptate and anti-Phospho-ERK1/2-d2 antibody solutions prepared in detection buffer to each well. b. Incubate the plate for at least 2 hours at room temperature.

  • Measurement: a. Read the fluorescence emission at 620 nm and 665 nm using a TR-FRET plate reader with a time delay.

  • Data Analysis: a. Calculate the 665 nm / 620 nm ratio. b. The ratio is proportional to the amount of phosphorylated ERK in the cell lysate.

Visualizations

The following diagrams, created using the DOT language, illustrate the key principles and workflows of Lumiphor time-resolved fluorescence assays.

TRF_Principle cluster_excitation Excitation cluster_emission Emission cluster_detection Time-Gated Detection Excitation Excitation Pulse (e.g., 340 nm) Lumiphor Lumiphor (Lanthanide Chelate) Excitation->Lumiphor Absorption Background Background Fluorescence Excitation->Background Absorption Time Time (µs) Intensity Intensity Delay Delay (50-150 µs) Measurement Measurement Window Lumiphor->Lumiphor_Emission Long-lived Emission Background->Background_Emission Short-lived Emission Background_Emission->p1 Decay

Caption: Principle of Time-Resolved Fluorescence (TRF).

TR_FRET_Workflow cluster_reagents Reagents cluster_assay Assay cluster_interaction Molecular Interaction cluster_detection Detection Donor Biomolecule 1 + Lumi4-Tb (Donor) Mix Mix Reagents Donor->Mix Acceptor Biomolecule 2 + Acceptor Dye Acceptor->Mix Incubate Incubate Mix->Incubate No_Interaction No Interaction: Donor and Acceptor are distant Incubate->No_Interaction If no binding Interaction Interaction: Donor and Acceptor are in proximity Incubate->Interaction If binding occurs Excitation Excite Donor (~340 nm) No_Interaction->Excitation Interaction->Excitation No_FRET No FRET: Donor Emission (e.g., 620 nm) Excitation->No_FRET From unbound pairs FRET FRET Occurs: Acceptor Emission (e.g., 665 nm) Excitation->FRET From bound pairs

Caption: General workflow of a TR-FRET assay.

Phospho_Protein_Signaling cluster_cell Cellular Context cluster_assay Assay Steps cluster_detection TR-FRET Detection Ligand Ligand Receptor Receptor Ligand->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Protein Target Protein (e.g., ERK) Kinase_Cascade->Protein Phosphorylation Phospho_Protein Phosphorylated Protein Lysis Cell Lysis Phospho_Protein->Lysis Add_Antibodies Add Labeled Antibodies Lysis->Add_Antibodies FRET_Signal TR-FRET Signal Add_Antibodies->FRET_Signal Total_Ab Anti-Total Protein Ab (Donor) Total_Ab->FRET_Signal Phospho_Ab Anti-Phospho Protein Ab (Acceptor) Phospho_Ab->FRET_Signal

Caption: Signaling pathway detection using a TR-FRET assay.

References

An In-Depth Technical Guide to Lumiphore Bifunctional Chelators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumiphore, a company spun out of the University of California, Berkeley, specializes in the development of proprietary bifunctional chelators for a wide range of biomedical applications, including drug discovery, diagnostics, and therapeutics.[1] These chelators are designed to form highly stable complexes with metal ions, particularly lanthanides for luminescent assays and radionuclides for imaging and therapy. The core technology revolves around macrocyclic BiFunctional Chelate (mBFC) structures that offer rapid, room-temperature chelation and high in-vivo stability.[2]

This guide provides a comprehensive overview of Lumiphore's key chelator technologies, focusing on their chemical properties, experimental applications, and the underlying principles of their function.

Core Chelator Technologies

Lumiphore's portfolio is built upon decades of research into metal ion chelation, leveraging insights from natural siderophores to create synthetic chelators with superior properties.[3] The main classes of bifunctional chelators developed by Lumiphore include those based on hydroxyisophthalamide (IAM) and hydroxypyridinone (HOPO) moieties.

Hydroxyisophthalamide (IAM) Chelators: The Lumi4® Platform

The Lumi4® platform is based on a macrocyclic bifunctional chelator incorporating hydroxyisophthalamide (IAM) units.[3] This platform was foundational to Lumiphore's success, particularly with the development of Lumi4®-Tb, a highly luminescent terbium (Tb³⁺) complex.

Key Features of Lumi4®-Tb:

  • Exceptional Brightness: Lumi4®-Tb exhibits a high quantum yield of over 50% and a large extinction coefficient, making it an extremely bright luminescent probe.[4]

  • Long Luminescence Lifetime: The terbium ion, when chelated by Lumi4, has a long luminescence lifetime (τ > 2.4 ms), which is advantageous for time-resolved fluorescence resonance energy transfer (TR-FRET) assays.[4] This long lifetime allows for the temporal filtering of short-lived background fluorescence, significantly improving the signal-to-noise ratio.

  • Aqueous Stability: The macrocyclic structure of Lumi4 provides a high degree of stability for the terbium complex in aqueous environments.

Hydroxypyridinone (HOPO) Chelators: The Lumi804™ Platform and Beyond

Recognizing the potential of hydroxypyridinone (HOPO) as an ideal chelator for radiopharmaceutical applications, Lumiphore has developed a new generation of macrocyclic bifunctional chelators.[5] A prominent example is Lumi804™, which is based on 1-hydroxypyridin-2-one (1,2-HOPO) units.[3]

Key Features of HOPO Chelators:

  • Versatility in Metal Chelation: HOPO-based chelators, such as the octadentate ligand 3,4,3-LI(1,2-HOPO), demonstrate high stability with a variety of metal ions, including lanthanides and actinides.[1][6][7]

  • Theranostic Applications: Lumi804™ is a theranostic chelator, capable of stably chelating both diagnostic (e.g., Zirconium-89 for PET imaging) and therapeutic (e.g., Lutetium-177 for radiotherapy) radionuclides.[8]

  • Favorable Radiolabeling Conditions: Lumi804™ allows for rapid and efficient radiolabeling at room temperature, a critical feature for sensitive biomolecules like antibodies.[2][8]

  • High In Vivo Stability: The complexes formed with HOPO chelators exhibit excellent stability in vivo, minimizing the release of free radionuclides and reducing off-target toxicity.[9]

Quantitative Data

The following tables summarize key quantitative data for Lumiphore's bifunctional chelators and their metal complexes.

Table 1: Photophysical Properties of Luminescent Chelates

Chelator/ComplexMetal IonQuantum Yield (Φ)Molar Extinction Coefficient (ε)Lifetime (τ)
Lumi4®-TbTb³⁺> 50%[4]≥ 20,000 M⁻¹cm⁻¹ at ~340 nm[4]> 2.4 ms[4]
Lumi804™-EuEu³⁺Approaching 30%[3]Not specifiedNot specified

Table 2: Stability Constants of HOPO Chelator with Various Metal Ions

Data for the octadentate ligand 3,4,3-LI(1,2-HOPO), a representative HOPO chelator.

Metal Ionlog β₁₁₀
Ce(III)17.4 ± 0.5[6][7]
Ce(IV)41.5 ± 0.5[6][7]
Th(IV)40.1 ± 0.5[6][7]
Eu(III)pM value of 21.1[1]
La(III)pM value of 17.2[1]
Yb(III)pM value of 23.1[1]

Table 3: Radiolabeling Performance of Lumi804™ Conjugates

RadionuclideBiomoleculeRadiolabeling YieldMolar Activity
⁸⁹Zranti-CD11b antibody>99%[8]11.1 GBq/µmol[8]
¹⁷⁷Luanti-CD11b antibody>99%[8]11.1 GBq/µmol[8]
⁸⁹ZrIAB2MA minibody>99%[8]Not specified
¹⁷⁷LuIAB2MA minibody>99%[8]Not specified

Experimental Protocols

Synthesis of a Hydroxyisophthalamide (IAM) Chelator

This is a general synthesis protocol for a protected IAM precursor, based on available literature.

Materials:

  • 2-Hydroxyisophthalic acid

  • Benzyl chloride

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dry Dimethylformamide (DMF)

Procedure:

  • Combine 2-hydroxyisophthalic acid, benzyl chloride, and anhydrous K₂CO₃ in dry DMF.[10]

  • Heat the mixture at 75°C under a nitrogen atmosphere for 18 hours.[10]

  • Cool the reaction mixture to room temperature and filter to remove solids.[10]

  • Evaporate the filtrate to dryness to obtain the crude product.[10]

  • Purify the product via column chromatography to yield dibenzyl 2-(benzyloxy)benzene-1,3-dicarboxylate.[10]

Bioconjugation of a Bifunctional Chelator to an Antibody (General Protocol)

This protocol is a generalized procedure for conjugating an NHS-ester functionalized chelator, such as Lumi804-NHS, to an antibody.

Materials:

  • Antibody in a suitable buffer (e.g., carbonate buffer)

  • Ca-Lumi804-NHS stock solution in anhydrous DMF

  • Size Exclusion Chromatography (SEC) column (e.g., Sephadex G50)

  • Tris Buffered Saline (TBS)

  • Calcium Chloride (CaCl₂) solution

Procedure:

  • To the antibody solution, add the Ca-Lumi804-NHS stock solution (e.g., 1.5 molar equivalents). The calcium complex is used to prevent the reaction of the NHS ester with the hydroxyl groups of the chelator.

  • Incubate the reaction mixture for 1 hour with shaking.

  • Purify the antibody-chelator conjugate using an SEC column equilibrated with TBS.

  • Combine the eluent fractions containing the conjugate.

  • Add CaCl₂ to the conjugate solution to a final concentration of 1 mM.

  • Quantify the conjugate concentration using UV-vis spectroscopy.

Radiolabeling of a Lumi804™-Antibody Conjugate with Zirconium-89 or Lutetium-177

Materials:

  • Lumi804™-antibody conjugate

  • ⁸⁹Zr-oxalate or ¹⁷⁷Lu-chloride

  • Ammonium acetate buffer (0.5 M, pH 5.0)

  • Gentisic acid solution

Procedure:

  • To the Lumi804™-antibody conjugate, add the ammonium acetate buffer.

  • Add the gentisic acid solution.

  • Add the ⁸⁹Zr-oxalate or ¹⁷⁷Lu-chloride solution.

  • Incubate the reaction mixture for 30 minutes at 25°C.

  • The radiolabeled antibody can be purified using methods such as size-exclusion chromatography if necessary.

Visualizations

Chelation_Process cluster_reactants Reactants cluster_product Product BFC Bifunctional Chelator (e.g., Lumi804) Complex Stable Metal Complex BFC->Complex Chelation Metal Metal Ion (e.g., Zr-89) Metal->Complex

Caption: General overview of the metal chelation process.

Antibody_Conjugation_Workflow Antibody Targeting Antibody Conjugation Covalent Bond Formation (e.g., NHS ester chemistry) Antibody->Conjugation Chelator Bifunctional Chelator (with reactive group) Chelator->Conjugation Purification Purification (e.g., Size Exclusion Chromatography) Conjugation->Purification Conjugate Antibody-Chelator Conjugate Purification->Conjugate

Caption: Workflow for antibody-chelator conjugation.

Radiolabeling_Workflow Conjugate Antibody-Chelator Conjugate Labeling Radiolabeling Reaction (Room Temperature) Conjugate->Labeling Radionuclide Radionuclide (e.g., Lu-177) Radionuclide->Labeling QC Quality Control (e.g., ITLC, HPLC) Labeling->QC Final_Product Radiolabeled Antibody QC->Final_Product

Caption: Workflow for radiolabeling an antibody-chelator conjugate.

Lanthanide_Energy_Transfer cluster_process Energy Transfer in Lanthanide Chelate Excitation Light Absorption by Antenna Ligand ISC Intersystem Crossing (ISC) Excitation->ISC S1 -> T1 ET Energy Transfer (ET) ISC->ET Emission Lanthanide Luminescence ET->Emission to Ln³⁺

Caption: Simplified energy transfer mechanism in lanthanide chelates.

References

The Core of Lanthanide-Based Assays: A Technical Guide to Lumiphore Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of luminescent lanthanide technology, with a focus on Lumiphore's proprietary chelates, for the development of robust and sensitive bioassays. Lanthanide-based assays, particularly those employing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), have become indispensable tools in drug discovery and diagnostics due to their ability to minimize background interference and enhance signal detection.

Fundamental Principles of Lanthanide-Based Assays

Lanthanide-based assays leverage the unique photophysical properties of lanthanide ions, such as Europium (Eu³⁺) and Terbium (Tb³⁺). Unlike conventional organic fluorophores that have fluorescence lifetimes in the nanosecond range, lanthanides exhibit long-lived luminescence, often lasting for milliseconds.[1][2] This extended emission lifetime is the cornerstone of Time-Resolved Fluorescence (TRF) detection.

In a TRF assay, a lanthanide chelate is excited by a pulse of light (e.g., a flash lamp or laser).[2] A time delay is introduced (typically 50 to 100 microseconds) before measuring the emission signal.[3][4] This delay allows for the decay of short-lived background fluorescence from sample components, assay plates, and directly excited acceptor fluorophores, resulting in a significantly improved signal-to-noise ratio.[4]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET combines the principles of TRF with Förster Resonance Energy Transfer (FRET), a mechanism describing energy transfer between two light-sensitive molecules (a donor and an acceptor) when in close proximity (typically <10 nm).[5] In a TR-FRET assay:

  • A biomolecule is labeled with a lanthanide donor (e.g., a Lumi4-Tb chelate).

  • A second interacting biomolecule is labeled with a suitable acceptor fluorophore (e.g., fluorescein, Alexa Fluor 647).

  • Upon excitation of the lanthanide donor, if the two biomolecules are in close proximity due to a binding event, energy is transferred from the donor to the acceptor.

  • The acceptor then emits light at its characteristic wavelength.

  • This acceptor emission also possesses a long lifetime, inherited from the lanthanide donor, and can be measured after the time delay, providing a highly specific and low-background signal.[2]

The ratiometric nature of TR-FRET, where the acceptor signal is often divided by the donor signal, corrects for variations in assay volume and quenching effects from colored compounds.[6]

Lumiphore Technology: Advanced Lanthanide Chelates

Lumiphore, Inc. has developed a range of proprietary macrocyclic Bi-Functional Chelators (mBFCs) designed to enhance the performance of lanthanide-based assays.[7] These chelators serve multiple functions:

  • High Stability: They form stable complexes with lanthanide ions, preventing their dissociation in aqueous biological media.[7]

  • Efficient Antenna Effect: The chelator's structure incorporates an "antenna" component, a chromophore that efficiently absorbs light and transfers the energy to the encapsulated lanthanide ion. This overcomes the poor light-absorbing properties of the lanthanide ions themselves.

  • Brightness: These complexes are engineered for high quantum yields and molar extinction coefficients, resulting in exceptionally bright luminescent probes.[1][7]

Two prominent examples of Lumiphore's technology are Lumi4®-Tb (a Terbium complex) and Lumi804™-Eu (a Europium complex).[7] These reagents are designed for high-value homogeneous assays, such as those used in high-throughput screening (HTS).[7]

Data Presentation: Photophysical Properties of Lumiphore Chelates

The selection of appropriate donor and acceptor pairs is critical for a successful TR-FRET assay. The following table summarizes the key photophysical properties of Lumiphore's terbium and europium chelates.

PropertyLumi4®-TbLumi804™-EuCommon Acceptors
Lanthanide Ion Terbium (Tb³⁺)Europium (Eu³⁺)Fluorescein, GFP, Alexa Fluor 647, Cy5
Excitation Max (nm) ~354-365[1][8]~320-340 (typical for Eu chelates)[9]Varies (e.g., ~490 nm for Fluorescein)
Emission Peaks (nm) 490, 548, 587, 621[3]~615-620[9][10]Varies (e.g., ~520 nm for Fluorescein)[11]
Luminescence Lifetime (τ) ~2.3 - 2.7 ms[1][8]Not specifiedNanoseconds (ns)
Quantum Yield (Φ) 0.59 (59%)[1]Approaching 0.30 (30%)[7]Varies
**Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) **~26,000 at 354 nm[1]Not specifiedVaries

Experimental Protocols

The following sections provide detailed methodologies for common TR-FRET assays.

TR-FRET Kinase Activity Assay

This protocol is a generalized procedure for measuring the activity of a protein kinase, based on the principles of the HTRF® KinEASE™ and LanthaScreen™ assays. The assay quantifies the phosphorylation of a substrate by a kinase.

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide (specific for the kinase)

  • ATP

  • Lumi4-Tb (or other Terbium chelate) labeled anti-phospho-specific antibody (Donor)

  • Streptavidin-XL665 (or other suitable acceptor) (Acceptor)

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA)[12]

  • Detection Buffer (e.g., 50 mM HEPES pH 7.0, 0.8 M KF, 20 mM EDTA, 0.1% BSA)[12]

  • Low-volume 384-well plates (black or white)

  • HTRF-compatible microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of test compounds (inhibitors) in the appropriate solvent (e.g., DMSO) and then dilute in Kinase Reaction Buffer.

  • Enzyme and Substrate Preparation: Dilute the kinase and the biotinylated substrate to their final working concentrations in Kinase Reaction Buffer.

  • Kinase Reaction:

    • Add 4 µL of the test compound or vehicle control to the wells of the 384-well plate.[13]

    • Add 2 µL of the kinase solution.[13]

    • Add 2 µL of the biotinylated substrate solution.[13]

    • Initiate the kinase reaction by adding 2 µL of ATP solution. The final reaction volume is 10 µL.[13]

    • Seal the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes).[12][14]

  • Detection:

    • Prepare a detection mixture containing the Lumi4-Tb labeled anti-phospho-antibody and Streptavidin-XL665 in Detection Buffer. The EDTA in the buffer will stop the kinase reaction.[13]

    • Add 10 µL of the detection mixture to each well.[13]

    • Seal the plate and incubate at room temperature for 60 minutes to allow for the binding of the detection reagents.[12]

  • Measurement:

    • Read the plate on an HTRF-compatible microplate reader.

    • Excitation is typically at 320-340 nm.[10]

    • Measure the emission at two wavelengths: ~620 nm (for the Europium/Terbium donor) and ~665 nm (for the XL665 acceptor).[12]

  • Data Analysis:

    • Calculate the TR-FRET ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.[12]

    • Plot the TR-FRET ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[14]

TR-FRET GPCR-cAMP Assay

This protocol describes a competitive immunoassay to measure the levels of cyclic AMP (cAMP), a common second messenger in G-protein coupled receptor (GPCR) signaling, particularly for Gs and Gi-coupled receptors. This is based on the principles of the LANCE® Ultra cAMP assay.

Materials:

  • Cells expressing the GPCR of interest

  • GPCR agonist or antagonist compounds

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation[15]

  • Lumi804-Eu (or other Europium chelate) labeled cAMP tracer (Donor)

  • ULight™-labeled anti-cAMP monoclonal antibody (Acceptor)

  • Cell lysis and detection buffer

  • Low-volume 384-well plates (white)

  • TR-FRET compatible microplate reader

Procedure:

  • Cell Stimulation:

    • Harvest and resuspend cells in a suitable buffer containing a phosphodiesterase inhibitor like IBMX.

    • Dispense a specific number of cells into the wells of a 384-well plate.

    • Add serial dilutions of the test compound (agonist or antagonist).

    • Incubate the plate for a specified time (e.g., 30 minutes) at room temperature to allow for GPCR stimulation and cAMP production.[16]

  • Cell Lysis and Detection:

    • Prepare the detection reagents by diluting the Eu-labeled cAMP tracer and the ULight-labeled anti-cAMP antibody in the lysis/detection buffer.

    • Add the detection reagents to the wells containing the stimulated cells. This will lyse the cells and allow the detection reagents to bind to the intracellular cAMP.[16]

  • Incubation:

    • Seal the plate and incubate at room temperature for 60 minutes to allow the competitive binding reaction to reach equilibrium.[17]

  • Measurement:

    • Read the plate on a TR-FRET compatible microplate reader.

    • Excitation is typically at 320-340 nm.[16]

    • Measure the emission at two wavelengths: ~615 nm (for the Europium donor) and ~665 nm (for the ULight acceptor).[16]

  • Data Analysis:

    • The assay principle is based on competition. High levels of intracellular cAMP produced by the cells will compete with the Eu-labeled cAMP tracer for binding to the anti-cAMP antibody, leading to a decrease in the TR-FRET signal.

    • Calculate the TR-FRET ratio: (Emission at 665 nm / Emission at 615 nm).[17]

    • Plot the TR-FRET ratio against the log of the agonist concentration to determine the EC₅₀ value, or against the log of the antagonist concentration to determine the IC₅₀ value.

Mandatory Visualizations

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the logical flow of TR-FRET assays and the signaling pathways where they are commonly applied.

TR_FRET_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Assay Reaction cluster_detection 3. TR-FRET Detection cluster_analysis 4. Data Analysis reagent1 Biomolecule 1 + Donor (e.g., Lumi4-Tb) mix Mix Reagents in Microplate Well reagent1->mix reagent2 Biomolecule 2 + Acceptor (e.g., XL665) reagent2->mix compound Test Compound (e.g., Inhibitor) compound->mix incubate Incubate (Allow Binding) mix->incubate excite Excite Donor (e.g., 340 nm pulse) incubate->excite delay Time Delay (~50-100 µs) excite->delay measure Measure Emission (Donor & Acceptor Wavelengths) delay->measure ratio Calculate Emission Ratio (Acceptor/Donor) measure->ratio plot Plot Data & Determine EC50/IC50 ratio->plot

A generic workflow for a TR-FRET-based assay.

GPCR_Signaling GPCR GPCR G_Protein G-Protein (αs, β, γ) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αs activates cAMP cAMP AC->cAMP Converts Ligand Agonist Ligand Ligand->GPCR Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gene Transcription) PKA->Response Phosphorylates Targets

A simplified Gs-coupled GPCR signaling pathway.

RTK_Signaling RTK Receptor Tyrosine Kinase (RTK) RTK->RTK Autophosphorylation Grb2 Grb2/SOS RTK->Grb2 Recruits Ras Ras Raf Raf Ras->Raf Activates Ligand Growth Factor (Ligand) Ligand->RTK Binds & Dimerizes Grb2->Ras Activates (GDP -> GTP) MEK MEK Raf->MEK Phosphorylates MAPK MAPK (Erk) MEK->MAPK Phosphorylates Transcription Transcription Factors (e.g., Fos, Jun) MAPK->Transcription Activates Response Cellular Response (Proliferation, Differentiation) Transcription->Response Regulates Gene Expression

A Receptor Tyrosine Kinase (RTK) signaling cascade.

References

The Advent of Lumiphore Technology in Theranostic Radiopharmaceutical Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of oncology is being reshaped by the rise of theranostics, a paradigm that combines diagnostic imaging and targeted therapy within a single molecular platform. This approach enables clinicians to visualize a therapeutic target, select patients who are most likely to respond, and then deliver a potent, localized radiopharmaceutical therapy. At the heart of this revolution lies the critical technology of bifunctional chelators—molecules capable of securely holding a radioactive metal ion while being attached to a tumor-targeting vector. Lumiphore Inc., a key innovator in this field, has developed a proprietary platform of macrocyclic BiFunctional Chelators (mBFCs) that are demonstrating significant promise in advancing the next generation of radiopharmaceuticals.[1][2]

This technical guide provides an in-depth exploration of Lumiphore's core technology, with a focus on its application in radiopharmaceutical development. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying workflows and mechanisms to provide a comprehensive resource for researchers and developers in the field.

Core Technology: Macrocyclic BiFunctional Chelators (mBFCs)

Lumiphore's technology is centered on novel macrocyclic BiFunctional Chelators (mBFCs) designed for high in-vivo stability and versatility in binding a range of diagnostic and therapeutic radioisotopes.[1] A flagship example of this technology is the Lumi804 chelator, an octadentate, macrocyclic compound based on four 1-hydroxypyridin-2-one (1,2-HOPO) coordinating units.[3][4] The design of these mBFCs offers several key advantages in radiopharmaceutical development:

  • Exceptional In-Vivo Stability: The macrocyclic structure of chelators like Lumi804 creates a molecular 'cage' around the radioisotope, significantly enhancing the stability of the complex in biological systems.[5] This high stability is crucial for minimizing the off-target accumulation of free radioisotopes, particularly in bone, which can be a significant issue with traditional chelators like deferoxamine (DFO) when used with Zirconium-89 (⁸⁹Zr).[3]

  • Room Temperature Chelation: A significant operational advantage of Lumiphore's mBFCs is the ability to chelate radioisotopes rapidly at room temperature (25°C) or below physiological temperatures (<37°C).[1][4] This is particularly beneficial when working with sensitive biological targeting molecules, such as antibodies, that can be denatured by the heating often required for other chelators like DOTA.[6]

  • Theranostic Versatility: The Lumi804 chelator has been successfully used to chelate both the positron-emitting ⁸⁹Zr for PET imaging and the beta-emitting Lutetium-177 (¹⁷⁷Lu) for targeted radiotherapy.[3][4] This allows for the development of a true theranostic pair, where the same targeting molecule-chelator conjugate can be used for both initial patient screening and subsequent therapy, simply by swapping the radioisotope.[5] This "see what you treat" approach is a cornerstone of personalized nuclear medicine.

  • Broad Radionuclide Compatibility: Lumiphore's technology is designed to be compatible with a wide range of medically relevant radioisotopes, including Lutetium (Lu), Thorium (Th), and Zirconium (Zr).[1]

The synthesis of these advanced chelators, while complex, is based on established principles of organic and coordination chemistry. General synthetic strategies for HOPO-based macrocyclic chelators often involve the multi-step preparation of the HOPO coordinating units, which are then coupled to a macrocyclic backbone scaffold.

Quantitative Data Summary

The performance of a radiopharmaceutical is critically dependent on its in-vivo behavior. The following tables summarize key quantitative data from preclinical studies involving Lumiphore's Lumi804 chelator, demonstrating its stability and targeting capabilities.

Table 1: Comparative Biodistribution of ⁸⁹Zr-labeled anti-CD11b Antibody in Glioma-Bearing Mice (72h post-injection)
Organ/Tissue⁸⁹Zr-Lumi804-αCD11b (%ID/g ± SD)
Tumor (Ipsilateral) 3.4 ± 1.0
Contralateral Hemisphere0.4 ± 0.2
Blood8.9 ± 5.9
Heart1.8 ± 0.7
Lungs2.5 ± 0.7
Liver4.8 ± 1.0
Spleen11.8 ± 6.6
Kidneys2.5 ± 0.5
Muscle0.7 ± 0.3
Bone0.6 ± 0.1

%ID/g = percentage of injected dose per gram of tissue. Data extracted from Foster et al., 2021.[3]

Table 2: In-Vivo Stability Comparison of ⁸⁹Zr-labeled αCD11b (216h post-injection)
Organ/Tissue⁸⁹Zr-Lumi804-αCD11b (%ID/g ± SD)⁸⁹Zr-DFO-αCD11b (%ID/g ± SD)
Bone 0.50 ± 0.05 6.3 ± 2.3
Blood0.01 ± 0.0050.09 ± 0.03

This data highlights the significantly lower bone accumulation of ⁸⁹Zr when chelated by Lumi804 compared to the standard chelator DFO, indicating superior in-vivo stability. Data extracted from Foster et al., 2021.[3]

Table 3: Comparative Biodistribution of ¹⁷⁷Lu-labeled anti-PSMA Minibody in PC3-PIP Tumor-Bearing Mice (96h post-injection)
Organ/Tissue¹⁷⁷Lu-Lumi804-IAB2MA (%ID/g ± SD)¹⁷⁷Lu-DOTA-IAB2MA (%ID/g ± SD)
Tumor 3.9 ± 0.5 12.0 ± 1.9
Blood0.03 ± 0.000.11 ± 0.02
Liver0.5 ± 0.11.4 ± 0.2
Spleen0.1 ± 0.00.2 ± 0.0
Kidneys1.6 ± 0.23.5 ± 0.3
Bone0.2 ± 0.00.3 ± 0.0

While tumor uptake was higher for the DOTA conjugate in this model, the Lumi804 conjugate demonstrated faster clearance from blood and normal organs like the kidneys. Data extracted from Ho et al., 2024.[6]

Key Experimental Protocols

Detailed and reproducible methodologies are essential for the successful development of radiopharmaceuticals. The following protocols are based on published studies utilizing the Lumi804 chelator.

Protocol 1: Conjugation of Lumi804-NHS to an Antibody

This protocol describes the conjugation of the N-hydroxysuccinimide (NHS) ester-activated Lumi804 chelator to the lysine residues of a monoclonal antibody (e.g., αCD11b).[3]

  • Antibody Preparation: Dialyze the purified monoclonal antibody against sodium carbonate buffer to achieve the optimal pH for the conjugation reaction.

  • Conjugation Reaction:

    • Treat the antibody solution (e.g., 7.34 mg/mL) with a 1.5 molar equivalent of Ca-Lumi804-NHS (from a stock solution in anhydrous DMF). The calcium complex is used to protect the hydroxyl groups of the chelator from reacting with the NHS ester.

    • Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.

  • Purification:

    • Purify the antibody-chelator conjugate using size-exclusion chromatography (SEC) with Sephadex G50 Fine resin, eluting with a suitable buffer (e.g., Tris-buffered saline, pH 7.6).

    • Combine the eluent fractions containing the conjugate.

  • Final Preparation and Quantification:

    • Add CaCl₂ to the purified conjugate solution to a final concentration of 1 mM to ensure all chelators are complexed with calcium.

    • Quantify the final conjugate concentration and the degree of labeling using UV-Vis spectroscopy.

Protocol 2: Radiolabeling of Lumi804-Antibody Conjugate with ⁸⁹Zr and ¹⁷⁷Lu

This protocol outlines the room-temperature radiolabeling of the Lumi804-antibody conjugate.[3]

  • Reagent Preparation:

    • Prepare a 0.5 M ammonium acetate buffer (pH 5.0).

    • Prepare a 56 mM stock solution of gentisic acid (as a radioprotectant).

  • Radiolabeling Reaction:

    • In a reaction vial, combine the Lumi804-antibody conjugate (e.g., 10 nmol in 187 µL).

    • Add the ammonium acetate buffer (200 µL) and gentisic acid solution (2 µL).

    • Add the radioisotope: either ⁸⁹Zr-oxalate (e.g., 111 MBq in 20 µL) or ¹⁷⁷Lu-chloride (e.g., 111 MBq in 7 µL).

    • Incubate the reaction mixture for 30 minutes at 25°C.

  • Quality Control:

    • Determine the radiochemical yield by diluting a small aliquot of the reaction mixture with 50 mM DTPA and analyzing it via size-exclusion HPLC (SEC-HPLC). Radiochemical yields of ≥99% are typically achieved.[3]

  • In-Vivo Preparation:

    • For animal studies, dilute the final radiolabeled antibody conjugate in sterile saline before intravenous injection.

Visualizing Workflows and Mechanisms

Diagrams are powerful tools for understanding complex processes in radiopharmaceutical development. The following visualizations, created using the DOT language, illustrate key workflows and concepts related to Lumiphore's technology.

Theranostic_Development_Workflow cluster_0 1. Conjugate Preparation cluster_1 2. Radiolabeling cluster_2 3. Preclinical Evaluation Target Targeting Molecule (e.g., Antibody) Conjugation Conjugation Reaction (Room Temperature) Target->Conjugation Chelator Lumiphore mBFC (e.g., Lumi804-NHS) Chelator->Conjugation Purification Purification (SEC) Conjugation->Purification QC1 Characterization (Degree of Labeling) Purification->QC1 Radiolabeling Radiolabeling (Room Temperature, 30 min) QC1->Radiolabeling Radioisotope Radioisotope (e.g., ⁸⁹Zr or ¹⁷⁷Lu) Radioisotope->Radiolabeling QC2 Quality Control (Radiochemical Purity) Radiolabeling->QC2 InVitro In Vitro Studies (Serum Stability, Immunoreactivity) QC2->InVitro InVivo In Vivo Studies (Animal Model) QC2->InVivo Imaging PET/SPECT Imaging InVivo->Imaging Biodistribution Biodistribution Analysis InVivo->Biodistribution Therapy Therapeutic Efficacy Study InVivo->Therapy

Theranostic Radiopharmaceutical Development Workflow.

Theranostic_Concept cluster_0 Core Construct cluster_1 Diagnostic Arm cluster_2 Therapeutic Arm Antibody Targeting Antibody Lumi804 Lumi804 Chelator Antibody->Lumi804 conjugated Zr89 ⁸⁹Zr (Positron Emitter) Lumi804->Zr89 chelates Lu177 ¹⁷⁷Lu (Beta Emitter) Lumi804->Lu177 chelates PET PET Imaging Zr89->PET PatientStrat Patient Stratification & Dosimetry PET->PatientStrat Therapy Targeted Radiotherapy PatientStrat->Therapy informs Lu177->Therapy TumorCellKill Tumor Cell Killing Therapy->TumorCellKill

The Lumi804-based Theranostic Concept.

DNA_Damage_Mechanism cluster_0 Radionuclide Delivery cluster_1 Mechanism of Action RPT ¹⁷⁷Lu-Lumi804-Antibody (Radiopharmaceutical) TumorCell Tumor Cell RPT->TumorCell binds to target Nucleus Cell Nucleus TumorCell->Nucleus internalizes BetaParticle Beta Particle (β⁻) Emission Nucleus->BetaParticle ¹⁷⁷Lu decay in proximity to DNA DNA DNA BetaParticle->DNA induces SSB Single-Strand Breaks DNA->SSB DSB Double-Strand Breaks DNA->DSB CellDeath Apoptosis / Cell Death SSB->CellDeath if unrepaired DSB->CellDeath leads to

Mechanism of Action for ¹⁷⁷Lu-based Radiotherapy.

Conclusion

The development of stable, versatile, and easy-to-use bifunctional chelators is paramount to the continued advancement of radiopharmaceutical theranostics. Lumiphore's mBFC technology, exemplified by the Lumi804 chelator, addresses many of the challenges associated with the development of antibody-based radiopharmaceuticals. The ability to perform rapid, room-temperature radiolabeling while providing high in-vivo stability for a theranostic pair of radionuclides like ⁸⁹Zr and ¹⁷⁷Lu represents a significant step forward. The quantitative data and protocols presented herein provide a solid foundation for researchers and drug developers looking to leverage this promising technology in the creation of novel, targeted cancer therapies. As the field of nuclear medicine continues to expand, the principles of robust chelation chemistry embodied by the Lumiphore platform will undoubtedly play a crucial role in bringing personalized cancer treatments to patients in need.

References

The Core Mechanism of Lumi4-Tb and Lumi804-Eu: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of Lumi4-Tb and Lumi804-Eu, two powerful lanthanide-based chelates at the forefront of biological assays and theranostics. This document provides a comprehensive overview of their core functionalities, detailed experimental protocols, and key quantitative data to empower researchers in their scientific endeavors.

Core Mechanism of Action: Time-Resolved Förster Resonance Energy Transfer (TR-FRET)

Lumi4-Tb and Lumi804-Eu are bifunctional chelators designed to stably bind lanthanide ions—terbium (Tb³⁺) and europium (Eu³⁺), respectively—and act as highly efficient donors in Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays.[1][2] The fundamental principle of their action lies in the unique photophysical properties of lanthanides, namely their long fluorescence lifetimes, which allow for a time-gated detection strategy that significantly enhances signal-to-noise ratios.[3][4]

The mechanism can be dissected into the following key stages:

  • Chelation and Sensitization: Lumi4, a hydroxyisophthalamide macrocyclic chelator, encapsulates a Tb³⁺ ion.[2] Similarly, Lumi804, a macrocyclic compound featuring four 1-hydroxypyridin-2-one (1,2-HOPO) coordinating units, chelates a Eu³⁺ ion.[2][5] These organic cages serve a dual purpose: they protect the lanthanide ion from quenching by aqueous environments and act as "antenna" chromophores.[1]

  • Excitation: Upon excitation with near-UV light (typically around 320-340 nm), the organic chelator absorbs the energy and efficiently transfers it to the chelated lanthanide ion.[6][7]

  • Long-Lived Emission & FRET: The excited lanthanide ion (donor) can then relax through two pathways:

    • It can emit light at its characteristic, sharp emission peaks over a long lifetime (milliseconds).[6][8]

    • If a suitable acceptor fluorophore is in close proximity (typically < 10 nm), a non-radiative energy transfer, known as Förster Resonance Energy Transfer (FRET), occurs from the lanthanide donor to the acceptor.[1][7]

  • Time-Gated Detection: The acceptor fluorophore, having received the energy, then emits light at its own characteristic wavelength. The long lifetime of the lanthanide donor allows for the measurement of the acceptor's FRET-sensitized emission after a time delay (microseconds).[4][8] This delay effectively eliminates the short-lived background fluorescence from biological samples and directly excited acceptor molecules, resulting in a highly sensitive and robust assay.[1][3]

The power of Lumi4-Tb and Lumi804-Eu lies in their ability to be conjugated to biomolecules, such as antibodies or proteins.[5][9][10] When a Lumi4-Tb-conjugated biomolecule and an acceptor-labeled biomolecule interact, they are brought into close proximity, enabling FRET.[11] The detection of the acceptor's long-lived fluorescence is, therefore, a direct measure of the molecular interaction.[11] The use of terbium and europium, which have different emission wavelengths, also permits simultaneous multi-channel fluorescent testing.[2]

Data Presentation: Quantitative Properties

The following tables summarize the key quantitative data for Lumi4-Tb and Lumi804-Eu based on available literature.

Table 1: Photophysical Properties of Lumi4-Tb

PropertyValueReference
Excitation Wavelength (λex)~354 nm[6]
Emission Peaks (λem)490, 548, 587, 621 nm[8]
Extinction Coefficient (ε)~26,000 M⁻¹cm⁻¹ at 354 nm[6]
Quantum Yield (Φ)0.59[6]
Fluorescence Lifetime (τ)~2.3 - 2.7 ms[6]

Table 2: Photophysical and Binding Properties of Lumi804-Eu

PropertyValueReference
Quantum Yield (Φ)Approaching 30% in aqueous environment[2]
Dissociation Constant (Kd) of Eu-Lumi804-αCD11b2.6 nM[5]

Experimental Protocols

This section provides detailed methodologies for key experiments involving Lumi4-Tb and Lumi804-Eu.

General TR-FRET Assay Protocol

This protocol outlines the general steps for setting up a homogenous TR-FRET assay to detect the interaction between two biomolecules.

Materials:

  • Lumi4-Tb or Lumi804-Eu conjugated to the first biomolecule of interest (Biomolecule A).

  • Acceptor fluorophore (e.g., d2, XL665, or a compatible fluorescent protein) conjugated to the second biomolecule of interest (Biomolecule B).

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 7.0-8.0, with 0.01% BSA and 0.1% Tween-20).

  • Low-volume, 384-well black assay plates.

  • TR-FRET compatible plate reader.

Procedure:

  • Reagent Preparation: Prepare stock solutions of the Lumi4-Tb/Lumi804-Eu conjugate and the acceptor-labeled conjugate in the assay buffer.

  • Assay Setup:

    • Add a defined volume of the Lumi4-Tb/Lumi804-Eu conjugate to each well of the 384-well plate.

    • Add the substance to be tested (e.g., a potential inhibitor or interacting partner).

    • Add a defined volume of the acceptor-labeled conjugate to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a period determined by the binding kinetics of the interacting partners (typically 30 minutes to 2 hours). Protect the plate from light.

  • Detection:

    • Set the TR-FRET plate reader to the appropriate excitation and emission wavelengths for the donor-acceptor pair.

    • For Lumi4-Tb, typical settings are excitation at 320-340 nm, and emission detection at the acceptor's wavelength (e.g., 665 nm) and the donor's reference wavelength (e.g., 620 nm).[8]

    • Incorporate a time delay (e.g., 50-150 µs) between excitation and detection to minimize background fluorescence.

    • Set the measurement window (e.g., 400-1000 µs).

  • Data Analysis:

    • Calculate the TR-FRET ratio by dividing the acceptor emission intensity by the donor emission intensity and multiplying by a factor (e.g., 10,000).[12]

    • The TR-FRET ratio is proportional to the extent of the molecular interaction.

Antibody Labeling with Lumi4-Tb using SNAP-tag® Technology

This protocol describes the labeling of a SNAP-tag® fused protein (e.g., an antibody or receptor) with SNAP-Lumi4-Tb.

Materials:

  • Cells expressing the SNAP-tag® fusion protein.

  • Tag-lite™ SNAP-Lumi4®-Tb labeling reagent.

  • Tag-lite™ labeling medium.

  • Phosphate-buffered saline (PBS).

  • Cell culture flasks or plates.

Procedure:

  • Cell Culture: Culture the cells expressing the SNAP-tag® fusion protein to an appropriate confluency in a suitable vessel.

  • Labeling Reagent Preparation: Reconstitute the SNAP-Lumi4-Tb reagent in the Tag-lite™ labeling medium to the desired concentration (e.g., 100 nM).

  • Cell Labeling:

    • Remove the cell culture medium and wash the cells once with PBS.

    • Add the SNAP-Lumi4-Tb labeling solution to the cells.

    • Incubate for 1 hour at 37°C in a humidified incubator.

  • Washing:

    • Remove the labeling solution and wash the cells three to four times with Tag-lite™ labeling medium or PBS to remove any unbound label.

  • Cell Harvesting and Use: The labeled cells can now be used in downstream applications, such as binding assays, or can be frozen for later use.

Antibody Conjugation and Radiolabeling with Lumi804 for Theranostics

This protocol details the conjugation of an antibody with Lumi804 and subsequent radiolabeling with Lutetium-177 (¹⁷⁷Lu) or Zirconium-89 (⁸⁹Zr).[5]

Materials:

  • Antibody of interest (e.g., αCD11b).

  • Ca-Lumi804-NHS ester.

  • Sodium carbonate buffer (100 mM, pH 9.0).

  • Size exclusion columns (SECs).

  • Tris-buffered saline (TBS; 50 mM Tris, 150 mM NaCl, pH 7.6).

  • Calcium chloride (CaCl₂) solution (100 mM).

  • ¹⁷⁷LuCl₃ or ⁸⁹Zr-oxalate.

  • Ammonium acetate buffer (0.5 M, pH 5.0).

  • Gentisic acid solution.

  • DTPA solution (50 mM, pH 5.5).

  • SEC-HPLC system.

Procedure: Part 1: Antibody Conjugation with Ca-Lumi804-NHS

  • Buffer Exchange: Buffer exchange the antibody into 100 mM sodium carbonate buffer (pH 9.0) using SECs.

  • Conjugation Reaction:

    • Treat the antibody solution with a 1.5 molar equivalent of Ca-Lumi804-NHS ester (dissolved in anhydrous DMF).

    • Shake the reaction mixture for 1 hour at room temperature.

  • Purification:

    • Purify the conjugate by applying the reaction mixture to SECs equilibrated with TBS.

    • Combine the eluent fractions containing the conjugated antibody.

    • Add CaCl₂ to a final concentration of 1 mM.

  • Quantification: Determine the degree of labeling and the concentration of the conjugate using UV-vis spectroscopy.[5]

Part 2: Radiolabeling with ¹⁷⁷Lu or ⁸⁹Zr

  • Reaction Setup:

    • In a reaction vial, combine the Lumi804-conjugated antibody, 0.5 M ammonium acetate buffer (pH 5.0), and a small volume of gentisic acid solution.

    • Add the desired amount of ¹⁷⁷LuCl₃ or ⁸⁹Zr-oxalate.

  • Incubation: Incubate the reaction mixture for 30 minutes at 25°C.

  • Quality Control:

    • Determine the radiochemical yield by diluting a small aliquot of the reaction mixture with 50 mM DTPA and analyzing it by SEC-HPLC.[5]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows.

TR_FRET_Mechanism cluster_donor Donor Fluorophore cluster_acceptor Acceptor Fluorophore Donor Lumi4-Tb or Lumi804-Eu (Long Lifetime) Donor_Emission Donor Emission (Long Lifetime) Donor->Donor_Emission Interaction Molecular Interaction (<10 nm) Donor->Interaction FRET Excitation Excitation (320-340 nm) Excitation->Donor Acceptor Acceptor (e.g., d2, XL665) Acceptor_Emission Acceptor Emission (FRET-sensitized) Acceptor->Acceptor_Emission Interaction->Acceptor

Caption: The core mechanism of Time-Resolved Förster Resonance Energy Transfer (TR-FRET).

TR_FRET_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Lumi4-Tb/Lumi804-Eu and Acceptor Conjugates Dispense_Donor Dispense Donor Conjugate Reagents->Dispense_Donor Add_Sample Add Test Sample Dispense_Donor->Add_Sample Dispense_Acceptor Dispense Acceptor Conjugate Add_Sample->Dispense_Acceptor Incubate Incubate Dispense_Acceptor->Incubate Read_Plate Time-Gated Reading (TR-FRET Plate Reader) Incubate->Read_Plate Analyze_Data Calculate TR-FRET Ratio Read_Plate->Analyze_Data

Caption: A generalized workflow for a TR-FRET assay.

Lumi804_Theranostics_Workflow cluster_conjugation Antibody Conjugation cluster_radiolabeling Radiolabeling cluster_application Application Buffer_Exchange Antibody Buffer Exchange Conjugate React with Ca-Lumi804-NHS Buffer_Exchange->Conjugate Purify Purify Conjugate (SEC) Conjugate->Purify Radiolabel Incubate with ¹⁷⁷Lu or ⁸⁹Zr Purify->Radiolabel QC Quality Control (SEC-HPLC) Radiolabel->QC Theranostics In Vivo PET Imaging (⁸⁹Zr) or Radiotherapy (¹⁷⁷Lu) QC->Theranostics

Caption: Workflow for Lumi804-antibody conjugation and radiolabeling for theranostics.

References

The Core Principles of Lumifor/Lumiphore TR-FRET Assays: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays have become a cornerstone in modern drug discovery and life science research, offering a robust, homogeneous, and highly sensitive method for studying molecular interactions. This guide delves into the fundamental principles of TR-FRET technology, with a particular focus on Lumifor/Lumiphore systems, providing a comprehensive overview for both new and experienced users.

Introduction to TR-FRET: Combining Sensitivity with Low Background

TR-FRET is a sophisticated detection modality that ingeniously merges Time-Resolved Fluorescence (TRF) with Förster Resonance Energy Transfer (FRET).[1] This powerful combination allows for the measurement of binding events in a "mix-and-read" format, eliminating the need for cumbersome wash steps and making it ideal for high-throughput screening (HTS).[1]

The core strength of TR-FRET lies in its ability to significantly reduce assay background.[2] Biological samples often contain naturally fluorescent molecules that can interfere with standard fluorescence-based assays. TR-FRET circumvents this issue by utilizing long-lifetime lanthanide-based donors and a time-gated detection method.[2] After an initial excitation pulse, there is a deliberate delay before the signal is measured. During this delay, the short-lived background fluorescence from interfering molecules decays, leaving only the long-lasting signal from the specific TR-FRET pair.[2]

The Fundamental Mechanism of TR-FRET

The TR-FRET process is contingent on the close proximity of two key components: a donor fluorophore and an acceptor fluorophore.

  • The Donor: In this compound/Lumiphore and other TR-FRET systems, the donor is typically a lanthanide chelate or cryptate, most commonly Europium (Eu³⁺) or Terbium (Tb³⁺).[3][4] These lanthanide donors possess unique photophysical properties, including a large Stokes shift (a significant separation between the excitation and emission wavelengths) and an exceptionally long fluorescence lifetime, on the order of microseconds to milliseconds.[3]

  • The Acceptor: The acceptor is a conventional fluorophore, such as a small organic dye or a fluorescent protein, that has an excitation spectrum overlapping with the emission spectrum of the donor.[3]

The sequence of events in a TR-FRET assay is as follows:

  • Excitation: The lanthanide donor is excited by a high-energy light source, typically a flash lamp or a laser, at a specific wavelength (e.g., 320-340 nm).[3]

  • Energy Transfer (FRET): If the donor and acceptor are in close proximity (typically within 10 nanometers), the excited donor can transfer its energy non-radiatively to the acceptor.[1][2]

  • Acceptor Emission: The acceptor, having received the energy, then emits light at its own characteristic longer wavelength.[1]

  • Time-Gated Detection: A microplate reader measures the emitted light from both the donor and the acceptor after a specific time delay (e.g., 50-150 microseconds).[5] This delay ensures that any short-lived background fluorescence has subsided.[5]

The TR-FRET signal is typically expressed as a ratiometric measurement of the acceptor's emission intensity to the donor's emission intensity. This ratiometric approach helps to normalize for variations in sample volume and reagent concentrations, further enhancing the robustness of the assay.

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters used in this compound/Lumiphore TR-FRET assays. These values can vary depending on the specific assay and reagents used.

ParameterTypical ValueUnitNotes
Donor Concentration 0.5 - 5nMOptimal concentration should be determined empirically for each assay.
Acceptor Concentration 5 - 100nMOften used in slight excess to the donor.
Incubation Time 30 - 120minutesCan range from 15 minutes to overnight depending on the binding kinetics of the interacting partners.
Incubation Temperature Room Temperature (20-25)°CMost assays are performed at room temperature for convenience.
Assay Volume (384-well plate) 10 - 20µLMiniaturization to 1536-well plates with volumes as low as 5 µL is possible.[5]
Lanthanide DonorExcitation Wavelength (nm)Emission Wavelength (nm)Fluorescence Lifetime
Europium (Eu³⁺) ~320 - 340~615 - 620Milliseconds
Terbium (Tb³⁺) ~320 - 340~490, ~545, ~585, ~620Milliseconds
Common Acceptor DyesExcitation Wavelength (nm)Emission Wavelength (nm)
d2 ~620~665
Fluorescein ~490~520
ULight™ ~620~665
Cy5 ~649~670

Experimental Protocols

Below are detailed methodologies for two common types of TR-FRET assays.

Protein-Protein Interaction (PPI) Assay Protocol

This protocol describes a general workflow for detecting the interaction between two proteins, Protein A and Protein B.

  • Reagent Preparation:

    • Prepare a 2X stock solution of the donor-labeled anti-tag antibody (e.g., anti-GST-Europium) in assay buffer.

    • Prepare a 2X stock solution of the acceptor-labeled anti-tag antibody (e.g., anti-His-d2) in assay buffer.

    • Prepare a 2X stock solution of GST-tagged Protein A in assay buffer.

    • Prepare a 2X stock solution of His-tagged Protein B in assay buffer.

    • Prepare serial dilutions of a known inhibitor or unlabeled competitor protein for control experiments.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the 2X GST-Protein A solution to each well.

    • Add 5 µL of the 2X His-Protein B solution to each well. For inhibitor experiments, add the inhibitor solution at this step.

    • Add 10 µL of a pre-mixed solution containing the 2X donor- and acceptor-labeled antibodies to each well.

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate using a TR-FRET compatible microplate reader.

    • Set the excitation wavelength to 320 nm (or 340 nm).

    • Measure the emission at both the donor wavelength (~620 nm) and the acceptor wavelength (~665 nm) after a 50-100 µs delay.

  • Data Analysis:

    • Calculate the TR-FRET ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Plot the TR-FRET ratio against the concentration of the titrated component or inhibitor.

    • For inhibition assays, determine the IC₅₀ value from the dose-response curve.

Kinase Activity Assay Protocol

This protocol outlines a method for measuring the activity of a kinase by detecting the phosphorylation of a substrate.

  • Reagent Preparation:

    • Prepare a 2X stock solution of the kinase in kinase reaction buffer.

    • Prepare a 4X stock solution of the biotinylated substrate peptide and ATP in kinase reaction buffer.

    • Prepare a 4X stop/detection solution containing a Europium-labeled anti-phospho-specific antibody and ULight™-Streptavidin in TR-FRET dilution buffer with EDTA to stop the kinase reaction.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the 2X kinase solution to each well. For inhibitor screening, add 2.5 µL of a 4X inhibitor solution and 2.5 µL of the 4X kinase solution.

    • Initiate the kinase reaction by adding 5 µL of the 4X substrate/ATP solution.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

    • Stop the reaction by adding 10 µL of the 4X stop/detection solution.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plate using a TR-FRET compatible microplate reader with appropriate filters for Europium and ULight™.

  • Data Analysis:

    • Calculate the TR-FRET ratio. The ratio will be proportional to the amount of phosphorylated substrate.

    • Determine kinase activity and inhibitor potency (IC₅₀) from the generated data.

Visualizing TR-FRET Principles and Workflows

The following diagrams illustrate the core concepts and workflows of TR-FRET assays.

TR_FRET_Principle cluster_no_interaction No Interaction cluster_interaction Interaction (Proximity) Donor Donor (Eu³⁺) Donor_Emission Donor Emission (~620 nm) Donor->Donor_Emission Acceptor Acceptor Excitation1 Excitation (320-340 nm) Excitation1->Donor Donor2 Donor (Eu³⁺) FRET FRET Donor2->FRET Acceptor2 Acceptor Acceptor_Emission Acceptor Emission (~665 nm) Acceptor2->Acceptor_Emission Excitation2 Excitation (320-340 nm) Excitation2->Donor2 FRET->Acceptor2

Caption: The basic principle of TR-FRET.

PPI_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Assembly cluster_detection Detection & Analysis ProteinA Protein A (e.g., GST-tagged) Mix Mix Proteins and Antibodies in 384-well plate ProteinA->Mix ProteinB Protein B (e.g., His-tagged) ProteinB->Mix DonorAb Donor Antibody (e.g., Anti-GST-Eu³⁺) DonorAb->Mix AcceptorAb Acceptor Antibody (e.g., Anti-His-d2) AcceptorAb->Mix Incubate Incubate at RT (e.g., 60 min) Mix->Incubate Read Read Plate (TR-FRET Reader) Incubate->Read Analyze Calculate Ratio & Analyze Data Read->Analyze

Caption: Experimental workflow for a TR-FRET PPI assay.

Competitive_Inhibition cluster_no_inhibitor No Inhibitor: High FRET cluster_inhibitor With Inhibitor: Low FRET Receptor1 Receptor Ligand1 Labeled Ligand Receptor1->Ligand1 Receptor2 Receptor Inhibitor Inhibitor Receptor2->Inhibitor Ligand2 Labeled Ligand

Caption: Competitive inhibition assay principle.

References

Probing the Cellular Landscape: An In-depth Technical Guide to Exploratory Research Applications of Lumifor/Lumiphore Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles and diverse applications of Lumifor/Lumiphore probes in exploratory research. These advanced probes, built upon the unique photophysical properties of lanthanide chelates, have become indispensable tools in drug discovery and the fundamental study of cellular signaling. This document provides a comprehensive overview of the underlying technology, detailed experimental protocols for key applications, and quantitative performance data to empower researchers in leveraging these powerful reagents.

Core Technology: The Power of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This compound/Lumiphore probes are centered around lanthanide ions, such as Terbium (Tb³⁺) and Europium (Eu³⁺), encapsulated within highly stable, proprietary bifunctional chelates. This unique structure imparts exceptional photophysical properties, making them ideal donors in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.

The fundamental principle of TR-FRET lies in the long fluorescence lifetime of the lanthanide donor. Unlike conventional fluorophores that emit light for nanoseconds, this compound probes can luminesce for milliseconds. This extended emission window allows for "time-gated" detection. After an initial excitation pulse, there is a short delay (typically 50-100 microseconds) before the emission signal is measured. This delay effectively eliminates the short-lived background fluorescence from biological materials and unbound reagents, resulting in a significantly improved signal-to-noise ratio.

When the lanthanide donor is in close proximity (1-10 nm) to a suitable acceptor fluorophore, such as fluorescein or allophycocyanin (APC), Förster Resonance Energy Transfer occurs. The excited donor transfers its energy to the acceptor, which then emits light at its characteristic wavelength. The intensity of the acceptor's emission is directly proportional to the extent of the molecular interaction being studied.

Quantitative Performance of this compound Probes

The superior performance of this compound probes in TR-FRET assays is quantifiable through several key parameters. The high brightness of these probes is a product of their high molar extinction coefficients and quantum yields. For instance, the Lumi4-Tb complex boasts an impressive molar extinction coefficient and quantum yield, contributing to its exceptional sensitivity in a variety of assay formats. The robustness of these assays for high-throughput screening (HTS) is consistently demonstrated by Z' factor values greater than 0.7.

ParameterLumi4-TbTypical Acceptor (e.g., Fluorescein)
Excitation Wavelength (nm) ~340~490
Emission Wavelength (nm) 490, 545, 585, 620~520
Fluorescence Lifetime MillisecondsNanoseconds
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~26,000[1]~70,000
Quantum Yield (Φ) 0.59[1]~0.9
Typical Z' Factor in HTS > 0.7[2][3]N/A
ApplicationAnalyteProbe SystemKd / IC50Reference
Protein-Protein InteractionKeap1-Nrf2Tb-anti-His (donor), FITC-9mer Nrf2 peptide (acceptor)Kd = 22.6 ± 1.7 nM[3][3]
Kinase Inhibitor Screening14-3-3 proteinEu-anti-His (donor), Dy647-pBad peptide (acceptor)IC50 (FOBISIN 101) = ~26.2 µM[2][2]
Kinase Inhibitor Screeningp38αEu-anti-Tag (donor), Alexa Fluor® 647-tracer (acceptor)IC50 (BIRB 796) < 1 nM[4]
GPCR SignalingcAMP AssayAnti-cAMP cryptate (donor), d2-labeled cAMP (acceptor)N/A (competitive assay)[5]

Key Research Applications and Experimental Protocols

This compound probes have been successfully applied across a wide range of research areas, primarily in the elucidation of signaling pathways and the identification of novel therapeutic agents.

G Protein-Coupled Receptor (GPCR) Signaling

GPCRs represent a major class of drug targets. This compound-based TR-FRET assays provide a robust platform for monitoring GPCR activation and downstream signaling events, such as the modulation of second messengers like cyclic AMP (cAMP) and inositol monophosphate (IP1).

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand GPCR GPCR Ligand->GPCR G_Protein G Protein (α, β, γ) GPCR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Gs activation PLC Phospholipase C G_Protein->PLC Gq activation cAMP cAMP AC->cAMP ATP -> cAMP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response PIP2 PIP2 PLC->PIP2 Hydrolysis IP1 IP1 PIP2->IP1 DAG DAG PIP2->DAG IP1->Cellular_Response PKC Protein Kinase C DAG->PKC Activation PKC->Cellular_Response

GPCR Signaling Pathways

Experimental Protocol: HTRF® cAMP Assay

This protocol describes a competitive immunoassay to quantify cAMP levels in cells.

Materials:

  • HTRF® cAMP Dynamic 2 Assay Kit (containing cAMP-d2 and anti-cAMP Cryptate)

  • Cells expressing the GPCR of interest

  • Test compounds

  • Assay buffer (e.g., PBS with 1 mM IBMX)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation: Harvest and resuspend cells in assay buffer to a concentration of 300,000 cells/mL.

  • Cell Dispensing: Dispense 5 µL of the cell suspension into each well of a 384-well plate (1500 cells/well).

  • Compound Addition: Prepare a serial dilution of test compounds in DMSO. Dilute the compound stock 100-fold in assay buffer and add 2.5 µL to the wells.

  • Agonist Addition (for antagonist screening): Add 2.5 µL of a known agonist (at its EC₉₀ concentration) to the wells.

  • Incubation: Incubate the plate for 1 hour at room temperature.

  • Lysis and Detection: Add 5 µL of cAMP-d2 reagent diluted in Lysis Buffer, followed by 5 µL of anti-cAMP Cryptate reagent.

  • Final Incubation: Incubate for 1 hour at room temperature.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths after a 50-100 µs delay.

Kinase Inhibitor Screening

Kinases are critical regulators of cellular processes and prominent targets for cancer therapy. TR-FRET assays offer a high-throughput method for identifying and characterizing kinase inhibitors.

Kinase_Inhibitor_Screening cluster_assay TR-FRET Kinase Assay cluster_detection Detection Kinase Tagged Kinase Tracer Fluorescent Tracer (Acceptor) Kinase->Tracer Binding Antibody Anti-Tag Antibody (Donor) Kinase->Antibody Binding High_FRET High TR-FRET Signal Tracer->High_FRET Proximity Antibody->High_FRET Proximity Inhibitor Test Inhibitor Inhibitor->Kinase Competition Low_FRET Low TR-FRET Signal Inhibitor->Low_FRET Displacement of Tracer

Kinase Inhibitor Screening Workflow

Experimental Protocol: LanthaScreen® Kinase Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of inhibitors for a specific kinase.

Materials:

  • Tagged kinase of interest (e.g., GST-tagged)

  • LanthaScreen® Eu-anti-Tag Antibody (Donor)

  • LanthaScreen® Kinase Tracer (Acceptor)

  • Test inhibitors

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BRIJ-35)[6][7]

  • 384-well low-volume plates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 2X kinase/antibody mixture in Kinase Buffer A. The final concentration of kinase is typically at its EC₅₀ or EC₈₀, and the antibody is at a concentration recommended by the manufacturer (e.g., 4 nM).[7][8]

    • Prepare a 4X tracer solution in Kinase Buffer A at a concentration near its Kd for the kinase.[9]

    • Prepare a 4X serial dilution of the test inhibitor in Kinase Buffer A with a final DMSO concentration of 4%.[7]

  • Assay Assembly:

    • Add 4 µL of the 4X test inhibitor to the wells of a 384-well plate.[9]

    • Add 8 µL of the 2X kinase/antibody mixture to all wells.[9]

    • Add 4 µL of the 4X tracer solution to all wells.[9]

  • Incubation: Incubate the plate for 1 hour at room temperature.[9]

  • Measurement: Read the plate on a TR-FRET reader. For a BMG PHERAstar, typical settings for Europium-based assays are an integration start delay of 100 µs and an integration time of 200 µs.[10]

Protein-Protein Interaction (PPI) Analysis

The study of PPIs is fundamental to understanding cellular function. TR-FRET provides a powerful tool to screen for modulators of these interactions.

PPI_Assay cluster_assay_components Assay Components cluster_interaction Interaction & Detection ProteinA Tagged Protein A Donor_Ab Donor-labeled Antibody ProteinA->Donor_Ab Binds Tag PPI_Complex Protein A-B Complex ProteinA->PPI_Complex ProteinB Tagged Protein B Acceptor_Ab Acceptor-labeled Antibody ProteinB->Acceptor_Ab Binds Tag ProteinB->PPI_Complex High_FRET High TR-FRET Signal PPI_Complex->High_FRET Proximity of Donor & Acceptor Inhibitor PPI Inhibitor Inhibitor->PPI_Complex Disrupts Interaction Low_FRET Low TR-FRET Signal Inhibitor->Low_FRET

Protein-Protein Interaction Assay

Experimental Protocol: Generic TR-FRET PPI Assay

This protocol provides a general framework for developing a TR-FRET assay to screen for inhibitors of a protein-protein interaction.

Materials:

  • Purified, tagged versions of the two interacting proteins (e.g., His-tagged and GST-tagged).

  • Donor-labeled anti-tag antibody (e.g., Tb-anti-His).

  • Acceptor-labeled anti-tag antibody (e.g., Fluorescein-anti-GST).

  • Test compounds.

  • Assay Buffer (e.g., 20 mM Tris, pH 7.5, 50 mM NaCl, 0.01% Nonidet P40).[2][11]

  • 384-well black plates.

  • TR-FRET compatible plate reader.

Procedure:

  • Assay Optimization:

    • Perform cross-titrations of both proteins and their corresponding labeled antibodies to determine the optimal concentrations that yield a robust signal-to-background ratio.

  • Assay Protocol:

    • Combine the optimized concentrations of the two tagged proteins and their respective donor- and acceptor-labeled antibodies in the assay buffer.

    • Dispense 19 µL of this mixture into each well of a 384-well plate.[11]

    • Add 1 µL of test compound (e.g., from a 1 mM stock for a final concentration of 50 µM).

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 1-2 hours) to allow the interaction to reach equilibrium.[2]

  • Measurement: Read the plate using a TR-FRET enabled reader with appropriate setting for the chosen donor-acceptor pair.

Conclusion

This compound/Lumiphore probes, with their foundation in lanthanide-based TR-FRET technology, offer researchers a highly sensitive, robust, and versatile platform for a wide array of exploratory research applications. From dissecting intricate signaling pathways to high-throughput screening for novel drug candidates, these probes provide a significant advantage in generating high-quality, reproducible data. The detailed protocols and performance data presented in this guide are intended to facilitate the successful implementation of this powerful technology in your research endeavors.

References

Unlocking Novel Biomarker Discovery: A Technical Guide to Lumifor/Lumiphore Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of Lumifor/Lumiphore technology, a powerful tool for novel biomarker discovery and drug development. This technology, centered around advanced lanthanide-based luminescence, offers significant advantages in sensitivity, stability, and assay flexibility, enabling researchers to probe complex biological systems with high precision. We will delve into the fundamental chemistry, provide detailed experimental protocols for key applications, and present quantitative data to showcase the technology's superior performance.

Core Principles of this compound/Lumiphore Technology

This compound/Lumiphore technology is built upon the unique photophysical properties of lanthanide chelates, particularly Terbium (Tb) and Europium (Eu). Unlike conventional fluorophores with short-lived fluorescence in the nanosecond range, these lanthanide complexes exhibit long-lived luminescence, with lifetimes extending into the millisecond range. This key characteristic is the foundation of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a homogenous assay format that significantly enhances signal-to-noise ratios.

The core of the technology lies in proprietary macrocyclic Bi-Functional Chelators (mBFCs). These robust molecular cages encapsulate the lanthanide ion, shielding it from non-radiative deactivation by water molecules and enhancing its luminescent properties. The "bi-functional" nature of these chelators allows for stable conjugation to a wide range of biomolecules, such as antibodies, proteins, and peptides, without compromising their biological activity. A notable example is Lumi4-Tb, a terbium cryptate known for its exceptional brightness and stability.[1][2]

The long fluorescence lifetime of the lanthanide donor (e.g., Lumi4-Tb) allows for temporal discrimination of the specific FRET signal from short-lived background fluorescence and scattered excitation light. In a typical TR-FRET assay, a brief delay (in microseconds) is introduced between the excitation pulse and the measurement of the emission signal. During this delay, non-specific background signals decay to negligible levels, resulting in a highly sensitive and robust assay.

Quantitative Performance and Advantages

The superior photophysical properties of this compound/Lumiphore reagents translate into significant performance advantages in biomarker discovery assays. The high quantum yield and long lifetime of Lumi4-Tb contribute to its exceptional brightness and the high sensitivity of TR-FRET assays.

PropertyLumi4-TbFluorescein (FITC)Alexa Fluor 488
Excitation Max (nm) ~340~495~495
Emission Max (nm) 490, 548, 587, 620 ~519~519
Quantum Yield (Φ) ~0.59[3]~0.92~0.92
Fluorescence Lifetime (τ) ~2.3 - 2.7 ms[3]~4.1 ns~4.1 ns
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~26,000 at 354 nm[3]~71,000>65,000

Data compiled from multiple sources. The primary emission peak for Lumi4-Tb used in TR-FRET is typically 620 nm.

The key advantages of this compound/Lumiphore technology include:

  • High Signal-to-Noise Ratio: The time-resolved detection effectively eliminates background fluorescence, leading to highly sensitive assays.

  • Reduced Photobleaching: Lanthanide chelates are significantly more resistant to photobleaching compared to conventional organic dyes, allowing for stable and reproducible measurements over time.

  • Homogeneous Assay Format: TR-FRET assays are "mix-and-read," eliminating the need for wash steps and simplifying automation for high-throughput screening (HTS).

  • Multiplexing Capabilities: The distinct emission spectra of different lanthanides (e.g., Terbium and Europium) and the use of different acceptor fluorophores enable the simultaneous detection of multiple analytes in a single well.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound/Lumiphore technology.

Antibody Labeling with Lumi4-Tb NHS Ester

This protocol describes the covalent conjugation of a Lumi4-Tb NHS ester to a primary antibody for use in immunoassays.

Materials:

  • Antibody to be labeled (in 50 mM Phosphate Buffer, pH 8.0)

  • Lumi4-Tb NHS ester (e.g., from Lumiphore, Inc.) dissolved in anhydrous DMSO (10 mM)

  • Size-exclusion chromatography column (e.g., Superdex 200)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer at a concentration of approximately 1 mg/mL (6.67 µM for an IgG).

  • Labeling Reaction: Add a 15-fold molar excess of Lumi4-Tb NHS ester (from a 10 mM stock in DMSO) to the antibody solution.

  • Incubation: Gently mix and incubate the reaction mixture for 3 hours at room temperature, followed by overnight incubation at 4°C.

  • Purification: Purify the labeled antibody from unconjugated Lumi4-Tb using a size-exclusion chromatography column equilibrated with PBS, pH 7.4.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified antibody conjugate at 280 nm (for protein concentration) and 340 nm (for Lumi4-Tb concentration).

    • Calculate the DOL using the molar extinction coefficients for the antibody (e.g., 210,000 M⁻¹cm⁻¹ for IgG at 280 nm) and Lumi4-Tb (26,000 M⁻¹cm⁻¹ at 340 nm).[5] A typical DOL ranges from 4 to 7.

TR-FRET Assay for EGFR/HER2 Dimerization in Tumor Cryosections

This protocol outlines a TR-FRET-based immunoassay to quantify the dimerization of EGFR and HER2 receptors, key biomarkers in breast cancer, directly in tumor cryosections. This method provides insights into receptor activation status.

Materials:

  • Frozen breast tumor cryosections

  • Primary antibodies specific for EGFR and HER2

  • Lumi4-Tb labeled anti-EGFR antibody (donor)

  • d2 labeled anti-HER2 antibody (acceptor)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • TR-FRET compatible microplate reader

Procedure:

  • Sample Preparation: Mount tumor cryosections onto microscope slides or place in the wells of a microplate.

  • Antibody Incubation: Incubate the cryosections with a mixture of the Lumi4-Tb labeled anti-EGFR antibody and the d2 labeled anti-HER2 antibody overnight in a humidified chamber.

  • Washing: Gently wash the sections to remove unbound antibodies.

  • TR-FRET Measurement: Read the plate on a TR-FRET compatible microplate reader.

    • Excite the donor (Lumi4-Tb) at ~340 nm.

    • Measure the emission at two wavelengths:

      • Donor emission: ~620 nm

      • Acceptor emission (FRET signal): ~665 nm

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). The magnitude of this ratio is proportional to the extent of EGFR/HER2 dimerization.

Visualization of Workflows and Pathways

Experimental Workflow: TR-FRET for Protein-Protein Interaction

The following diagram illustrates the general workflow for a homogenous TR-FRET assay to detect the interaction between two proteins, Protein A and Protein B.

G cluster_0 Assay Components cluster_1 Assay Principle cluster_2 Detection pA Protein A interaction Protein A and B Interact pA->interaction no_interaction Protein A and B Do Not Interact pA->no_interaction pB Protein B pB->interaction pB->no_interaction abA Antibody A-Lumi4-Tb abA->interaction abA->no_interaction abB Antibody B-Acceptor abB->interaction abB->no_interaction fret FRET Occurs interaction->fret Proximity no_fret No FRET no_interaction->no_fret No Proximity excitation Excite at ~340nm fret->excitation no_fret->excitation emission Measure Emission at 620nm and 665nm excitation->emission Time-Resolved ratio Calculate FRET Ratio emission->ratio

TR-FRET assay workflow for protein-protein interaction.
Signaling Pathway: EGFR/HER2 Dimerization and Downstream Activation

This diagram illustrates the signaling pathway initiated by the dimerization of EGFR and HER2, leading to the activation of the Ras-Raf-MEK-ERK cascade. This compound/Lumiphore technology can be used to quantify the initial dimerization event, a critical step in biomarker discovery for targeted therapies.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimer EGFR-HER2 Dimer EGFR->Dimer HER2 HER2 HER2->Dimer Grb2 Grb2 Dimer->Grb2 Autophosphorylation Sos Sos Grb2->Sos Ras Ras Sos->Ras GDP -> GTP Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocation

EGFR/HER2 dimerization and downstream signaling cascade.

Conclusion

This compound/Lumiphore technology, with its foundation in stable, bright, and long-lived lanthanide chelates, provides a robust and sensitive platform for novel biomarker discovery. The homogenous TR-FRET assay format simplifies experimental workflows, enhances data quality, and is amenable to high-throughput screening. The ability to directly quantify protein-protein interactions, such as receptor dimerization, in complex biological samples offers researchers a powerful tool to dissect signaling pathways and identify new therapeutic targets. As the demand for more sensitive and reliable biomarker assays continues to grow, the adoption of this compound/Lumiphore technology is poised to accelerate advancements in both basic research and clinical drug development.

References

The Siderophore's Legacy: How Kenneth Raymond's Research Forged a New Class of Ultrasensitive Luminescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Core of Lumifor/Lumiphore Technology

Introduction

The development of this compound™ and Lumiphore® technologies represents a significant leap forward in the realm of highly sensitive biological assays and diagnostics. At the heart of this advancement lies the pioneering work of Professor Kenneth N. Raymond and his research group at the University of California, Berkeley. This technical guide delves into the foundational research that led to the creation of these exceptionally bright and stable luminescent probes, tracing their conceptual lineage from microbial iron transport systems to their application in cutting-edge drug discovery and diagnostics. The core of this technology is a class of macrocyclic ligands, inspired by siderophores, that form intensely luminescent complexes with lanthanide ions, particularly terbium(III).

From Siderophores to Lumiphores: A Siderophore-Inspired Design Philosophy

Professor Raymond's extensive research into the coordination chemistry of microbial iron transport provided the intellectual bedrock for the development of this compound technology.[1][2] Microorganisms secrete small, high-affinity chelating agents called siderophores to sequester essential iron(III) from their environment.[1] These natural chelators exhibit remarkable stability and selectivity for metal ions, a principle that Raymond's group ingeniously adapted for the creation of synthetic ligands for other metal ions, including lanthanides.[3][4][5]

The design of the hydroxyisophthalamide (IAM) and hydroxypyridinone (HOPO) based chelators at the core of Lumiphore's technology is a direct outcome of this biomimetic approach.[3][4][6] The goal was to create ligands that would encapsulate a lanthanide ion, protecting it from non-radiative deactivation by water molecules, while simultaneously acting as an efficient "antenna" to absorb light and transfer that energy to the metal ion, a process known as sensitized emission. This approach leads to characteristically long-lived luminescence, enabling time-resolved detection that significantly enhances signal-to-noise ratios in biological assays.[7][8]

Core Technology: Macrotricyclic Hydroxyisophthalamide (IAM) Ligands

The breakthrough in this compound/Lumiphore technology came with the development of octadentate, macrotricyclic ligands based on 2-hydroxyisophthalamide (IAM) chelating units.[9] These ligands are pre-organized for binding lanthanide ions, leading to complexes with exceptional thermodynamic stability and kinetic inertness in aqueous solutions. The most prominent among these is the chelator found in the Lumi4®-Tb complex.

Quantitative Data: Photophysical Properties

The Tb(III) complexes of these macrotricyclic IAM ligands set a new standard for luminescent lanthanide labels, exhibiting a combination of high quantum yields, large extinction coefficients, and long luminescence lifetimes.[9][10][11]

PropertyLumi4-Tb ComplexReference
Quantum Yield (Φ) ≥ 50%[9][10][11]
Molar Extinction Coefficient (ε) ≥ 20,000 M⁻¹cm⁻¹[9][10][11]
Luminescence Lifetime (τ) in H₂O ≥ 2.45 ms[9][10][11]

Experimental Protocols

Synthesis of Amine-Reactive Lumi4-Tb

The synthesis of the bifunctional, amine-reactive Lumi4-Tb chelator involves a multi-step process to construct the macrotricyclic ligand with a functional handle for bioconjugation. The general approach, based on the work of Raymond and colleagues, is outlined below.[9]

Materials:

  • Protected and activated 2-hydroxyisophthalamide monomers

  • A functionalized tetraamine backbone

  • Terbium(III) chloride (TbCl₃)

  • Standard organic solvents and reagents for peptide synthesis and purification

Procedure:

  • Synthesis of the Macrotricyclic Ligand: The synthesis involves the high-dilution condensation of an activated bis(2,3-dihydroxybenzoyl) derivative with a protected tetraamine backbone. The use of protecting groups on the phenolic hydroxyls and the functional handle is crucial.

  • Deprotection: Following the macrocyclization, the protecting groups are removed to yield the free ligand.

  • Complexation with Terbium(III): The purified ligand is dissolved in a suitable buffer (e.g., MES or HEPES) at a slightly acidic to neutral pH. An aqueous solution of TbCl₃ is added in a 1:1 molar ratio. The reaction is stirred at room temperature to allow for complex formation.

  • Activation for Bioconjugation: The carboxylic acid functionality on the bifunctional chelator is activated, for example, as an N-hydroxysuccinimide (NHS) ester, to make it reactive towards primary amines on biomolecules.

  • Purification: The final amine-reactive Lumi4-Tb complex is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Bioconjugation of Amine-Reactive Lumi4-Tb to a Protein

This protocol describes the general procedure for labeling a protein with the amine-reactive Lumi4-Tb NHS ester.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS pH 7.4)

  • Amine-reactive Lumi4-Tb NHS ester (dissolved in DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: The protein solution is prepared at a concentration of 1-10 mg/mL in a suitable amine-free buffer at pH 7.2-8.0.

  • Labeling Reaction: The amine-reactive Lumi4-Tb solution is added to the protein solution at a molar ratio of 5:1 to 20:1 (probe:protein). The reaction mixture is incubated at room temperature for 1-2 hours with gentle stirring.

  • Purification of the Conjugate: The unreacted probe is removed from the labeled protein using a size-exclusion chromatography column equilibrated with the desired storage buffer. The protein-Lumi4-Tb conjugate elutes in the void volume.

  • Characterization: The degree of labeling (DOL) is determined spectrophotometrically by measuring the absorbance of the protein (at 280 nm) and the Lumi4-Tb complex (at its absorption maximum, ~340 nm).

Mandatory Visualizations

Logical Relationship: From Siderophores to Lumiphores

Siderophore_to_Lumiphore cluster_inspiration Natural System Inspiration cluster_design Biomimetic Design Principle cluster_technology Lumiphore Technology Siderophore Siderophores (Microbial Iron Chelators) HighAffinity High Affinity & Selectivity for Fe(III) Siderophore->HighAffinity Exhibit SyntheticChelator Synthetic Chelator Design (e.g., IAM, HOPO) HighAffinity->SyntheticChelator Informs Preorganization Pre-organized for Lanthanide Binding SyntheticChelator->Preorganization Incorporates Lumiphore Lumiphore® Probes (e.g., Lumi4-Tb) Preorganization->Lumiphore Leads to HighLuminescence Bright & Stable Luminescence Lumiphore->HighLuminescence Achieves

Caption: Biomimetic design pathway from natural siderophores to synthetic luminescent probes.

Experimental Workflow: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) for Protein-Protein Interaction

TR_FRET_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Assembly cluster_detection Detection ProteinA Protein A fused to a tag (e.g., SNAP-tag) Incubate1 Incubate Protein A with Lumi4-Tb Donor ProteinA->Incubate1 ProteinB Protein B fused to an acceptor (e.g., GFP) Incubate2 Add Protein B-GFP Acceptor ProteinB->Incubate2 Lumi4 Lumi4-Tb Donor (conjugated to tag substrate) Lumi4->Incubate1 Incubate1->Incubate2 Interaction Protein-Protein Interaction brings Donor and Acceptor into proximity Incubate2->Interaction Excite Pulsed Excitation of Donor (Lumi4-Tb) Interaction->Excite Delay Time Delay (to reduce background fluorescence) Excite->Delay Measure Measure Acceptor Emission (sensitized FRET signal) Delay->Measure

Caption: Step-by-step workflow for a TR-FRET assay using a Lumi4-Tb donor.

Signaling Pathway: TR-FRET Mechanism

TR_FRET_Mechanism cluster_excitation Excitation cluster_fret FRET cluster_emission Emission Donor Lumi4-Tb (Donor) Donor_excited Excited Donor Acceptor GFP (Acceptor) Light Excitation Light Light->Donor Acceptor_excited Excited Acceptor Donor_excited->Acceptor_excited Energy Transfer Donor_emission Donor Emission Donor_excited->Donor_emission hν' Acceptor_emission Acceptor Emission (FRET Signal) Acceptor_excited->Acceptor_emission hν''

Caption: Energy transfer mechanism in a Lumi4-Tb to GFP TR-FRET system.

Conclusion

The research of Kenneth Raymond and his group, deeply rooted in the principles of bioinorganic and coordination chemistry, has been instrumental in the development of this compound/Lumiphore technology. By mimicking the high-affinity metal chelation strategies of natural siderophores, they have created a class of synthetic luminescent probes with unparalleled photophysical properties. These probes, particularly the Lumi4-Tb complex, have empowered researchers in drug discovery and diagnostics with tools for highly sensitive and robust time-resolved assays, continuing the legacy of siderophore-inspired innovation.

References

Methodological & Application

Application Notes & Protocols: Luminescence-Based Assay for Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, signaling pathways, and disease mechanisms. A variety of methods exist to detect and quantify these interactions in live cells. This document details the protocol for a highly sensitive luminescence-based method, the Split-Luciferase Complementation Assay (SLCA), a technology well-suited for both basic research and high-throughput screening (HTS). This assay format is often referred to by various trade names, leveraging the principle of light (Lumi) generation as a readout.

Principle of the Assay

The Split-Luciferase Complementation Assay is a type of protein-fragment complementation assay (PCA) used to detect PPIs in real-time within living cells.[1][2] The core principle involves splitting a luciferase enzyme into two non-functional fragments, which are then genetically fused to two proteins of interest (Protein A and Protein B).

  • No Interaction: When the target proteins do not interact, the luciferase fragments remain separate and inactive. No light is produced, resulting in a low background signal.[3]

  • Interaction: If Protein A and Protein B interact, they bring the luciferase fragments into close proximity. This proximity allows the fragments to refold and reconstitute into a functional enzyme.[2][3]

  • Signal Generation: In the presence of a specific substrate, the reconstituted luciferase catalyzes a chemical reaction that produces a quantifiable light signal (luminescence). The intensity of this signal is directly proportional to the extent of the protein-protein interaction.[1]

This technique is highly advantageous due to its high sensitivity, low background, and broad dynamic range, making it ideal for large-scale analyses and inhibitor screening.[4][5] A popular and advanced version of this assay utilizes NanoLuc® luciferase, which is split into a large fragment (LgBiT) and a small, high-affinity peptide fragment (SmBiT).[6]

Visualization of Assay Principle and Workflow

To illustrate the underlying mechanism and the experimental steps, two diagrams are provided below using the Graphviz DOT language.

Assay_Principle cluster_0 No Interaction cluster_1 Interaction Occurs ProtA_N Protein A + LgBiT NoLight No Signal Complex Protein A-B Complex (LgBiT + SmBiT Reconstituted) ProtB_C Protein B + SmBiT Substrate_N Substrate Substrate_N->NoLight No Reaction Light Luminescence Complex->Light Substrate_I Substrate Substrate_I->Complex Catalysis

Caption: Principle of the Split-Luciferase Complementation Assay for PPI detection.

Assay_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_readout Phase 3: Data Acquisition & Analysis arrow arrow A1 Construct Plasmids: Protein A-LgBiT Protein B-SmBiT A2 Transfect into Mammalian Cells A1->A2 A3 Incubate (24-48h) for Protein Expression A2->A3 B1 Plate Cells in Assay Plate (e.g., 384-well) A3->B1 B2 Add Test Compounds (e.g., Inhibitors) B1->B2 B3 Add Luciferase Substrate Reagent B2->B3 C1 Measure Luminescence (Plate Reader) B3->C1 C2 Analyze Data: Calculate S/B, Z' Factor C1->C2

Caption: General experimental workflow for a cell-based Split-Luciferase PPI assay.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing a Split-Luciferase Complementation Assay in HEK293T cells, a commonly used cell line for such experiments.[7][8]

Materials and Reagents
  • Cell Line: HEK293T cells

  • Culture Medium: DMEM, high glucose, supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Expression Plasmids:

    • Protein of Interest A fused to LgBiT fragment (N- or C-terminal fusion)

    • Protein of Interest B fused to SmBiT fragment (N- or C-terminal fusion)

    • Negative Control (e.g., unfused LgBiT/SmBiT or a non-interacting protein pair)

    • Positive Control (e.g., a known interacting protein pair like FRB/FKBP)

  • Transfection Reagent: (e.g., jetPRIME®, Lipofectamine® 3000)

  • Assay Plates: White, opaque, flat-bottom 96-well or 384-well plates suitable for luminescence

  • Luciferase Assay Reagent: Substrate for the specific luciferase (e.g., Nano-Glo® Live Cell Assay Reagent)

  • Instrumentation: Luminometer or a multi-mode plate reader capable of measuring luminescence

Step-by-Step Methodology

Day 1: Cell Seeding

  • Culture HEK293T cells until they reach 70-80% confluency.

  • Trypsinize and resuspend cells in fresh culture medium.

  • Seed cells into a 6-well plate at a density that will result in 70-80% confluency on the day of transfection (e.g., 5 x 10^5 cells/well).

  • Incubate overnight at 37°C, 5% CO2.

Day 2: Transfection

  • For each well, prepare the transfection mix according to the manufacturer's protocol.[8] A typical ratio is 1:1 for the two expression plasmids (e.g., 500 ng of Protein A-LgBiT plasmid + 500 ng of Protein B-SmBiT plasmid).

  • Include wells for controls:

    • Positive Control: Transfect with plasmids encoding a known interacting pair.

    • Negative Control: Transfect with plasmids encoding a known non-interacting pair.

    • Mock Control: Transfect with empty vectors or treat with transfection reagent only.

  • Add the transfection complex drop-wise to the cells.

  • Incubate for 24-48 hours to allow for protein expression.

Day 3/4: Assay Execution

  • Carefully detach the transfected cells using a gentle method (e.g., cell dissociation buffer or gentle pipetting).

  • Resuspend the cells in an appropriate assay medium (e.g., Opti-MEM®).

  • Dispense the cell suspension into a white, opaque 384-well assay plate (e.g., 5,000-10,000 cells per well in 20 µL).

  • For inhibitor screening: Add test compounds at desired concentrations and incubate for a specified period (e.g., 1-2 hours).

  • Prepare the luciferase substrate according to the manufacturer's instructions.

  • Add an equal volume of the substrate reagent to each well (e.g., 20 µL).

  • Incubate for 10-15 minutes at room temperature to allow the signal to stabilize.

Day 3/4: Data Acquisition

  • Measure the luminescence signal using a plate reader. Set the integration time to 0.5-1 second per well.

  • Record the Relative Luminescence Units (RLU) for each well.

Data Presentation and Quality Control

Effective analysis and stringent quality control are essential for validating assay performance, especially in a high-throughput context.

Data Analysis
  • Signal-to-Background (S/B) Ratio: This metric indicates the dynamic range of the assay.

    • Formula: S/B = Mean RLU (Positive Control) / Mean RLU (Negative Control)

    • A high S/B ratio (typically >5) is desirable.

  • Z'-Factor: The Z'-factor is a statistical parameter used to evaluate the quality and reliability of a high-throughput screening assay.[9][10] It measures the separation between the positive and negative control signals relative to their variability.[11]

    • Formula: Z' = 1 - [ (3 * SD_positive + 3 * SD_negative) / |Mean_positive - Mean_negative| ]

    • Where SD is the standard deviation.

Interpreting Assay Quality

The Z'-factor provides a clear indication of the assay's suitability for screening.

Z'-Factor ValueAssay Quality Interpretation
> 0.5Excellent assay, highly reliable for HTS.[10][12]
0 to 0.5Marginal assay; may be acceptable but requires careful hit selection.[12]
< 0Poor assay, not suitable for screening due to overlapping controls.[11]
Example Quantitative Data

The following table summarizes representative data from a hypothetical 384-well plate experiment designed to validate the assay for HTS.

ParameterPositive Control (Interacting Pair)Negative Control (Non-Interacting Pair)
Number of Replicates (n) 1616
Mean RLU 850,00045,000
Standard Deviation (SD) 55,00012,000
Calculated S/B Ratio 18.9-
Calculated Z'-Factor 0.75 -

References

Revolutionizing High-Throughput Screening: Harnessing the Power of Lumifor/Lumiphore Chelators

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, high-throughput screening (HTS) stands as a cornerstone for identifying novel therapeutic candidates. The demand for robust, sensitive, and efficient assay technologies is ever-increasing. Lumifor/Lumiphore proprietary bifunctional chelators, particularly the Lumi4®-Tb (Terbium) and Lumi804™-Eu (Europium) macrocycles, have emerged as powerful tools that address these needs. By forming highly stable and luminescent lanthanide complexes, these chelators are pivotal in the application of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, a homogeneous "mix-and-read" technology ideally suited for HTS.

This document provides detailed application notes and protocols for the utilization of this compound/Lumiphore chelators in HTS, targeting researchers, scientists, and drug development professionals. We will delve into the principles of TR-FRET, provide exemplary protocols for key applications such as kinase and protein-protein interaction assays, and present quantitative performance data.

The Principle of TR-FRET in HTS

TR-FRET technology masterfully combines the principles of Förster Resonance Energy Transfer (FRET) with Time-Resolved Fluorescence (TRF) to create a highly sensitive and specific detection method.[1][2] The core of this technology lies in the unique photophysical properties of lanthanide ions, such as Terbium (Tb) and Europium (Eu), when complexed with this compound/Lumiphore chelators.

These lanthanide complexes serve as ideal FRET donors due to their long luminescence lifetimes (microseconds to milliseconds), in stark contrast to the nanosecond-scale fluorescence of most organic fluorophores and background signals from assay components.[3] This extended lifetime allows for a time-gated detection window, where the measurement of the FRET signal is delayed after the initial excitation pulse. This delay effectively eliminates the transient background fluorescence, leading to a significantly improved signal-to-noise ratio.[4][5]

In a typical TR-FRET assay, a biomolecule of interest is labeled with a this compound/Lumiphore lanthanide chelate (donor), while its binding partner is labeled with a suitable acceptor fluorophore. When these two molecules interact, they bring the donor and acceptor into close proximity (typically within 10 nanometers), enabling the non-radiative transfer of energy from the excited donor to the acceptor. The acceptor then emits light at its characteristic wavelength, and this sensitized emission is measured after the time delay. The resulting TR-FRET signal is directly proportional to the extent of the molecular interaction.[6]

Key Advantages of this compound/Lumiphore Chelators in HTS

The utilization of this compound/Lumiphore chelators in TR-FRET assays for HTS offers several distinct advantages:

  • High Sensitivity and Robustness: The exceptional brightness and stability of Lumi4®-Tb and Lumi804™-Eu chelates, combined with the low background of TR-FRET, enable the detection of molecular interactions with high sensitivity and reproducibility.[7][8]

  • Homogeneous "Mix-and-Read" Format: TR-FRET assays are performed in a single well without the need for separation or washing steps, simplifying the workflow and making them highly amenable to automation and miniaturization for high-throughput applications.[9][10]

  • Reduced Compound Interference: The time-gated detection minimizes interference from autofluorescent compounds often present in screening libraries, reducing the rate of false positives.[11]

  • Multiplexing Capabilities: The distinct emission wavelengths of Terbium (e.g., Lumi4®-Tb) and Europium (e.g., Lumi804™-Eu) allow for the development of multiplexed assays to simultaneously study multiple molecular interactions.[7]

Quantitative Performance Data

The performance of HTS assays is critically evaluated using statistical parameters such as the Z' factor and the signal-to-background (S/B) ratio. A Z' factor between 0.5 and 1.0 indicates an excellent assay, suitable for HTS.[12][13] The S/B ratio provides a measure of the assay window. Assays employing this compound/Lumiphore chelators consistently demonstrate high performance, making them reliable for large-scale screening campaigns.

Assay TypeThis compound/Lumiphore ChelateTargetAcceptor FluorophoreS/B RatioZ' FactorReference
Protein-Protein InteractionEuropium Chelate14-3-3/pBad peptideDy647>20>0.7[14]
Protein-Protein InteractionEuropium ChelateEstrogen Receptor/SRC3Cy5>100>0.8[15]
Kinase AssayTerbium ChelateGeneral KinaseFluorescein>10>0.7 (typical)[5][16]
Ubiquitination AssayTerbium ChelateUBC13FluorochromeNot Specified>0.7[17]

Experimental Protocols

Here, we provide detailed protocols for two common HTS applications using this compound/Lumiphore chelators: a kinase activity assay and a protein-protein interaction assay.

Application 1: Kinase Activity Assay using Lumi4®-Tb

This protocol describes a universal, non-radioactive method for measuring kinase activity by quantifying the phosphorylation of a substrate peptide. The assay utilizes a Lumi4®-Tb-labeled anti-phospho-specific antibody as the donor and a suitable acceptor-labeled tracer.

Diagram of the Kinase Assay Workflow

G Kinase Activity TR-FRET Assay Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution prep_kinase Prepare Kinase Solution add_kinase Dispense Kinase prep_kinase->add_kinase prep_substrate Prepare Substrate/ATP Mix add_substrate Add Substrate/ATP & Inhibitor prep_substrate->add_substrate prep_ab Prepare Lumi4-Tb-Ab/Acceptor Mix add_detection Add Detection Reagents prep_ab->add_detection add_kinase->add_substrate incubate_kinase Incubate (Kinase Reaction) add_substrate->incubate_kinase incubate_kinase->add_detection incubate_detection Incubate (Detection) add_detection->incubate_detection read_plate Read TR-FRET Signal incubate_detection->read_plate

Caption: Workflow for a Lumi4®-Tb based kinase activity TR-FRET assay.

Materials:

  • Lumi4®-Tb labeled anti-phospho-specific antibody (Donor)

  • Acceptor-labeled tracer (e.g., fluorescein-labeled peptide)

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Stop/Detection buffer (e.g., TR-FRET dilution buffer containing EDTA)

  • Test compounds (potential inhibitors)

  • Low-volume 384-well assay plates (e.g., white or black, non-binding)

  • TR-FRET compatible plate reader

Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase reaction buffer.

    • Prepare a 4X substrate/ATP solution in kinase reaction buffer. The optimal concentrations of substrate and ATP should be determined empirically, typically around the Km values.

    • Prepare a 4X solution of the test compounds in kinase reaction buffer containing DMSO. The final DMSO concentration in the assay should typically not exceed 1%.

    • Prepare a 2X stop/detection mix containing Lumi4®-Tb labeled antibody and acceptor-labeled tracer in stop/detection buffer. The final concentration of EDTA should be sufficient to stop the kinase reaction (e.g., 10-20 mM).

  • Assay Procedure (384-well format):

    • Add 5 µL of the 2X kinase solution to each well of the assay plate.

    • Add 2.5 µL of the 4X test compound solution to the appropriate wells. For control wells, add 2.5 µL of the buffer with DMSO.

    • To initiate the kinase reaction, add 2.5 µL of the 4X substrate/ATP solution to all wells. The total reaction volume is now 10 µL.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). This should be within the linear range of the reaction.

    • Stop the reaction and detect the phosphorylated product by adding 10 µL of the 2X stop/detection mix to each well. The final volume is 20 µL.

    • Incubate the plate at room temperature for at least 60 minutes to allow for antibody binding and signal stabilization.

    • Read the plate on a TR-FRET compatible plate reader.

  • Data Analysis:

    • Calculate the TR-FRET ratio by dividing the acceptor emission signal by the donor emission signal.

    • Plot the TR-FRET ratio against the concentration of the test compound to determine IC50 values for inhibitors.

    • Calculate the Z' factor and S/B ratio to assess assay performance.

Application 2: Protein-Protein Interaction Assay using Lumi804™-Eu

This protocol outlines a method to screen for modulators of a protein-protein interaction (PPI). It uses a Lumi804™-Eu labeled antibody against a tag on one protein (e.g., His-tag) and an acceptor-labeled antibody against a tag on the interacting protein (e.g., FLAG-tag).

Diagram of the Protein-Protein Interaction Assay Principle

G Protein-Protein Interaction TR-FRET Assay Principle cluster_interaction Interaction Present cluster_no_interaction Interaction Disrupted ProteinA Protein A (e.g., His-tagged) ProteinB Protein B (e.g., FLAG-tagged) ProteinA->ProteinB Interaction Lumi804Eu Lumi804-Eu-Ab (Donor) Lumi804Eu->ProteinA Binds Tag Acceptor Acceptor-Ab Lumi804Eu->Acceptor FRET Acceptor->ProteinB Binds Tag ProteinA_2 Protein A ProteinB_2 Protein B Lumi804Eu_2 Lumi804-Eu-Ab Lumi804Eu_2->ProteinA_2 Acceptor_2 Acceptor-Ab Lumi804Eu_2->Acceptor_2 No FRET Acceptor_2->ProteinB_2 Inhibitor Inhibitor

Caption: Principle of a TR-FRET assay for studying protein-protein interactions.

Materials:

  • Lumi804™-Eu labeled antibody (Donor, e.g., anti-His)

  • Acceptor-labeled antibody (e.g., anti-FLAG labeled with a suitable fluorophore)

  • Purified tagged proteins (Protein A-His and Protein B-FLAG)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Test compounds (potential inhibitors or stabilizers)

  • Low-volume 384-well assay plates

  • TR-FRET compatible plate reader

Protocol:

  • Reagent Preparation:

    • Prepare a 4X solution of Protein A-His in assay buffer.

    • Prepare a 4X solution of Protein B-FLAG in assay buffer.

    • Prepare a 4X solution of the test compounds in assay buffer with DMSO.

    • Prepare a 2X antibody mix containing Lumi804™-Eu labeled anti-His antibody and acceptor-labeled anti-FLAG antibody in assay buffer.

  • Assay Procedure (384-well format):

    • Add 5 µL of the 4X test compound solution to the appropriate wells. For control wells, add 5 µL of the buffer with DMSO.

    • Add 5 µL of the 4X Protein A-His solution to all wells.

    • Add 5 µL of the 4X Protein B-FLAG solution to all wells.

    • Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow for protein interaction and binding of any modulators.

    • Add 5 µL of the 2X antibody mix to all wells. The final volume is 20 µL.

    • Incubate the plate at room temperature for at least 60 minutes, protected from light, to allow for antibody binding and signal development.

    • Read the plate on a TR-FRET compatible plate reader.

  • Data Analysis:

    • Calculate the TR-FRET ratio.

    • For inhibitors, plot the TR-FRET ratio against compound concentration to determine IC50 values. For stabilizers, an increase in the TR-FRET signal would be observed.

    • Determine the Z' factor and S/B ratio for assay validation.

Signaling Pathway Visualization: EGFR Signaling

TR-FRET assays are extensively used to study cellular signaling pathways. For instance, the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and is often dysregulated in cancer, can be interrogated using this technology.[1][2][18] Assays can be designed to measure EGFR dimerization, a key step in its activation, or the phosphorylation of downstream targets.

Diagram of the EGFR Signaling Pathway

G Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR Dimerization EGF->EGFR Autophosphorylation Autophosphorylation EGFR->Autophosphorylation Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Autophosphorylation->Downstream Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation

Caption: Simplified representation of the EGFR signaling cascade.

Conclusion

This compound/Lumiphore chelators, through their application in TR-FRET technology, provide a powerful and versatile platform for high-throughput screening in drug discovery. The inherent advantages of this system—high sensitivity, low background, and a homogeneous format—enable the development of robust and reliable assays for a wide range of biological targets. The detailed protocols and performance data presented here serve as a guide for researchers to effectively implement this cutting-edge technology in their HTS campaigns, ultimately accelerating the identification of new therapeutic agents.

References

Application Notes and Protocols for Lumiphore® Antibody Labeling in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide to labeling antibodies with Lumiphore®'s proprietary lanthanide-based chelates for use in sensitive, time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassays. Lumiphore's technology utilizes macrocyclic bifunctional chelators (mBFCs), such as Lumi4®-Tb (Terbium) and Lumi804™-Eu (Europium), which offer significant advantages in immunoassay performance. These advantages include high signal-to-noise ratios due to the elimination of background fluorescence through time-gated detection, exceptional photostability, and high quantum yields.[1][2]

The protocols outlined below are designed for researchers in drug discovery, diagnostics, and life sciences who require highly sensitive and robust immunoassays. The primary method of conjugation involves the use of N-hydroxysuccinimide (NHS) esters of the Lumiphore® chelates, which react with primary amines on the antibody to form stable covalent bonds.

Technology Overview: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Lumiphore®-based immunoassays operate on the principle of TR-FRET. In this format, an antibody labeled with a Lumiphore® lanthanide chelate (the donor) and a second antibody or molecule labeled with a suitable acceptor fluorophore are used. When these two components are brought into close proximity by binding to the target analyte, energy is transferred from the excited donor to the acceptor.

The key feature of this technology is the long fluorescence lifetime of the lanthanide donor. This allows for time-gated detection, where the fluorescence signal is measured after a delay following the initial excitation pulse. This delay effectively eliminates short-lived background fluorescence from the sample matrix and unbound reagents, resulting in a vastly improved signal-to-noise ratio.[1]

TR_FRET_Signaling_Pathway cluster_donor Donor Excitation cluster_energy_transfer Energy Transfer cluster_emission Signal Emission Excitation Excitation Light (e.g., 340 nm) Donor_Ab Antibody-Lumi4®-Tb (Donor) Excitation->Donor_Ab Absorption Analyte Target Analyte Donor_Ab->Analyte Binds Acceptor_Ab Antibody-Acceptor Dye Donor_Ab->Acceptor_Ab FRET (non-radiative) Acceptor_Ab->Analyte Binds Acceptor_Emission Acceptor Emission (Time-Gated Detection) Acceptor_Ab->Acceptor_Emission Emission

Figure 1: TR-FRET Signaling Pathway with Lumiphore®-labeled antibody.

Quantitative Performance Data

Lumiphore®-labeled antibodies, when used in TR-FRET immunoassays, demonstrate superior performance characteristics compared to conventional fluorescent immunoassays. The following tables summarize key quantitative data.

ParameterLumi4®-TbLumi804™-EuReference
Excitation Wavelength (nm) ~340300-400[3][4]
Emission Wavelength (nm) Multiple peaks, primary at ~545613[3][4]
Fluorescence Lifetime > 2.4 ms716 µs[4][5]
Quantum Yield > 50%High[2][5]
Extinction Coefficient (M⁻¹cm⁻¹) ≥ 20,000 at ~340 nmHigh[2][5]

Table 1: Photophysical Properties of Lumiphore® Chelates

Immunoassay Performance MetricValueAssay DetailsReference
Signal-to-Background Ratio >2014-3-3 protein-protein interaction assay[6]
Limit of Detection (LOD) Sub-nanomolarHomogeneous Tb-to-QD FRET assay for Prostate Specific Antigen (PSA)[7]
Förster Distance (R₀) 8.8 - 11.2 nmTb-to-Quantum Dot FRET pairs[7]
Binding Affinity (Kd) 2.6 nMEu-Lumi804-αCD11b binding to CD11b[8]

Table 2: Performance Characteristics in TR-FRET Immunoassays

Experimental Protocols

Antibody Labeling with Lumi4®-Tb-NHS Ester

This protocol describes the covalent labeling of an antibody with Lumi4®-Tb-NHS ester. The same general principles apply to other Lumiphore® NHS ester products like Lumi804™-Eu.

Materials:

  • Antibody to be labeled (in a primary amine-free buffer, e.g., PBS, at a concentration of 1-10 mg/mL)

  • Lumi4®-Tb-NHS ester (Lumiphore, Inc.)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Size exclusion chromatography column (e.g., Superdex 200)

  • UV-Vis Spectrophotometer

Procedure:

  • Antibody Preparation: Ensure the antibody solution is free of primary amines (e.g., Tris buffer) and stabilizers like BSA. If necessary, dialyze the antibody against PBS pH 7.4.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Lumi4®-Tb-NHS ester in anhydrous DMSO.

  • Labeling Reaction:

    • Add a 15-fold molar excess of the Lumi4®-Tb-NHS ester stock solution to the antibody solution.[3]

    • Mix gently and incubate at room temperature for 3 hours.[3]

    • Transfer the reaction mixture to 4°C and incubate overnight.[3]

  • Purification of the Labeled Antibody:

    • Separate the labeled antibody from unreacted Lumi4®-Tb-NHS ester using a size exclusion chromatography column (e.g., Superdex 200) equilibrated with PBS.[3]

    • Collect fractions corresponding to the antibody peak.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified labeled antibody at 280 nm (for protein concentration) and 340 nm (for Lumi4®-Tb concentration).[3]

    • Calculate the DOL using the Beer-Lambert law. The extinction coefficient for Lumi4®-Tb at 340 nm is 26,000 M⁻¹cm⁻¹.[3] A typical DOL ranges from 4 to 7.[3]

Antibody_Labeling_Workflow Start Start Antibody_Prep Antibody Preparation (Buffer Exchange to PBS) Start->Antibody_Prep Labeling Labeling Reaction (15x molar excess, RT 3h, 4°C overnight) Antibody_Prep->Labeling Reagent_Prep Prepare 10 mM Lumi4®-Tb-NHS in DMSO Reagent_Prep->Labeling Purification Purification (Size Exclusion Chromatography) Labeling->Purification QC Quality Control (UV-Vis for DOL) Purification->QC End Labeled Antibody Ready QC->End

Figure 2: Experimental workflow for antibody labeling with Lumi4®-Tb-NHS ester.

Homogeneous TR-FRET Immunoassay Protocol (General)

This protocol provides a general framework for a "mix-and-read" homogeneous sandwich immunoassay using a Lumi4®-Tb labeled antibody and an acceptor-labeled antibody.

Materials:

  • Lumi4®-Tb labeled capture antibody

  • Acceptor fluorophore-labeled detection antibody (e.g., labeled with d2, FITC, or a quantum dot)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Standard antigen and samples

  • Microplate reader with TR-FRET capability

Procedure:

  • Reagent Preparation: Dilute the Lumi4®-Tb labeled antibody, acceptor-labeled antibody, and standards/samples to their optimal concentrations in assay buffer.

  • Assay Assembly: In a suitable microplate, add the Lumi4®-Tb labeled antibody, the acceptor-labeled antibody, and the standard or sample.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the formation of the immunocomplex.

  • Signal Detection:

    • Measure the fluorescence using a TR-FRET enabled plate reader.

    • Set the excitation wavelength (e.g., 337 nm or 340 nm).

    • Set a time delay (e.g., 60 µs) before measuring the emission.

    • Measure the emission at the donor wavelength (e.g., 620 nm) and the acceptor wavelength (e.g., 665 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (e.g., [Emission at 665 nm / Emission at 620 nm] * 10,000).

    • Plot the TR-FRET ratio against the analyte concentration to generate a standard curve.

    • Determine the concentration of the unknown samples from the standard curve.

Conclusion

Lumiphore®'s lanthanide-based labeling technology provides a powerful tool for developing highly sensitive and robust immunoassays. The long-lived fluorescence of Lumi4®-Tb and Lumi804™-Eu, combined with time-gated detection, significantly enhances the signal-to-noise ratio, enabling the detection of low-abundance analytes. The provided protocols offer a starting point for the successful implementation of this advanced immunoassay platform. For optimal results, it is recommended to empirically determine the ideal antibody concentrations and incubation times for each specific assay.

References

Applications of Lumi4-Tb in Time-Resolved Fluorescence Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumi4-Tb, a highly luminescent terbium cryptate, has emerged as a powerful tool in time-resolved fluorescence (TRF) microscopy, particularly for studying biomolecular interactions within cellular environments. Its unique photophysical properties, including a long luminescence lifetime and narrow emission bands, enable the effective elimination of background fluorescence and scattered light, leading to a significant increase in signal-to-noise ratios.[1][2][3] This makes Lumi4-Tb an ideal donor for Förster Resonance Energy Transfer (FRET) in a time-resolved format (TR-FRET), often referred to as Luminescence Resonance Energy Transfer (LRET) when a luminescent lanthanide is the donor.[4][5]

These application notes provide an overview of the key applications of Lumi4-Tb in TRF microscopy and detailed protocols for its use in studying protein-protein interactions in living cells.

Key Advantages of Lumi4-Tb in TRF Microscopy

  • High Quantum Yield and Molar Extinction Coefficient: Lumi4-Tb is an exceptionally bright probe, ensuring a strong donor signal.[4][5]

  • Long Luminescence Lifetime: With a lifetime in the millisecond range (τ ≈ 2.3 - 2.7 ms), Lumi4-Tb allows for time-gated detection, which effectively removes short-lived background fluorescence from cellular autofluorescence and directly excited acceptor fluorophores.[3][4][5]

  • Narrow Emission Peaks: The characteristic line-like emission spectra of terbium (with major peaks at approximately 490, 548, 587, and 621 nm) minimize spectral bleed-through and allow for multiplexing with different acceptors.[1]

  • Photostability: Lanthanide complexes like Lumi4-Tb are relatively resistant to photobleaching, enabling prolonged imaging experiments.[2]

  • Versatile Conjugation Chemistry: Lumi4-Tb can be conjugated to a variety of biomolecules, including proteins, antibodies, and small molecules, through different chemical moieties (e.g., NHS ester, maleimide) or protein tags (e.g., SNAP-tag, HaloTag).[6][7][8]

Quantitative Data Summary

For ease of comparison, the key photophysical and experimental parameters of Lumi4-Tb and its conjugates are summarized in the table below.

ParameterValueReference
Photophysical Properties of Lumi4-Tb
Molar Extinction Coefficient (ε)~26,000 M⁻¹cm⁻¹ at 354 nm[4][5]
Quantum Yield (Φ)0.59[4][5]
Luminescence Lifetime (τ)~2.3 - 2.7 ms[4][5]
Excitation Maximum~340-365 nm[1][4][5]
Emission Peaks~490, 548, 587, 621 nm[1]
TR-FRET/LRET Parameters (Example with GFP)
Apparent Lifetime of TMP-Lumi4~2.3 ms[4][5]
Apparent Lifetime of Terbium-sensitized GFP~0.8 ms[4][5]
Calculated FRET Efficiency~67%[4][5]
Time Delay for TRF Microscopy10 µs[4][5]

Applications in Time-Resolved Fluorescence Microscopy

The primary application of Lumi4-Tb in TRF microscopy is the study of biomolecular interactions through TR-FRET. This technique is particularly advantageous for detecting protein-protein interactions (PPIs) in living cells with high sensitivity and temporal resolution.

Live-Cell Imaging of Protein-Protein Interactions

Lumi4-Tb, when conjugated to a protein of interest, can serve as a donor for a fluorescent protein acceptor (e.g., GFP, YFP) fused to an interacting partner. The long-lived luminescence of Lumi4-Tb allows for the detection of FRET signals well after the decay of autofluorescence and direct acceptor excitation, providing a clean and robust measurement of the interaction.

A common strategy involves the use of self-labeling protein tags like SNAP-tag or HaloTag.[7][8] These tags can be genetically fused to a protein of interest and then specifically and covalently labeled with a Lumi4-Tb substrate.

Experimental Protocols

Protocol 1: Labeling of HaloTag Fusion Proteins with Lumi4-Tb for TR-FRET Microscopy

This protocol describes the labeling of a HaloTag fusion protein expressed on the cell surface with Lumi4-Tb for subsequent TR-FRET analysis of its interaction with a GFP-tagged protein.

Materials:

  • Mammalian cells co-transfected with plasmids encoding a HaloTag-fused protein of interest (Protein A) and a GFP-fused interacting partner (Protein B).

  • HaloTag-Lumi4-Tb labeling reagent.[7]

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Microscope slides or imaging dishes suitable for live-cell imaging.

  • A time-resolved fluorescence microscope equipped with a pulsed UV excitation source (e.g., 355 nm laser or 365 nm LED) and a time-gated detector.

Procedure:

  • Cell Culture and Transfection:

    • Plate cells on imaging-compatible dishes 24 hours before transfection.

    • Co-transfect cells with plasmids for HaloTag-Protein A and GFP-Protein B using a suitable transfection reagent.

    • Allow cells to express the fusion proteins for 24-48 hours.

  • Labeling of HaloTag Fusion Protein:

    • Prepare a 1 µM working solution of HaloTag-Lumi4-Tb in complete cell culture medium.

    • Aspirate the culture medium from the cells and wash once with PBS.

    • Add the HaloTag-Lumi4-Tb working solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

    • Aspirate the labeling solution and wash the cells three times with pre-warmed complete culture medium to remove unbound probe.

  • Time-Resolved Fluorescence Microscopy:

    • Mount the labeled cells on the TRF microscope.

    • Excite the Lumi4-Tb donor with a pulsed UV light source (e.g., 365 nm).

    • Set the detector to acquire images after a time delay of 10-50 µs to eliminate background fluorescence.[1][4][5]

    • Acquire images in two channels:

      • Donor Channel (Terbium): Use a bandpass filter centered around one of the terbium emission peaks (e.g., 490 nm or 548 nm).

      • Acceptor Channel (GFP/FRET): Use a bandpass filter appropriate for GFP emission (e.g., 510-530 nm).

    • Analyze the images to calculate a pixel-by-pixel FRET ratio (e.g., Acceptor intensity / Donor intensity). An increase in the FRET ratio indicates a close proximity between Protein A and Protein B.

Visualizations

Signaling Pathway Diagram

signaling_pathway cluster_membrane Cell Membrane GPCR GPCR-HaloTag (Labeled with Lumi4-Tb) G_Protein G-Protein-GFP GPCR->G_Protein Activation (TR-FRET) Effector Effector Protein G_Protein->Effector Activation Response Cellular Response Effector->Response Ligand Ligand Ligand->GPCR Binding

Caption: GPCR signaling pathway studied using TR-FRET with Lumi4-Tb.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_imaging TRF Microscopy cluster_analysis Data Analysis Transfection Co-transfect cells with Protein A-HaloTag and Protein B-GFP Expression Express fusion proteins (24-48 hours) Transfection->Expression Labeling Label with HaloTag-Lumi4-Tb (30-60 min) Expression->Labeling Wash Wash to remove unbound probe Labeling->Wash Excitation Pulsed UV Excitation (~365 nm) Wash->Excitation Detection Time-gated detection (10-50 µs delay) Excitation->Detection Channels Acquire Donor (Tb) and Acceptor (GFP/FRET) channels Detection->Channels Ratio Calculate FRET Ratio (Acceptor/Donor) Channels->Ratio Conclusion Determine Protein-Protein Interaction Ratio->Conclusion

Caption: Workflow for a Lumi4-Tb based TR-FRET experiment.

Conclusion

Lumi4-Tb is a versatile and powerful tool for researchers in cell biology and drug discovery. Its application in time-resolved fluorescence microscopy, particularly for TR-FRET assays, enables the sensitive and quantitative analysis of biomolecular interactions in living cells. The protocols and data presented here provide a foundation for the successful implementation of Lumi4-Tb-based imaging experiments. The continued development of Lumi4-Tb conjugates and labeling strategies will further expand its utility in elucidating complex biological processes.

References

Application Notes and Protocols for Lumi804-Eu in Preclinical Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Using Lumi804-Eu for in vivo imaging studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lumi804 is a highly versatile macrocyclic bifunctional chelator based on four 1-hydroxypyridin-2-one (1,2-HOPO) coordinating units. Its primary application lies in the stable chelation of a variety of metal ions, including radionuclides like Zirconium-89 (⁸⁹Zr) and Lutetium-177 (¹⁷⁷Lu) for Positron Emission Tomography (PET) and targeted radiopharmaceutical therapy, respectively.[1][2] A key feature of Lumi804 is its ability to also bind luminescent lanthanides, such as Europium (Eu), creating highly stable and bright photoluminescent dyes.[3][4]

The resulting Lumi804-Eu complex serves a dual purpose in the development of targeted imaging agents. Primarily, it is utilized as a non-radioactive, luminescent surrogate for in vitro assays to characterize and validate the binding properties of Lumi804-conjugated targeting molecules (e.g., antibodies, peptides) before proceeding to more complex in vivo radioimaging studies.[2][5] This approach allows for the convenient determination of binding affinities and receptor specificity using techniques like time-resolved luminescence.

Furthermore, the unique photophysical properties of Europium(III) complexes, characterized by long luminescence lifetimes and large Stokes shifts, open up the potential for direct in vivo optical imaging. Time-gated luminescence imaging can effectively eliminate short-lived autofluorescence from tissues, leading to exceptionally high signal-to-noise ratios. While the primary documented use of Lumi804-Eu is for in vitro validation, these application notes will provide both the established protocols for its use in binding assays and a detailed, prospective protocol for its application in in vivo luminescence imaging.

Principle of Lumi804-Eu in Targeted Imaging

Lumi804 is typically supplied with a reactive functional group, such as an N-hydroxysuccinimide (NHS) ester, which allows for its covalent conjugation to primary amines on targeting vectors like antibodies or peptides.[6] Once conjugated, the Lumi804 moiety can be chelated with Europium.

For in vitro binding studies, the Lumi804-Eu-labeled targeting molecule is incubated with cells expressing the target of interest. The long luminescence lifetime of the Europium chelate allows for time-resolved fluorescence (TRF) measurements, where the signal is measured after a delay to allow for the decay of background fluorescence, thus enhancing sensitivity.[3]

For in vivo imaging, the Lumi804-Eu-labeled probe is administered systemically. After allowing time for the probe to accumulate at the target site (e.g., a tumor) and for unbound probe to clear from circulation, the subject is imaged using a system capable of time-gated luminescence detection. An excitation light source (typically UV or near-UV) excites the Lumi804-Eu complex, and a detector with a time delay captures the long-lived emission, effectively filtering out tissue autofluorescence.

Data Presentation

Quantitative data derived from Lumi804-Eu based assays are crucial for evaluating the performance of a targeted probe. The following table summarizes key parameters from published studies.

ParameterTargeting MoleculeTargetCell LineValueReference
Dissociation Constant (Kd) Eu-Lumi804-αCD11bCD11bNot Specified2.6 nM[2][7]
Dissociation Constant (Kd) Eu-L804-IAB2MA (minibody)PSMAPC3-PIP Cells4.6 ± 0.6 nM[5]

Experimental Protocols

Protocol 1: In Vitro Cell Binding Assay using Time-Resolved Luminescence

This protocol describes how to determine the binding affinity of a Lumi804-Eu labeled antibody to target cells.

1. Preparation of Eu-Lumi804-Antibody Conjugate:

  • Start with an antibody conjugated with Ca-Lumi804-NHS. The molar ratio of Lumi804 to antibody should be determined, often by UV-vis spectroscopy.[2]
  • To prepare the Eu-Lumi804-labeled antibody, add a solution of Europium Chloride (EuCl₃) to the Ca-Lumi804-antibody conjugate solution. A typical preparation involves adding 3 µL of 0.5 mM EuCl₃ to 10 mL of a 90 nM Ca-Lumi804-antibody solution.[6]
  • Incubate the mixture to allow for the trans-chelation of Ca²⁺ with Eu³⁺.

2. Cell Plating:

  • Plate cells expressing the target receptor at an appropriate density in a suitable multi-well plate (e.g., 96-well black, clear-bottom plate) and allow them to adhere overnight.

3. Binding Assay:

  • Wash the cells three times with cold buffer (e.g., Hank's Balanced Salt Solution - HBSS).[6]
  • Add varying concentrations of the Eu-Lumi804-antibody conjugate to the wells.
  • To determine non-specific binding, add a high concentration of unlabeled antibody to a parallel set of wells 15-30 minutes prior to adding the labeled antibody.
  • Incubate the plate for 1 hour at 4°C to prevent internalization.[6]

4. Washing and Measurement:

  • Remove the incubation solution and wash the cells three times with cold HBSS to remove unbound probe.[6]
  • Add a suitable buffer to the wells.
  • Measure the time-resolved luminescence using a microplate reader equipped for TRF measurements (e.g., Perkin Elmer Envision 2104 with Wallac TRF europium settings).[6]

5. Data Analysis:

  • Subtract the background luminescence from all wells.
  • Subtract the non-specific binding signal from the total binding signal to obtain specific binding.
  • Plot the specific binding versus the concentration of the labeled antibody and fit the data using a one-site binding model to determine the dissociation constant (Kd).

Protocol 2: Proposed Method for In Vivo Tumor Imaging

This protocol is a proposed methodology based on the principles of lanthanide-based optical imaging, as direct in vivo imaging studies with Lumi804-Eu are not extensively documented. Optimization will be required.

1. Animal Models:

  • Use appropriate tumor-bearing animal models (e.g., subcutaneous xenografts in immunodeficient mice). Tumor size should ideally be between 100-300 mm³.

2. Probe Preparation and Administration:

  • Prepare the Eu-Lumi804-labeled targeting probe as described in Protocol 1. Ensure the final product is sterile and formulated in a biocompatible buffer (e.g., sterile PBS).
  • The optimal dose will need to be determined empirically, but a starting point could be in the range of 10-50 nmol per mouse.
  • Administer the probe via intravenous (tail vein) injection.

3. Imaging Time Points:

  • The optimal time for imaging depends on the pharmacokinetics of the targeting probe. For antibodies, peak tumor accumulation and clearance from non-target tissues can take 24 to 72 hours or longer.[6] It is recommended to perform imaging at multiple time points (e.g., 24, 48, 72 hours post-injection).

4. In Vivo Imaging Procedure:

  • Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).
  • Place the animal in a small animal in vivo imaging system equipped for time-gated luminescence imaging.
  • Excitation: Use a pulsed light source (e.g., nitrogen laser or a flash lamp with appropriate filters) with an excitation wavelength suitable for the Lumi804-Eu complex (typically in the UV range, ~340-365 nm).
  • Gating: Set the instrument parameters for time-gated detection. This involves a delay time after the excitation pulse (e.g., 50-100 µs) to allow for the decay of tissue autofluorescence, followed by a signal integration window (e.g., 500-1000 µs) to capture the long-lived Europium emission.
  • Emission: Use an emission filter appropriate for Europium (peak emission ~615 nm).
  • Acquire whole-body images of the animal in dorsal and ventral views.

5. Ex Vivo Analysis (Optional but Recommended):

  • After the final imaging time point, euthanize the animal.
  • Excise the tumor and major organs (liver, spleen, kidneys, muscle, etc.) for ex vivo imaging using the same system to confirm the source of the in vivo signal and to perform more quantitative analysis.
  • The biodistribution can be quantified by measuring the luminescence intensity per gram of tissue.

Visualizations

Experimental Workflows & Signaling Pathways

G cluster_prep Probe Preparation & In Vitro Validation cluster_invivo In Vivo Imaging Workflow (Proposed) Lumi_NHS Lumi804-NHS Ester Conjugation Conjugation Lumi_NHS->Conjugation Antibody Targeting Antibody (e.g., anti-CD11b) Antibody->Conjugation Lumi_Ab Lumi804-Antibody Conjugation->Lumi_Ab Chelation Eu³⁺ Chelation Lumi_Ab->Chelation Eu_Lumi_Ab Eu-Lumi804-Antibody Chelation->Eu_Lumi_Ab BindingAssay In Vitro Time-Resolved Luminescence Binding Assay Eu_Lumi_Ab->BindingAssay Kd_Value Determine Binding Affinity (Kd) BindingAssay->Kd_Value Eu_Lumi_Ab2 Eu-Lumi804-Antibody (Sterile Formulation) Kd_Value->Eu_Lumi_Ab2 Proceed if Kd is favorable Injection IV Injection into Tumor-Bearing Mouse Eu_Lumi_Ab2->Injection Circulation Probe Circulation & Biodistribution Injection->Circulation Accumulation Tumor Accumulation (e.g., via EPR or active targeting) Circulation->Accumulation Clearance Clearance of Unbound Probe Circulation->Clearance Imaging Time-Gated Luminescence Imaging Accumulation->Imaging Clearance->Imaging Analysis Image Analysis & Ex Vivo Confirmation Imaging->Analysis

Caption: Overall workflow for probe validation and in vivo imaging.

G cluster_pathway Targeted Probe Binding Mechanism cluster_imaging Time-Gated Detection Principle Probe Eu-Lumi804-Antibody (Targeting Probe) Binding Specific Binding Probe->Binding Receptor Tumor Cell Surface Receptor (e.g., PSMA, CD11b) Receptor->Binding Signal Luminescence Signal Generation Binding->Signal Excitation Pulsed Light Excitation (t=0) Emission Prompt Autofluorescence (Decays in nanoseconds) Excitation->Emission Probe_Emission Probe Luminescence (Persists for microseconds) Excitation->Probe_Emission Delay Delay / Gating Period (Wait for autofluorescence decay) Emission->Delay Probe_Emission->Delay Detection Signal Integration Window (Capture long-lived signal) Delay->Detection

Caption: Probe binding and time-gated luminescence detection.

References

Step-by-step guide to radiolabeling with Lumifor/Lumiphore chelators

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, step-by-step protocol for the radiolabeling of targeting molecules, such as antibodies, with radionuclides using Lumiphore™'s advanced macrocyclic bifunctional chelators. The protocols detailed below leverage the unique properties of Lumiphore™ chelators, which enable rapid and stable radiolabeling at ambient temperatures, preserving the integrity of sensitive biological molecules.

Introduction to Lumiphore™ Chelators

Lumiphore's proprietary macrocyclic bifunctional chelator (mBFC) technology represents a significant advancement in the field of radiopharmaceuticals.[1] These chelators, such as Lumi804, are designed for rapid and stable chelation of a wide range of radionuclides at or below physiological temperatures, offering exceptional in vivo stability.[1] This technology surpasses traditional chelators like DOTA and DFO in key performance aspects, making it ideal for theranostic applications.[1] The Lumi804 chelator is an octadentate, macrocyclic compound based on four 1-hydroxypyridin-2-one (1,2-HOPO) coordinating units, making it suitable for binding theranostic pairs of radionuclides like Zirconium-89 (⁸⁹Zr) for PET imaging and Lutetium-177 (¹⁷⁷Lu) for targeted radiotherapy.

The key advantages of using Lumiphore™ chelators include:

  • Mild Labeling Conditions: Radiolabeling can be performed at room temperature, which is crucial for preserving the structure and function of sensitive targeting agents like antibodies and proteins.[1]

  • Rapid Chelation: The chelation process is remarkably fast, often achieving high radiochemical yields in under 30 minutes.

  • High Stability: The resulting radiolabeled conjugates exhibit exceptional stability in vivo, minimizing the release of the radionuclide and reducing off-target toxicity.[1]

  • Theranostic Versatility: A single chelator can be used with different radionuclides for both imaging and therapeutic applications, streamlining the development of theranostic agents.[1]

Experimental Protocols

This section provides detailed methodologies for the key steps involved in radiolabeling with Lumiphore™ chelators, from conjugation to the targeting molecule to in vivo evaluation.

Part 1: Conjugation of Lumiphore™ Chelator to a Targeting Antibody

This protocol describes the conjugation of an NHS-ester functionalized Lumiphore™ chelator to an antibody. The use of a calcium salt of the chelator (e.g., Ca-Lumi804-NHS) is recommended to protect the chelator's functionality during the conjugation reaction.

Materials:

  • Targeting Antibody (in an amine-free buffer, e.g., PBS)

  • Lumiphore™ NHS-ester chelator (e.g., Ca-Lumi804-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 100 mM Sodium Bicarbonate or 50 mM Sodium Borate, pH 8.0-8.5

  • Purification equipment: Desalting spin column or dialysis cassette (10 kDa MWCO)

  • Quenching Buffer: 1 M Glycine or Tris buffer

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or stabilizers (e.g., BSA), it must be purified.[2][3]

    • Perform a buffer exchange into the Conjugation Buffer using a desalting spin column or dialysis.[2][3]

    • Adjust the antibody concentration to 1-5 mg/mL.

  • Chelator Preparation:

    • Dissolve the Lumiphore™ NHS-ester chelator in anhydrous DMF or DMSO to a stock concentration of 1-10 mM immediately before use.

  • Conjugation Reaction:

    • Add the chelator solution to the antibody solution at a molar ratio of 5-15 fold excess of the chelator. The optimal ratio should be determined for each specific antibody.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purification of the Conjugate:

    • Remove unconjugated chelator and other small molecules by using a desalting spin column or by dialyzing the reaction mixture against an appropriate buffer (e.g., PBS) overnight at 4°C with at least three buffer changes.[]

  • Characterization of the Conjugate:

    • Determine the concentration of the purified antibody-chelator conjugate using a standard protein assay (e.g., BCA or A280).

    • The number of chelators per antibody can be determined by methods such as MALDI-TOF mass spectrometry or by measuring the absorbance of the chelator if it has a distinct chromophore.

Part 2: Radiolabeling of the Antibody-Chelator Conjugate

This protocol details the radiolabeling of the Lumiphore™ chelator-conjugated antibody with a radionuclide (e.g., ⁸⁹Zr or ¹⁷⁷Lu).

Materials:

  • Purified Antibody-Chelator Conjugate

  • Radionuclide solution (e.g., ⁸⁹Zr-oxalate or ¹⁷⁷LuCl₃)

  • Radiolabeling Buffer: 0.5 M Ammonium Acetate, pH 5.0-5.5

  • Gentisic Acid (optional, as a radical scavenger)

  • Purification equipment: Size-Exclusion Chromatography (SEC) column (e.g., PD-10)

  • Quality Control equipment: Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) system with a radioactivity detector.

Procedure:

  • Reaction Setup:

    • In a sterile, low-binding microcentrifuge tube, combine the purified antibody-chelator conjugate (typically 10 nmol) with the Radiolabeling Buffer.

    • If using a radionuclide sensitive to radiolysis, add a small amount of a radical scavenger like gentisic acid (to a final concentration of ~2 mM).[5]

  • Radiolabeling Reaction:

    • Add the radionuclide solution (e.g., 111 MBq of ⁸⁹Zr-oxalate or ¹⁷⁷LuCl₃) to the antibody-chelator conjugate solution.[5]

    • Incubate the reaction mixture at room temperature (25°C) for 30 minutes with gentle mixing.[5]

  • Purification of the Radiolabeled Conjugate:

    • Purify the radiolabeled antibody from unincorporated radionuclide using a size-exclusion column (e.g., PD-10) pre-equilibrated with a suitable buffer (e.g., PBS).

    • Collect the fractions containing the radiolabeled antibody.

Part 3: Quality Control of the Radiolabeled Conjugate

Procedure:

  • Radiochemical Purity Determination:

    • Analyze the purified radiolabeled antibody using SEC-HPLC.

    • Typical SEC-HPLC parameters for an antibody:

      • Column: Superose 6 Increase 10/300 GL or similar

      • Mobile Phase: Phosphate Buffered Saline (PBS)

      • Flow Rate: 0.5-1.0 mL/min[5][6]

      • Detection: UV (280 nm) and radioactivity detector.

    • The radiochemical purity is calculated as the percentage of the total radioactivity that elutes at the retention time of the antibody.

  • Molar Activity Calculation:

    • Molar activity is calculated by dividing the total radioactivity of the purified product by the number of moles of the antibody. This is typically expressed in GBq/µmol.

Part 4: In Vitro Stability Studies

Procedure:

  • Serum Stability:

    • Incubate the purified radiolabeled antibody in fresh human or mouse serum at 37°C.[7]

    • At various time points (e.g., 1, 24, 48, 72, and 96 hours), take an aliquot of the mixture.[5]

    • Analyze the aliquots by SEC-HPLC to determine the percentage of radioactivity that remains attached to the antibody.[5]

Part 5: In Vivo Biodistribution Studies

Procedure:

  • Animal Model:

    • Use an appropriate animal model (e.g., tumor-bearing mice) relevant to the target of the antibody.

  • Administration of Radiolabeled Antibody:

    • Inject a known amount of the purified radiolabeled antibody (e.g., 3.7-7.4 MBq) intravenously into the tail vein of the animals.[5]

  • Tissue Collection and Analysis:

    • At predetermined time points (e.g., 24, 48, 72, 96 hours post-injection), euthanize the animals.

    • Collect major organs and tissues of interest (e.g., tumor, blood, liver, kidneys, spleen, bone).[5][8]

    • Weigh each tissue sample and measure the radioactivity using a gamma counter.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g).[5]

Quantitative Data Summary

The following table summarizes typical quantitative data obtained during the radiolabeling of antibodies with Lumiphore™ chelators and subsequent evaluations.

ParameterLumi804-Antibody ConjugateDOTA-Antibody ConjugateDFO-Antibody ConjugateReference
Radiolabeling Conditions
Radionuclide⁸⁹Zr or ¹⁷⁷Lu¹⁷⁷Lu⁸⁹Zr[5]
TemperatureAmbient (~25°C)37°CAmbient (~25°C)[5]
Time< 30 minutes30 minutes< 30 minutes[5]
Radiochemical Yield >99%~90% (requires purification)>99%[5]
Molar Activity 11.1 - 33.3 GBq/µmolNot ReportedNot Reported[5]
In Vivo Stability (Bone Uptake as a marker for free ⁸⁹Zr) LowNot ApplicableHigher
⁸⁹Zr %ID/g in bone (216h)0.50 ± 0.05-6.3 ± 2.3[5]

Diagrams

Experimental Workflow for Radiolabeling

Radiolabeling_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_radiolabeling Radiolabeling cluster_qc Quality Control & Evaluation A Antibody Purification (Buffer Exchange) C Conjugation Reaction (Antibody + Chelator) A->C B Chelator (e.g., Ca-Lumi804-NHS) Preparation B->C D Purification of Antibody-Chelator Conjugate C->D E Radiolabeling Reaction (Conjugate + Radionuclide) D->E F Purification of Radiolabeled Conjugate E->F G Quality Control (SEC-HPLC) F->G H In Vitro Stability (Serum Incubation) G->H I In Vivo Biodistribution (Animal Studies) G->I

Caption: Workflow for antibody radiolabeling with Lumiphore™ chelators.

Logical Relationship of Key Steps

Logical_Relationship Start Start Antibody_Prep Prepare Antibody (Amine-free buffer) Start->Antibody_Prep Chelator_Prep Prepare Chelator (NHS-ester) Start->Chelator_Prep Conjugation Conjugate Chelator to Antibody Antibody_Prep->Conjugation Chelator_Prep->Conjugation Purify_Conj Purify Conjugate Conjugation->Purify_Conj Radiolabeling Radiolabel with Radionuclide Purify_Conj->Radiolabeling Purify_Radio Purify Radiolabeled Conjugate Radiolabeling->Purify_Radio QC Perform Quality Control Purify_Radio->QC Ready Ready for In Vitro/In Vivo Studies QC->Ready

Caption: Logical flow of the radiolabeling process.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency Antibody buffer contains primary amines (e.g., Tris).Perform buffer exchange into an amine-free buffer (e.g., PBS or bicarbonate buffer).[2]
Inactive NHS-ester chelator.Prepare fresh chelator solution in anhydrous solvent immediately before use.
Incorrect pH of conjugation buffer.Ensure the pH of the conjugation buffer is between 8.0 and 8.5 for optimal NHS-ester reactivity.[]
Low Radiolabeling Yield Presence of competing metal ions.Use metal-free buffers and vials for the radiolabeling reaction.
Incorrect pH of radiolabeling buffer.Ensure the pH is optimal for the specific radionuclide (typically 5.0-5.5 for many radiometals).
Degraded antibody-chelator conjugate.Store the conjugate properly and use it within its stable period.
High Bone Uptake in Biodistribution In vivo instability of the radiolabeled conjugate.Confirm the stability of the conjugate in vitro before proceeding to in vivo studies. Lumiphore chelators are designed for high stability.
Presence of free radionuclide in the injected dose.Ensure thorough purification of the radiolabeled conjugate before injection.
Aggregation of Antibody Harsh reaction conditions.Use mild reaction conditions (e.g., room temperature) as enabled by Lumiphore chelators.
Inappropriate buffer conditions.Optimize buffer composition and pH to maintain antibody stability.

By following these detailed protocols and considering the troubleshooting guide, researchers can effectively utilize Lumiphore™ chelators for the development of novel and highly stable radiopharmaceuticals for a wide range of applications in research and medicine.

References

Application Notes and Protocols for Cellular Assay Development Using Lumifor/Lumiphore Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for developing cellular assays using Lumifor/Lumiphore reagents. These reagents, based on time-resolved Förster resonance energy transfer (TR-FRET) technology, offer a robust and sensitive platform for high-throughput screening and compound profiling. The long-lived fluorescence of lanthanide chelates, such as terbium (Tb) and europium (Eu) cryptates, minimizes background interference, leading to high-quality data.[1][2]

Introduction to this compound/Lumiphore TR-FRET Technology

This compound/Lumiphore reagents leverage the principles of TR-FRET to create homogeneous, "mix-and-read" cellular assays.[3] The core of this technology lies in the use of a lanthanide donor (e.g., a terbium cryptate) and a suitable acceptor fluorophore. When the donor and acceptor are brought into close proximity by a biological interaction, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The time-resolved detection method allows for a delay between the excitation pulse and signal detection, effectively eliminating short-lived background fluorescence and enhancing the signal-to-noise ratio.[2]

Key Advantages:

  • High Sensitivity and Robustness: The time-resolved format significantly reduces assay interference from compound autofluorescence and light scatter.

  • Homogeneous Assay Format: No wash steps are required, simplifying the workflow and making it amenable to automation.[2]

  • Ratiometric Detection: The ratio of the acceptor signal to the donor signal is measured, which minimizes well-to-well variations and increases data precision.

Application: Kinase Activity Assays

TR-FRET assays are widely used to measure the activity of protein kinases, a critical class of enzymes in cellular signaling and a major target for drug discovery.

Signaling Pathway: Kinase Activation and Substrate Phosphorylation

The fundamental principle of a kinase activity assay is to measure the phosphorylation of a specific substrate by a kinase. This event is a key step in many signal transduction pathways, regulating processes such as cell growth, differentiation, and metabolism.

Kinase_Signaling cluster_0 Kinase Activation cluster_1 Substrate Phosphorylation & TR-FRET Detection Upstream_Signal Upstream Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Upstream_Signal->Receptor Binds Kinase_Inactive Inactive Kinase Receptor->Kinase_Inactive Activates Kinase_Active Active Kinase Kinase_Inactive->Kinase_Active Phosphorylation ADP ADP Kinase_Active->ADP Hydrolyzes Substrate Fluorescein-labeled Substrate Kinase_Active->Substrate Phosphorylates ATP ATP ATP->Kinase_Active Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Tb_Antibody Terbium-labeled Antibody Phospho_Substrate->Tb_Antibody Binds FRET TR-FRET Signal Tb_Antibody->FRET Proximity leads to

Kinase activation and TR-FRET detection pathway.
Experimental Protocol: LanthaScreen® Kinase Activity Assay

This protocol is adapted from the Thermo Fisher Scientific LanthaScreen® kinase activity assay and is a general guideline.[4] Specific concentrations and incubation times may need to be optimized for different kinases and substrates.

Materials:

  • Kinase of interest

  • Fluorescein-labeled substrate

  • ATP

  • LanthaScreen® Tb-labeled phosphospecific antibody

  • TR-FRET dilution buffer

  • Kinase buffer

  • EDTA solution (to stop the reaction)

  • 384-well assay plates (black, low-volume)

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 2X serial dilution of the kinase in kinase buffer.

    • Prepare a 2X solution of the fluorescein-labeled substrate and 2X ATP in kinase buffer.

    • Prepare a 2X detection mix containing the Tb-labeled antibody and EDTA in TR-FRET dilution buffer.

  • Kinase Reaction:

    • Add 5 µL of the 2X kinase serial dilutions to the wells of a 384-well plate.

    • To initiate the reaction, add 5 µL of the 2X substrate/ATP solution to each well.

    • Mix gently and incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Stop the kinase reaction by adding 10 µL of the 2X detection mix to each well.

    • Mix and incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader.

    • Set the excitation wavelength to 340 nm.

    • Measure the emission at 495 nm (Terbium donor) and 520 nm (Fluorescein acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio by dividing the acceptor emission (520 nm) by the donor emission (495 nm).

    • Plot the TR-FRET ratio against the log of the kinase concentration to determine the EC50.

    • For inhibitor studies, plot the TR-FRET ratio against the log of the inhibitor concentration to determine the IC50.

    • The Z'-factor, a measure of assay quality, can be calculated using positive and negative controls. A Z'-factor ≥ 0.5 indicates an excellent assay.[5]

Quantitative Data Summary: Kinase Assays
ParameterValueAssay ConditionsReference
Z'-Factor > 0.7Optimized kinase and inhibitor concentrations[6]
Signal to Background (S/B) > 10Dependent on kinase activity and substrate concentration[7]
Src Kinase EC50 ~10 ng/mLATP at Km, 200 nM Fl-poly-GT substrate[4]
PI-103 IC50 (PI3K/mTOR) ~200 nMLanthaScreen PRAS40 [T246] HEK293E assay[8]

Application: G-Protein Coupled Receptor (GPCR) Signaling Assays

GPCRs are a large family of cell surface receptors that play a crucial role in signal transduction and are major drug targets. TR-FRET assays can be used to monitor various downstream events in GPCR signaling, such as changes in second messenger levels (e.g., cAMP) and β-arrestin recruitment.

Signaling Pathway: GPCR-cAMP Signaling

Activation of Gs-coupled GPCRs stimulates adenylyl cyclase to produce cyclic AMP (cAMP), while Gi-coupled GPCRs inhibit its activity. The HTRF® cAMP assay is a competitive immunoassay to measure intracellular cAMP levels.

GPCR_cAMP_Signaling cluster_0 GPCR Activation cluster_1 TR-FRET Detection (Competitive Immunoassay) Ligand Ligand (Agonist) GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (Gs/Gi) GPCR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Modulates ATP ATP Adenylyl_Cyclase->ATP Converts cAMP_Cellular Cellular cAMP ATP->cAMP_Cellular Antibody_Cryptate Anti-cAMP Antibody (Terbium Cryptate Donor) cAMP_Cellular->Antibody_Cryptate Competes with No_FRET Low TR-FRET cAMP_Cellular->No_FRET High levels lead to cAMP_d2 cAMP-d2 (Acceptor) cAMP_d2->Antibody_Cryptate Binds FRET_Signal High TR-FRET Antibody_Cryptate->FRET_Signal Proximity leads to

GPCR-cAMP signaling and competitive TR-FRET detection.
Experimental Protocol: HTRF® cAMP Assay

This protocol is a general guide based on the Cisbio HTRF® cAMP assay.[9]

Materials:

  • Cells expressing the GPCR of interest

  • GPCR agonist/antagonist

  • HTRF® cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

  • Cell culture medium and supplements

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • 384-well white assay plates

  • HTRF®-compatible plate reader

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency.

    • Harvest and resuspend cells in assay buffer containing a phosphodiesterase inhibitor.

    • Determine the optimal cell density per well.

  • Compound Treatment:

    • Dispense cells into a 384-well plate.

    • Add agonist or antagonist at various concentrations.

    • Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection:

    • Lyse the cells by adding the lysis buffer provided in the kit, which also contains the HTRF® reagents (cAMP-d2 and anti-cAMP cryptate).

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF®-compatible reader with excitation at 320-340 nm and emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis:

    • Calculate the HTRF ratio (Emission 665 nm / Emission 620 nm) * 10^4.

    • A decrease in the HTRF ratio indicates an increase in intracellular cAMP.

    • Generate a standard curve using known concentrations of cAMP to quantify the cellular cAMP levels.

    • Plot the cAMP concentration or HTRF ratio against the log of the agonist/antagonist concentration to determine EC50/IC50 values.

Signaling Pathway: β-Arrestin Recruitment

Upon GPCR activation, β-arrestin is recruited to the receptor, leading to receptor desensitization and internalization, as well as initiating G-protein-independent signaling.

B_Arrestin_Recruitment cluster_0 GPCR Activation and Phosphorylation cluster_1 β-Arrestin Recruitment and TR-FRET Detection Ligand Ligand (Agonist) GPCR GPCR Ligand->GPCR Binds GRK GPCR Kinase (GRK) GPCR->GRK Activates GRK->GPCR Phosphorylates Phospho_GPCR Phosphorylated GPCR B_Arrestin_GFP β-Arrestin-GFP (Acceptor) Phospho_GPCR->B_Arrestin_GFP Recruits Tb_Antibody Terbium-labeled Anti-GPCR Antibody (Donor) Phospho_GPCR->Tb_Antibody Binds FRET_Signal TR-FRET Signal B_Arrestin_GFP->FRET_Signal Proximity leads to Internalization Receptor Internalization & Downstream Signaling B_Arrestin_GFP->Internalization Mediates

β-Arrestin recruitment to an activated GPCR.
Experimental Protocol: β-Arrestin Recruitment Assay

This protocol provides a general workflow for a TR-FRET-based β-arrestin recruitment assay.[10][11]

Materials:

  • Cells co-expressing the GPCR of interest and a tagged β-arrestin (e.g., GFP-tagged)

  • Terbium-labeled antibody targeting the GPCR

  • Agonist for the GPCR

  • Assay buffer

  • 384-well assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Cell Plating:

    • Plate the cells in a 384-well plate and incubate overnight.

  • Compound Addition:

    • Add serial dilutions of the agonist to the cells.

    • Incubate for a time determined by optimization (e.g., 30-90 minutes) at 37°C.

  • Lysis and Antibody Addition:

    • Lyse the cells and add the Terbium-labeled anti-GPCR antibody in a single step using a lysis/detection buffer.

    • Incubate for 1-2 hours at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate and analyze the data as described for the kinase assay, calculating the TR-FRET ratio. An increase in the ratio indicates β-arrestin recruitment.

Quantitative Data Summary: GPCR Assays
ParameterValueAssay ConditionsReference
cAMP Assay Z'-Factor > 0.7Dependent on cell line and agonist concentration[12]
Isoproterenol EC50 (β-adrenergic receptor) 6.3 - 13.7 nMHTRF cAMP assay in HEK293 cells[12]
β-Arrestin Assay Window 2 to 5-foldDependent on receptor expression and agonist
Exendin-4 EC50 (GLP1R) ~1 nMHTRF β-arrestin 2 recruitment assay[11]

Application: Histone Modification Assays

Post-translational modifications of histones, such as acetylation and methylation, are crucial for regulating gene expression. TR-FRET assays provide a powerful tool to study the enzymes involved in these processes, such as histone deacetylases (HDACs) and histone acetyltransferases (HATs).

Signaling Pathway: Histone Deacetylation

HDACs remove acetyl groups from lysine residues on histones, generally leading to chromatin condensation and transcriptional repression. HDAC inhibitors are a promising class of anti-cancer drugs.

Histone_Deacetylation cluster_0 Histone Acetylation State cluster_1 TR-FRET Detection HAT Histone Acetyltransferase (HAT) Deacetylated_Histone Deacetylated Histone HAT->Deacetylated_Histone Adds Acetyl Group HDAC Histone Deacetylase (HDAC) Acetylated_Histone Acetylated Histone (e.g., GFP-H3) HDAC->Acetylated_Histone Removes Acetyl Group Acetylated_Histone->Deacetylated_Histone Tb_Antibody Terbium-labeled Anti-acetyl-Histone Ab Acetylated_Histone->Tb_Antibody Binds Deacetylated_Histone->Acetylated_Histone HDAC_Inhibitor HDAC Inhibitor HDAC_Inhibitor->HDAC Inhibits FRET_Signal TR-FRET Signal Tb_Antibody->FRET_Signal Proximity to GFP leads to

Regulation of histone acetylation and its detection by TR-FRET.
Experimental Protocol: LanthaScreen® Cellular Assay for Histone Acetylation

This protocol is based on the LanthaScreen® cellular assay for post-translational modifications of histones.[3][8]

Materials:

  • Cells expressing a GFP-tagged histone (e.g., GFP-Histone H3), delivered via BacMam reagent

  • HDAC inhibitor or other compounds of interest

  • LanthaScreen® Tb-labeled anti-acetyl-histone antibody

  • Cell lysis buffer

  • 384-well assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Cell Transduction and Plating:

    • Transduce cells with BacMam GFP-Histone H3 reagent.

    • Plate the transduced cells in a 384-well plate and incubate overnight.

  • Compound Treatment:

    • Treat cells with serial dilutions of an HDAC inhibitor or other compounds.

    • Incubate for a period sufficient to induce changes in histone acetylation (e.g., 4-24 hours).

  • Cell Lysis and Detection:

    • Lyse the cells by adding lysis buffer containing the Tb-labeled anti-acetyl-histone antibody.

    • Incubate for 1-2 hours at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate and analyze the TR-FRET ratio as described previously. An increase in the TR-FRET ratio corresponds to an increase in histone acetylation.

Quantitative Data Summary: Histone Modification Assays
ParameterValueAssay ConditionsReference
Z'-Factor 0.6 - 0.8U2OS cells, GFP-H3, UNC-0638 inhibitor[3]
S/B Ratio 3 - 7Dependent on cell type and antibody[7]
UNC-0638 IC50 (G9a) ~10 nMLanthaScreen H3K9me2 assay[3]
TSA IC50 (HDACs) ~5 nMLanthaScreen H3K9ac assay[3]

High-Throughput Screening (HTS) Workflow

The homogeneous nature of this compound/Lumiphore-based TR-FRET assays makes them ideally suited for high-throughput screening campaigns.

HTS Workflow Diagram

HTS_Workflow cluster_0 Assay Development & Optimization cluster_1 Primary Screen cluster_2 Hit Confirmation & Follow-up Assay_Dev Assay Development (Reagent concentration, incubation times) Assay_Opt Assay Optimization (Z', S/B ratio) Assay_Dev->Assay_Opt Compound_Library Compound Library (Single concentration) Assay_Opt->Compound_Library Plate_Prep Plate Preparation (Compound dispensing) Compound_Library->Plate_Prep Assay_Execution Automated Assay Execution (Cell/reagent dispensing) Plate_Prep->Assay_Execution Data_Acquisition TR-FRET Plate Reading Assay_Execution->Data_Acquisition Hit_ID Hit Identification (Activity threshold) Data_Acquisition->Hit_ID Hit_Confirmation Hit Confirmation (Re-testing of primary hits) Hit_ID->Hit_Confirmation Dose_Response Dose-Response Curves (IC50/EC50 determination) Hit_Confirmation->Dose_Response SAR Structure-Activity Relationship (SAR) Studies Dose_Response->SAR

A typical high-throughput screening workflow using TR-FRET assays.

By following these detailed protocols and application notes, researchers can effectively utilize this compound/Lumiphore reagents to develop robust and sensitive cellular assays for a wide range of biological targets, accelerating drug discovery and basic research.

References

Application Notes and Protocols: Oligonucleotide Conjugation with Lumiphore™ Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the conjugation of oligonucleotides with Lumiphore's cutting-edge lanthanide-based probes. The information herein is designed to enable researchers to successfully label their oligonucleotides and implement them in powerful time-resolved Förster resonance energy transfer (TR-FRET) assays.

Introduction to Lumiphore™ Probes for Oligonucleotide Labeling

Lumiphore Inc. specializes in the development of proprietary luminescent lanthanide reporters, offering unparalleled performance in diagnostic and life science research applications.[1][2] Through a strategic partnership with Synoligo Biotechnologies, these advanced probes are available for conjugation to custom oligonucleotides, providing game-changing tools for assays requiring high sensitivity and low background.[1][2]

The core of Lumiphore's technology lies in its macrocyclic bifunctional chelators (mBFCs) that encapsulate lanthanide ions, such as Terbium (Tb³⁺) and Europium (Eu³⁺), resulting in probes with exceptional photophysical properties.[3] Key advantages of using Lumiphore probes for oligonucleotide conjugation include:

  • High Quantum Yields: Lumiphore's proprietary compounds are designed to sensitize Eu³⁺ and Tb³⁺, resulting in bright, stable reporters with high quantum yields.[3]

  • Long Luminescence Lifetimes: A key feature of lanthanide probes is their long emission lifetimes, on the order of milliseconds. This is in stark contrast to the nanosecond lifetimes of conventional fluorophores.[4] This property is the foundation of time-resolved detection, which significantly reduces background fluorescence and increases the signal-to-noise ratio.[1][2][4]

  • Large Stokes Shifts: The significant separation between the excitation and emission wavelengths minimizes self-quenching and simplifies optical design.

  • Photostability: Lumiphore's lanthanide probes exhibit excellent photostability, making them robust reporters for a variety of applications.[1][2]

  • pH Insensitivity: The brightness of probes like Lumi804-Eu™ is largely insensitive to pH changes in the range of 2-12, providing experimental robustness.[1][2]

Two of the flagship probes from Lumiphore are:

  • Lumi4-Tb™: A Terbium-based probe known for its highly efficient emission and long luminescence lifetime.[5]

  • Lumi804-Eu™: A Europium-based probe with a long emission lifetime (716 µs) and a narrow emission peak at 613 nm, making it an ideal donor for TR-FRET assays.[1][2]

Key Applications

Oligonucleotides conjugated with Lumiphore probes are particularly well-suited for:

  • Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assays: The long lifetime of the lanthanide donor allows for a time-gated detection window, eliminating short-lived background fluorescence from molecules and instrumentation.[4] This "mix-and-read" format simplifies assay workflows by often removing the need for wash steps.[1][2]

  • Nucleic Acid Amplification Testing (NAAT): The high signal-to-noise ratio of Lumiphore probes makes them ideal for sensitive detection of amplification products in real-time and end-point analysis.[1][2]

  • High-Throughput Screening (HTS): The robust performance and homogenous assay format are advantageous for screening large compound libraries in drug discovery.

  • Diagnostic Assays: The sensitivity and stability of Lumiphore probes contribute to the development of reliable and high-performance diagnostic tests.[1][2]

Quantitative Data Summary

The following tables summarize the key performance characteristics of Lumiphore probes and a comparison with conventional fluorophores.

ProbeLanthanide IonEmission WavelengthLuminescence LifetimeKey Features
Lumi4-Tb™ Terbium (Tb³⁺)Multiple peaks (e.g., ~490, 545 nm)> 2.4 msHigh emission efficiency (>50% quantum yield), large extinction coefficient.[5]
Lumi804-Eu™ Europium (Eu³⁺)613 nm716 µsExcellent photostability, resistance to ozone, brightness insensitive to pH (2-12).[1][2]
FeatureLumiphore™ Lanthanide ProbesConventional Fluorophores (e.g., Fluorescein, Cyanine dyes)
Luminescence Lifetime Milliseconds (µs to ms)Nanoseconds (ns)
Background Signal Very low (due to time-gated detection)Can be high (autofluorescence, light scatter)
Signal-to-Noise Ratio High to very highVariable, often lower than TR-FRET
Assay Format Homogeneous ("mix-and-read"), often no-washOften require wash steps to reduce background
Photostability Generally highVariable, can be prone to photobleaching
Stokes Shift LargeVariable, can be small

Experimental Protocols

While Lumiphore probes can be obtained pre-conjugated to oligonucleotides through their partnership with Synoligo Biotechnologies, for researchers wishing to perform their own conjugations, the following protocols describe standard methods for labeling amine- and thiol-modified oligonucleotides. Lumiphore probes are typically supplied with reactive groups such as N-hydroxysuccinimide (NHS) esters for targeting amines or maleimides for targeting thiols.

Protocol 1: NHS Ester-Amine Coupling for Labeling Amino-Modified Oligonucleotides

This protocol describes the conjugation of an NHS ester-activated Lumiphore probe to an oligonucleotide containing a primary amine.

Materials:

  • Amine-modified oligonucleotide

  • NHS ester-activated Lumiphore probe

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.5

  • Nuclease-free water

  • Desalting columns (e.g., gel filtration)

  • HPLC system for purification (recommended)

Procedure:

  • Prepare the Conjugation Buffer: Dissolve sodium bicarbonate in nuclease-free water to a final concentration of 0.1 M and adjust the pH to 8.5.

  • Dissolve the Amine-Modified Oligonucleotide: Dissolve the lyophilized amine-modified oligonucleotide in the conjugation buffer to a final concentration of 1-10 mg/mL.

  • Prepare the Lumiphore Probe Stock Solution: Immediately before use, dissolve the NHS ester-activated Lumiphore probe in anhydrous DMSO or DMF to a concentration of approximately 10-20 mM. It is crucial to use an anhydrous solvent as the NHS ester is moisture-sensitive.

  • Perform the Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved Lumiphore probe to the oligonucleotide solution. Gently vortex the mixture to ensure homogeneity.

  • Incubate: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Desalting: Remove excess, unreacted probe by passing the reaction mixture through a desalting column according to the manufacturer's instructions.

    • HPLC Purification (Recommended): For the highest purity, purify the conjugated oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC). The hydrophobicity of the Lumiphore probe will allow for separation of the labeled oligonucleotide from the unlabeled species.

Protocol 2: Maleimide-Thiol Coupling for Labeling Thiol-Modified Oligonucleotides

This protocol outlines the conjugation of a maleimide-activated Lumiphore probe to a thiol-modified oligonucleotide.

Materials:

  • Thiol-modified oligonucleotide

  • Maleimide-activated Lumiphore probe

  • Degassed Conjugation Buffer: 100 mM phosphate buffer, pH 7.0-7.5, containing 150 mM NaCl and 1 mM EDTA.

  • Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds (if necessary)

  • Anhydrous DMSO or DMF

  • Desalting columns

  • HPLC system for purification (recommended)

Procedure:

  • Reduce Disulfide Bonds (if necessary): If the thiol-modified oligonucleotide has formed disulfide bonds, dissolve it in the degassed conjugation buffer and add a 10- to 20-fold molar excess of TCEP. Incubate for 30 minutes at room temperature.

  • Dissolve the Thiol-Modified Oligonucleotide: Dissolve the (reduced) thiol-modified oligonucleotide in the degassed conjugation buffer to a final concentration of 1-5 mg/mL.

  • Prepare the Lumiphore Probe Stock Solution: Immediately before use, dissolve the maleimide-activated Lumiphore probe in anhydrous DMSO or DMF to a concentration of approximately 10-20 mM.

  • Perform the Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved Lumiphore probe to the oligonucleotide solution. Gently mix.

  • Incubate: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Purify the conjugated oligonucleotide using desalting columns followed by RP-HPLC as described in Protocol 1.

Visualizations

Signaling Pathway for TR-FRET-Based Nucleic Acid Detection

TR_FRET_Signaling_Pathway cluster_donor Donor Probe cluster_acceptor Acceptor Probe cluster_hybridization Hybridization & FRET DonorOligo Oligonucleotide Probe 1 Lumiphore Lumiphore™ Probe (e.g., Lumi804-Eu™) DonorOligo->Lumiphore conjugated to Target Target Nucleic Acid DonorOligo->Target Hybridizes FRET FRET Lumiphore->FRET Energy Transfer DonorEmission Donor Emission (e.g., 613 nm) Lumiphore->DonorEmission Reduced Emission AcceptorOligo Oligonucleotide Probe 2 Acceptor Acceptor Fluorophore AcceptorOligo->Acceptor conjugated to AcceptorOligo->Target Hybridizes AcceptorEmission Acceptor Emission (e.g., 665 nm) Acceptor->AcceptorEmission FRET->Acceptor Excitation Excitation (e.g., 340 nm) Excitation->Lumiphore Detection Time-Resolved Detection DonorEmission->Detection AcceptorEmission->Detection

Caption: TR-FRET signaling pathway for nucleic acid detection.

Experimental Workflow for a TR-FRET Assaydot

TR_FRET_Workflow cluster_preparation 1. Reagent Preparation cluster_assay 2. Assay Assembly cluster_detection 3. Detection cluster_analysis 4. Data Analysis P1 Prepare Lumiphore™ Donor Probe A1 Mix Donor Probe, Acceptor Probe, and Sample in Assay Plate P1->A1 P2 Prepare Acceptor Fluorophore Probe P2->A1 P3 Prepare Target Nucleic Acid Sample P3->A1 A2 Incubate to allow hybridization A1->A2 D1 Excite at Donor Wavelength A2->D1 D2 Time-Gated Fluorescence Reading (Donor and Acceptor Wavelengths) D1->D2 AN1 Calculate TR-FRET Ratio (Acceptor/Donor) D2->AN1 AN2 Quantify Target Nucleic Acid AN1->AN2

References

Troubleshooting & Optimization

Troubleshooting low signal in Lumifor/Lumiphore TR-FRET assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low signal issues in their Lumifor/Lumiphore Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. The information is presented in a question-and-answer format to directly address common problems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my TR-FRET signal weak or absent?

A low or non-existent TR-FRET signal can arise from several factors, ranging from incorrect instrument settings to suboptimal assay conditions. A systematic approach is crucial to pinpoint the issue.[1][2]

Troubleshooting Steps:

  • Verify Instrument Settings: The most common reason for TR-FRET assay failure is the use of incorrect emission filters.[3][4] Ensure your plate reader is configured for time-resolved fluorescence and that the excitation and emission wavelengths match the specifications for your this compound/Lumiphore donor and acceptor pair.[3][4] All instruments should be set to perform a bottom read, and some may require manual adjustment of the dichroic mirror.[4]

  • Check Reagent Concentrations: Suboptimal concentrations of the donor, acceptor, or biological components can lead to a weak signal. It is essential to titrate each component to determine the optimal concentration.[5][6]

  • Assess Assay Buffer and Conditions: The composition of your assay buffer, including pH, salt concentration, and additives, can significantly impact the TR-FRET signal.[1][5] Additionally, factors like incubation time and temperature should be optimized.[5][7]

  • Confirm Protein/Analyte Integrity and Activity: Ensure that your proteins or other biological components are active and correctly labeled.[1] The presence of protein, for instance, confirmed by a Western Blot, does not guarantee its activity in the FRET assay.[2]

  • Evaluate FRET Pair Suitability: The donor and acceptor fluorophores must have sufficient spectral overlap for efficient energy transfer.[8][9] The distance between the donor and acceptor is also critical, as FRET efficiency is inversely proportional to the sixth power of this distance.[9][10]

Q2: How do I optimize the concentrations of my donor and acceptor reagents?

Optimizing the concentrations of the donor (e.g., this compound-labeled antibody) and acceptor (e.g., fluorescently labeled protein or peptide) is a critical step in assay development.

Optimization Protocol:

A checkerboard titration (or 2D titration) is a common method to determine the optimal concentrations of both the donor and acceptor simultaneously.[6] This involves preparing a matrix of dilutions in a microplate where each well has a unique combination of donor and acceptor concentrations.

Example of a Donor-Acceptor Titration Experiment:

  • Prepare serial dilutions of the donor-labeled reagent.

  • Prepare serial dilutions of the acceptor-labeled reagent.

  • In a 384-well plate, dispense the donor dilutions along the rows and the acceptor dilutions along the columns.

  • Add the other assay components (e.g., target protein) at a constant concentration.

  • Incubate the plate for the desired time (e.g., 1-3 hours) at room temperature, protected from light.[5][11]

  • Measure the TR-FRET signal at the appropriate wavelengths (e.g., donor emission around 620 nm for Europium/Terbium and acceptor emission around 665 nm).[12]

  • Calculate the signal-to-background (S/B) ratio for each concentration pair. The combination that yields the highest S/B ratio should be used for subsequent experiments.[13]

Q3: My assay window is narrow. How can I improve it?

A narrow assay window (low signal-to-background ratio) can make it difficult to distinguish between positive and negative results.

Strategies to Increase the Assay Window:

  • Re-optimize Reagent Concentrations: As mentioned above, titrating the donor and acceptor is crucial. Using concentrations that are too high can lead to signal quenching or the "hook effect," where the signal decreases at high analyte concentrations.[14][15]

  • Optimize Buffer Composition: Certain buffer components can interfere with the assay. For example, high concentrations of DMSO can decrease the TR-FRET signal.[16] It is recommended to test different buffer formulations to find one that maximizes the signal.[5][17]

  • Increase Incubation Time: Allowing more time for the binding of assay components to reach equilibrium can sometimes increase the signal. However, it's important to monitor the signal over a time course to determine the optimal incubation period, as prolonged incubation can sometimes lead to signal degradation.[5]

  • Check for Compound Interference: If screening a compound library, the compounds themselves can be fluorescent or cause quenching, leading to a reduced assay window.[18][19]

Q4: The background signal in my negative control wells is high. What are the potential causes?

High background can be caused by several factors, leading to a reduced assay window and decreased sensitivity.

Common Causes of High Background:

  • Non-specific Binding: The donor and acceptor reagents may bind to each other non-specifically.[18] Including a non-specific binding control (e.g., omitting a key binding partner) can help diagnose this issue.

  • Autofluorescence: Components in the sample or assay buffer can be naturally fluorescent.[2] Using a time-resolved measurement helps to minimize this, but it can still be a factor.

  • Light Scatter: Precipitated compounds or other particulates in the well can cause light scattering, which can be detected as background signal.[19]

  • Substrate Degradation: In enzymatic assays, the FRET substrate may degrade non-enzymatically due to light exposure or buffer components.[2]

Data Presentation: Optimizing Assay Parameters

The following tables summarize key quantitative data for optimizing TR-FRET assays.

Table 1: Example of Reagent Concentrations in Optimized TR-FRET Assays

Assay TargetDonor Reagent & ConcentrationAcceptor Reagent & ConcentrationTarget Protein ConcentrationReference
Keap1-Nrf2 PPI0.5 nM Tb-anti-His antibody25 nM Fluorescein-labeled Nrf2 peptide5 nM Keap1 Kelch domain[5]
BRD2(BD1)/PROTAC2 nM Tb-anti-GST4 nM AF488-anti-His2 nM GST-BRD2(BD1), 8 nM His-CRBN(DDB1)[16]
14-3-3/pBad peptide1 nM anti-His-Eu antibody20 nM Dy647-pS136-Bad peptide>6 nM His-14-3-3ζ[13]
HDAC12.5 nM Tb-Anti-6xHis IgG20 nM SAHA-NCT or 70 nM M344-FITC5 nM HDAC1[11]

Table 2: Effect of DMSO Concentration on TR-FRET Signal

Final DMSO ConcentrationPeak Relative TR-FRET Signal (as % of 0.1% DMSO)Reference
0.1%100%[16]
0.5%94.7%[16]
1.0%83.6%[16]
2.0%70.2%[16]
5.0%44.3%[16]
10.0%20.5%[16]

Experimental Protocols

Protocol 1: General TR-FRET Assay for Protein-Protein Interaction

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for each new assay.

  • Reagent Preparation:

    • Prepare stock solutions of the donor-labeled antibody, acceptor-labeled protein, and target proteins in an appropriate assay buffer (e.g., 10 mM HEPES, pH 7.4, 150 mM NaCl, 0.005% Tween-20).[5]

  • Assay Procedure (384-well plate format):

    • Add 2 µL of test compound or DMSO control to the appropriate wells.

    • Add 10 µL of a pre-mixed solution containing the donor-labeled antibody and one of the target proteins.

    • Incubate for 30 minutes at room temperature.

    • Add 10 µL of a pre-mixed solution containing the acceptor-labeled protein and the other target protein.

    • Incubate for 1-3 hours at room temperature, protected from light.[5]

  • Data Acquisition:

    • Measure the fluorescence at the donor and acceptor emission wavelengths using a TR-FRET-compatible plate reader. A time delay of 50-100 microseconds is typically used to reduce background fluorescence.[19]

  • Data Analysis:

    • Calculate the emission ratio by dividing the acceptor signal by the donor signal.[3][4]

    • Normalize the data to controls (e.g., express as a percentage of the signal in the absence of inhibitor).

Visualizations

TR_FRET_Signaling_Pathway cluster_excitation Excitation cluster_emission Emission Excitation Excitation Light (e.g., 340 nm) Donor This compound/Lumiphore (e.g., Terbium Cryptate) Excitation->Donor Excites Acceptor Acceptor (e.g., d2, Fluorescein) Donor->Acceptor FRET (if in proximity) DonorEmission Donor Emission (e.g., 620 nm) Donor->DonorEmission Emits light AcceptorEmission Acceptor Emission (e.g., 665 nm) Acceptor->AcceptorEmission Emits light

Caption: The principle of TR-FRET signaling.

Troubleshooting_Workflow Start Low TR-FRET Signal CheckInstrument Verify Instrument Settings (Filters, Delay Time) Start->CheckInstrument CheckReagents Optimize Reagent Concentrations (Donor, Acceptor, Proteins) CheckInstrument->CheckReagents Settings OK FurtherTroubleshooting Consult Technical Support CheckInstrument->FurtherTroubleshooting Settings Incorrect CheckBuffer Evaluate Assay Buffer (pH, DMSO, Additives) CheckReagents->CheckBuffer Concentrations Optimized CheckReagents->FurtherTroubleshooting Concentrations Suboptimal CheckBiology Confirm Protein Activity & Analyte Integrity CheckBuffer->CheckBiology Buffer Optimized CheckBuffer->FurtherTroubleshooting Buffer Issues SignalOK Signal Improved CheckBiology->SignalOK Activity Confirmed CheckBiology->FurtherTroubleshooting Inactive Components

Caption: A workflow for troubleshooting low TR-FRET signal.

References

Technical Support Center: Optimizing Lumi4®-Tb Conjugation for Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the conjugation of Lumi4®-Tb to antibodies.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Lumi4®-Tb conjugation process, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is my Lumi4®-Tb conjugation efficiency low?

Answer: Low conjugation efficiency can stem from several factors related to your antibody, buffers, reaction conditions, or the Lumi4®-Tb reagent itself.

Possible Causes and Solutions:

Potential CauseRecommended Solution
Antibody-Related Issues
Presence of primary amines in the buffer (e.g., Tris, glycine)Dialyze or use a desalting column to exchange the antibody buffer to a non-amine-containing buffer like PBS (Phosphate Buffered Saline) at a pH of 7.2-7.4.[1][2]
Low antibody concentrationConcentrate the antibody to a recommended concentration of 0.5-2 mg/mL using a centrifugal filter.[3]
Presence of stabilizing proteins (e.g., BSA, gelatin)Remove carrier proteins using appropriate purification methods such as affinity chromatography or centrifugal filters with a suitable molecular weight cut-off (e.g., 100 kDa for BSA).[3]
Reaction Condition Issues
Suboptimal pH of the reaction bufferThe optimal pH for NHS ester reactions is between 8.3 and 8.5.[4][5] Use a buffer such as 0.1 M sodium bicarbonate to maintain this pH.
Incorrect molar ratio of Lumi4®-Tb to antibodyThe ideal molar ratio can vary. Start with a 10:1 to 20:1 molar ratio of Lumi4®-Tb to antibody and optimize from there.[2]
Inactive Lumi4®-Tb NHS esterEnsure the Lumi4®-Tb NHS ester is stored correctly at -60°C or below and is protected from moisture.[1] Prepare the stock solution in anhydrous DMSO or DMF immediately before use.[2][5]
Hydrolysis of the NHS esterThis can occur at a pH higher than optimal or with prolonged exposure to aqueous solutions. Prepare the Lumi4®-Tb solution just before adding it to the antibody solution.[5]

Troubleshooting Workflow for Low Conjugation Efficiency:

Troubleshooting Low Conjugation Efficiency start Low Conjugation Efficiency check_buffer Check Antibody Buffer for Primary Amines (e.g., Tris, Glycine) start->check_buffer buffer_exchange Perform Buffer Exchange (Dialysis or Desalting Column) check_buffer->buffer_exchange Amines Present check_concentration Verify Antibody Concentration (>0.5 mg/mL) check_buffer->check_concentration No Amines buffer_exchange->check_concentration concentrate_ab Concentrate Antibody check_concentration->concentrate_ab Too Dilute check_ph Verify Reaction pH (Optimal: 8.3-8.5) check_concentration->check_ph Concentration OK concentrate_ab->check_ph adjust_ph Adjust pH with Bicarbonate Buffer check_ph->adjust_ph Incorrect pH check_ratio Evaluate Lumi4-Tb:Antibody Molar Ratio check_ph->check_ratio pH OK adjust_ph->check_ratio optimize_ratio Optimize Molar Ratio (e.g., 5:1, 15:1, 20:1) check_ratio->optimize_ratio Suboptimal check_reagent Assess Lumi4-Tb Reagent Integrity check_ratio->check_reagent Ratio OK optimize_ratio->check_reagent new_reagent Use Fresh Lumi4-Tb Stock check_reagent->new_reagent Suspect Degradation success Successful Conjugation check_reagent->success Reagent OK new_reagent->success

Caption: Troubleshooting decision tree for low Lumi4®-Tb conjugation efficiency.

Question 2: My antibody is aggregating after conjugation. What can I do?

Answer: Antibody aggregation post-conjugation can be a result of over-labeling or suboptimal buffer conditions.

Possible Causes and Solutions:

Potential CauseRecommended Solution
Over-labeling of the antibody Reduce the molar ratio of Lumi4®-Tb to antibody in the conjugation reaction. A high degree of labeling can increase the hydrophobicity of the antibody, leading to aggregation.[6]
Suboptimal buffer conditions After conjugation and purification, store the labeled antibody in a buffer containing stabilizing agents. For example, a buffer with 0.1% BSA and/or 0.5% Tween 20 can help prevent aggregation.[1]
Inadequate removal of unconjugated dye Ensure complete removal of free Lumi4®-Tb using size-exclusion chromatography (gel filtration) or extensive dialysis.[6][7]

Question 3: The fluorescence signal of my conjugated antibody is low, even with a good degree of labeling. Why?

Answer: Low fluorescence signal despite a seemingly successful conjugation can be due to quenching effects or issues with the antibody's binding capability.

Possible Causes and Solutions:

Potential CauseRecommended Solution
Fluorescence quenching Over-labeling can lead to self-quenching, where adjacent Lumi4®-Tb molecules on the same antibody suppress each other's fluorescence.[6][8] Reduce the Lumi4®-Tb to antibody molar ratio during conjugation.
Conjugation at or near the antigen-binding site The bulky Lumi4®-Tb molecule can interfere with antigen binding if it attaches to lysine residues within the antigen-binding site, thus reducing the signal in your assay.[8] Consider using site-specific conjugation methods if this is a recurring issue.
Denaturation of the antibody Harsh reaction conditions can denature the antibody. Ensure the conjugation is performed at room temperature or on ice, as specified in the protocol, and avoid vigorous vortexing for extended periods.[4]

Frequently Asked Questions (FAQs)

1. What is the principle of Lumi4®-Tb conjugation to antibodies?

Lumi4®-Tb is typically supplied with an N-hydroxysuccinimide (NHS) ester reactive group.[1] This group reacts with primary amines (-NH2), primarily found on the side chains of lysine residues and the N-terminus of the antibody, to form stable amide bonds.[2][5]

Lumi4®-Tb Conjugation Reaction:

Lumi4-Tb Conjugation cluster_reactants Reactants cluster_products Products Ab Antibody with Primary Amines (-NH2) Conjugate Lumi4-Tb-Antibody Conjugate (Stable Amide Bond) Ab->Conjugate + Lumi4-Tb-NHS (pH 8.3-8.5) Lumi4 Lumi4-Tb-NHS Ester Lumi4->Conjugate NHS_byproduct NHS Byproduct

Caption: Reaction scheme for Lumi4®-Tb NHS ester conjugation to an antibody.

2. How do I prepare my antibody for conjugation?

Your antibody must be in an amine-free buffer at a suitable concentration.

  • Buffer Exchange: If your antibody is in a buffer containing primary amines like Tris or glycine, you must perform a buffer exchange.[1] Dialysis or desalting columns are effective methods. The recommended buffer is Phosphate Buffered Saline (PBS) at pH 7.2-7.4 for initial preparation, which will then be adjusted for the reaction.[2]

  • Concentration: The antibody concentration should ideally be between 0.5 and 2 mg/mL.[3] If your antibody is more dilute, it should be concentrated using a centrifugal filter.

3. What is the optimal molar ratio of Lumi4®-Tb to antibody?

A starting point for optimization is a 10:1 to 20:1 molar excess of Lumi4®-Tb to the antibody.[2] However, the optimal ratio depends on the antibody and the desired degree of labeling. It is recommended to perform a titration to find the ideal ratio for your specific application.

4. How do I purify the Lumi4®-Tb conjugated antibody?

Purification is crucial to remove unconjugated Lumi4®-Tb, which can cause high background signals.

  • Size-Exclusion Chromatography (Gel Filtration): This is the most common and effective method for separating the larger antibody-conjugate from the smaller, free Lumi4®-Tb molecules.[4][7]

  • Dialysis: Extensive dialysis with a suitable molecular weight cut-off membrane can also be used to remove free dye.[9]

5. How do I determine the Degree of Labeling (DOL)?

The Degree of Labeling (DOL), or the average number of Lumi4®-Tb molecules per antibody, can be calculated using spectrophotometry.[6][10]

Calculation Steps:

  • Measure Absorbance: After purification, measure the absorbance of the conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength of Lumi4®-Tb (typically around 340 nm, A_max).[11]

  • Calculate Protein Concentration: Protein Concentration (M) = [A280 - (A_max × CF)] / ε_protein

    • A280: Absorbance of the conjugate at 280 nm.

    • A_max: Absorbance of the conjugate at the Lumi4®-Tb maximum absorbance wavelength.

    • CF: Correction factor (A280 of free dye / A_max of free dye).

    • ε_protein: Molar extinction coefficient of the antibody at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).[1]

  • Calculate Lumi4®-Tb Concentration: Lumi4®-Tb Concentration (M) = A_max / ε_Lumi4-Tb

    • ε_Lumi4-Tb: Molar extinction coefficient of Lumi4®-Tb at its λ_max.

  • Calculate DOL: DOL = Lumi4®-Tb Concentration / Protein Concentration

Typical DOL Values:

Degree of LabelingInterpretationRecommendation
< 2Under-labeledMay result in a weak signal. Consider increasing the molar ratio of Lumi4®-Tb in the conjugation reaction.
2 - 6OptimalGenerally provides a good balance of signal intensity without significant quenching or loss of antibody function.
> 6Over-labeledHigh risk of fluorescence quenching, antibody aggregation, and reduced biological activity.[6] Decrease the molar ratio of Lumi4®-Tb.

6. How should I store my Lumi4®-Tb conjugated antibody?

For long-term storage, it is recommended to divide the conjugated antibody into small aliquots and store them at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles. Adding a cryoprotectant like glycerol to a final concentration of 50% can also be beneficial. For short-term storage, 4°C is suitable.

Experimental Protocols

Protocol 1: Lumi4®-Tb Antibody Conjugation

  • Antibody Preparation: a. Perform buffer exchange of the antibody into 1X PBS, pH 7.2-7.4. b. Adjust the antibody concentration to 1 mg/mL. c. Add 1/10th volume of 1 M sodium bicarbonate to raise the pH to ~8.3.[3]

  • Lumi4®-Tb Preparation: a. Allow the vial of Lumi4®-Tb NHS ester to warm to room temperature. b. Immediately before use, dissolve the Lumi4®-Tb in anhydrous DMSO to a concentration of 10 mM.[2]

  • Conjugation Reaction: a. Add the desired volume of the 10 mM Lumi4®-Tb solution to the antibody solution to achieve the target molar ratio (e.g., 10:1). b. Mix gently by pipetting and incubate for 1-2 hours at room temperature, protected from light.[9]

  • Purification: a. Purify the conjugate using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with 1X PBS.[3] b. Collect the fractions containing the first colored peak, which corresponds to the labeled antibody.

Generic TR-FRET Assay Workflow:

TR-FRET Assay start Assay Start add_reagents Add Lumi4-Tb-Ab, Acceptor-Ab, and Analyte to Well start->add_reagents incubation Incubate to Allow Binding add_reagents->incubation excitation Excite Lumi4-Tb (e.g., 340 nm) incubation->excitation fret FRET Occurs if Analyte is Present excitation->fret Binding no_fret No FRET if Analyte is Absent excitation->no_fret No Binding emission Measure Acceptor Emission (e.g., 665 nm) after Time Delay fret->emission donor_emission Measure Donor Emission (e.g., 620 nm) fret->donor_emission no_fret->donor_emission analysis Calculate Signal Ratio (Acceptor/Donor) emission->analysis donor_emission->analysis end Assay Complete analysis->end

Caption: General workflow of a time-resolved FRET (TR-FRET) immunoassay.

References

How to reduce background fluorescence in Lumifor/Lumiphore assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in Lumiphor/Lumiphore assays, thereby improving signal-to-noise ratios and ensuring data accuracy.

Troubleshooting Guide

High background fluorescence can obscure specific signals, leading to unreliable and irreproducible results. This guide provides a systematic approach to identifying and mitigating common sources of background noise.

Problem: My negative control or "no-cell" wells show high luminescence.

This issue often points to problems with the assay reagents, the microplate, or the media itself, rather than a biological variable.

Potential Cause Recommended Solution
Microplate Autofluorescence Use opaque, white-walled microplates specifically designed for luminescence to maximize signal reflection and minimize crosstalk. If using white plates, "dark adapt" them by incubating in the dark for at least 10 minutes before use to reduce phosphorescence from ambient light.
Contaminated or Degraded Reagents Prepare fresh reagents for each experiment, particularly the luciferin or coelenterazine substrates which can lose efficiency over time. Store reagents protected from light and avoid repeated freeze-thaw cycles. Ensure high-purity water and analytical-grade buffers are used.
Media Component Interference Use phenol red-free media, as phenol red is known to increase background fluorescence. Components like riboflavin and some sera can also be autofluorescent. If possible, replace the media with a low-background buffer like PBS immediately before the assay.
Instrument Settings Ensure the correct instrument settings are used for luminescence detection (no excitation filter). Optimize the integration time; a shorter time might reduce the background reading if the signal is strong.

Problem: My experimental wells show high background, but the "no-cell" controls are low.

This suggests that the source of the background is related to the cells or their interaction with the assay components.

Potential Cause Recommended Solution
High Cell Autofluorescence Ensure complete cell lysis, as intact dead cells can be a source of autofluorescence. Perform thorough cell washing steps before lysis to remove residual media and dead cells.
Non-Specific Binding of Reagents Optimize the concentration of antibodies or other detection reagents. High concentrations can lead to non-specific binding and increased background.
Cross-Contamination Be meticulous with pipetting to avoid cross-contamination between wells, especially from high-signal wells to low-signal or background wells. Prepare a master mix of reagents to ensure uniformity.
High Endogenous Enzyme Activity If the assay measures an induced reporter (e.g., luciferase), high basal expression from the promoter can lead to high background. Consider using a weaker promoter or a different cell line.

Visual Troubleshooting Workflow

This decision tree provides a logical workflow for diagnosing and resolving high background fluorescence in your assay.

G cluster_start cluster_analysis cluster_controls_high cluster_reagent_plate_issues cluster_cell_issues Start High Background Detected AnalyzeControls Analyze Control Wells ('No-Cell' / 'Buffer Only') Start->AnalyzeControls ControlsHigh Controls High? AnalyzeControls->ControlsHigh ReagentPlate Issue is likely Reagents, Media, or Plate ControlsHigh->ReagentPlate Yes CellRelated Issue is likely Cell-Related ControlsHigh->CellRelated No Sol_Media 1. Use Phenol Red-Free Media ReagentPlate->Sol_Media Sol_Plate 2. Use Opaque White Plates & 'Dark Adapt' Sol_Media->Sol_Plate Sol_Reagents 3. Prepare Fresh Reagents Sol_Plate->Sol_Reagents Sol_Wash 1. Optimize Cell Washing Protocol CellRelated->Sol_Wash Sol_Conc 2. Titrate Reagent/Antibody Conc. Sol_Wash->Sol_Conc Sol_Lysis 3. Ensure Complete Cell Lysis Sol_Conc->Sol_Lysis

Caption: A decision tree to troubleshoot high background fluorescence.

Data Presentation: Impact of Assay Conditions

Quantitative data is crucial for understanding the impact of different variables on assay background. The tables below summarize the effects of microplate color and common media components.

Table 1: Comparison of Microplate Color on Luminescence Signal and Background

For luminescence assays, opaque white plates are generally recommended as they maximize the light signal. Black plates absorb light and significantly reduce the signal, while clear plates can suffer from higher crosstalk.

Microplate TypeRelative Signal IntensityBackground & CrosstalkRecommended Use
Opaque White HighestLowOptimal for most luminescence assays
Opaque Black LowestLowestMultiplexing with fluorescence; very strong luminescence signals
Clear ModerateHighNot recommended for luminescence; used for absorbance/colorimetric assays
White, Clear Bottom HighModerateWhen cell visualization is required alongside luminescence reading
Gray IntermediateLowOptimized for specific assays like AlphaScreen® to reduce crosstalk
Data is illustrative and represents typical outcomes. Actual Relative Light Units (RLU) will vary based on the instrument, reagents, and assay specifics.

Table 2: Effect of Common Media Components on Background Fluorescence

Certain

Technical Support Center: Improving the Stability of Lumifor/Lumiphore-Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the stability of your Lumifor/Lumiphore-labeled proteins. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.

Troubleshooting Guides and FAQs

This section provides answers to frequently asked questions and detailed troubleshooting guides for issues you may encounter with your this compound/Lumiphore-labeled proteins.

Frequently Asked Questions (FAQs)

Q1: My fluorescent signal is weak or absent after labeling. What are the possible causes and solutions?

A1: Low or no fluorescence can stem from several factors:

  • Inefficient Labeling: The labeling reaction may not have been optimal. Verify the pH of your reaction buffer, as the efficiency of NHS ester reactions is pH-dependent, typically favoring a pH of 8.0-9.0. Ensure your protein concentration is adequate, as low concentrations can reduce labeling efficiency.[1] Also, check for the presence of primary amines (e.g., Tris buffer or ammonium ions) in your protein solution, as they can compete with the labeling reaction.[2]

  • Protein Degradation: The protein itself may have degraded. It's crucial to handle proteins gently, avoid vigorous vortexing, and keep them at appropriate temperatures to maintain their structural integrity.[3]

  • Fluorescence Quenching: High labeling density (too many dye molecules per protein) can lead to self-quenching. Try reducing the molar ratio of dye to protein in your labeling reaction. Quenching can also occur if the fluorophore is in a microenvironment that is not optimal for its fluorescence output.[4]

  • Incorrect Filter Sets: Ensure you are using the correct excitation and emission filters for your specific this compound/Lumiphore dye.

  • Photobleaching: Excessive exposure to excitation light can permanently destroy the fluorophore. Minimize light exposure during imaging.[5]

Q2: I'm observing protein aggregation after labeling. How can I prevent this?

A2: Protein aggregation is a common issue that can be influenced by several factors:

  • High Protein Concentration: High concentrations can promote aggregation. If possible, work with lower protein concentrations or screen for stabilizing excipients.

  • Buffer Conditions: The pH and ionic strength of your buffer are critical. Proteins are often least soluble at their isoelectric point (pI). Adjusting the buffer pH away from the pI can improve solubility. The salt concentration can also play a role; both low and high salt concentrations can sometimes promote aggregation, so optimization is key.

  • Hydrophobicity of the Dye: The addition of hydrophobic dye molecules can increase the overall hydrophobicity of the protein, leading to aggregation. Using a more hydrophilic variant of the dye, if available, may help.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can denature and aggregate proteins. Aliquot your labeled protein into single-use volumes to avoid this.[3]

  • Additives: Consider adding stabilizing agents to your buffer, such as glycerol (typically 5-20%), arginine, or non-denaturing detergents.

Q3: How should I store my this compound/Lumiphore-labeled proteins for optimal stability?

A3: Proper storage is crucial for maintaining the functionality of your labeled proteins.

  • Short-Term Storage (Days to Weeks): Store at 4°C in a sterile buffer containing an antimicrobial agent like sodium azide.[3]

  • Long-Term Storage (Months to Years): For long-term storage, it is generally recommended to store the protein at -20°C or -80°C. To prevent damage from ice crystal formation, consider adding a cryoprotectant like glycerol to a final concentration of 25-50%.[3] It is best to flash-freeze aliquots in liquid nitrogen before transferring them to the freezer. Avoid repeated freeze-thaw cycles by storing in single-use aliquots.[3]

Q4: My labeled protein is showing high background fluorescence. What can I do?

A4: High background can be caused by several factors:

  • Unbound Dye: Ensure that all non-conjugated dye has been removed after the labeling reaction through purification methods like size exclusion chromatography or dialysis.

  • Nonspecific Binding: The labeled protein may be binding nonspecifically to your sample. Include blocking agents (e.g., BSA) in your buffers and perform adequate washing steps.

  • Hydrophobic Interactions: The dye itself may be interacting nonspecifically with hydrophobic surfaces in your sample. Using a more hydrophilic dye or adding a low concentration of a non-ionic detergent (e.g., Tween-20) to your wash buffers can help.

Q5: The fluorescence of my labeled protein seems to be pH-sensitive. Is this expected?

A5: The fluorescence of many organic dyes can be influenced by the pH of the environment. While some modern dyes are designed to be less pH-sensitive within a physiological range, significant pH changes can alter the fluorescence intensity.[2] For instance, the fluorescence of some dyes decreases in acidic environments.[6][7] It is important to maintain a stable and appropriate pH in your experimental buffer. If you suspect pH is affecting your results, you can test the fluorescence intensity of your labeled protein in buffers of varying pH.

Troubleshooting Workflow

If you are experiencing issues with your this compound/Lumiphore-labeled protein, follow this general troubleshooting workflow.

TroubleshootingWorkflow Start Problem with Labeled Protein WeakSignal Weak or No Signal Start->WeakSignal Aggregation Aggregation / Precipitation Start->Aggregation HighBackground High Background Start->HighBackground CheckLabeling Verify Labeling Efficiency: - Check pH and buffer - Optimize dye:protein ratio - Confirm protein concentration WeakSignal->CheckLabeling Labeling Issue? CheckIntegrity Assess Protein Integrity: - Run SDS-PAGE - Perform stability assay (TSA) WeakSignal->CheckIntegrity Protein Issue? CheckImaging Verify Imaging Setup: - Correct filters - Minimize light exposure WeakSignal->CheckImaging Imaging Issue? OptimizeBuffer Optimize Buffer Conditions: - Adjust pH away from pI - Screen salt concentrations - Add stabilizers (glycerol, arginine) Aggregation->OptimizeBuffer Solubility Issue? ChangeConcentration Modify Protein Concentration: - Work with lower concentration - Use stabilizing excipients Aggregation->ChangeConcentration Concentration Issue? Purification Improve Purification: - Ensure complete removal of free dye HighBackground->Purification Free Dye? BlockingWashing Optimize Blocking & Washing: - Increase blocking time/concentration - Add detergent to wash buffer HighBackground->BlockingWashing Nonspecific Binding?

A general workflow for troubleshooting common issues with labeled proteins.

Quantitative Data on Fluorescent Dyes

Table 1: Comparison of Quantum Yield and Photostability for Common Fluorescent Dyes

Dye ClassExample DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Relative Photostability
Traditional FITC~494~518~0.92Low[8]
Alexa Fluor Alexa Fluor 488~495~519~0.92[9]High[8]
Cyanine Cy3~550~570~0.15Moderate
Cyanine Cy5~649~670~0.28Moderate
BODIPY BODIPY FL~503~512~0.90High

Note: Quantum yield and photostability can be influenced by the local environment, including the protein to which the dye is conjugated and the buffer composition.

Table 2: General Storage Conditions for Labeled Proteins

Storage DurationTemperatureRecommended BufferAdditivesKey Considerations
Short-term 4°CPBS or Tris-based buffer, pH 7.2-7.40.02% Sodium Azide (as a preservative)Protect from light.[3]
Long-term -20°C or -80°CPBS or Tris-based buffer, pH 7.2-7.425-50% Glycerol (as a cryoprotectant)[3]Aliquot to avoid freeze-thaw cycles. Flash-freeze in liquid nitrogen if possible. Protect from light.[3]

Experimental Protocols

Here are detailed protocols for key experiments to assess the stability of your this compound/Lumiphore-labeled proteins.

Protocol 1: Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

This assay determines the melting temperature (Tm) of a protein, which is an indicator of its thermal stability.

Principle: A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein unfolds with increasing temperature, more hydrophobic regions are exposed, leading to an increase in fluorescence. The midpoint of this transition is the Tm.

Materials:

  • Purified this compound/Lumiphore-labeled protein (0.1-0.5 mg/mL)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Appropriate buffer (e.g., PBS, HEPES)

  • Real-time PCR instrument with melt curve capability

  • Optically clear PCR plates or tubes

Procedure:

  • Prepare a working solution of SYPRO Orange dye: Dilute the 5000x stock to a 100x working solution in your assay buffer.

  • Set up the reaction: In each well of a PCR plate, add:

    • 20 µL of your labeled protein solution (at the desired concentration)

    • 5 µL of the 100x SYPRO Orange working solution

    • Adjust the final volume to 25 µL with assay buffer if needed.

    • Include a "no protein" control with only buffer and dye.

  • Seal the plate with an optically clear seal.

  • Centrifuge the plate briefly to collect the contents at the bottom of the wells.

  • Run the melt curve program on the real-time PCR instrument:

    • Set the instrument to ramp the temperature from 25°C to 95°C.

    • Set the ramp rate to 1°C/minute.

    • Set the instrument to collect fluorescence data at each temperature increment.

  • Analyze the data: The software will generate a melt curve (fluorescence vs. temperature). The Tm is the temperature at the inflection point of the curve, which corresponds to the peak of the first derivative plot (-dF/dT).

TSA_Workflow cluster_prep Sample Preparation cluster_run Instrument Run cluster_analysis Data Analysis PrepProtein Prepare Protein (0.1-0.5 mg/mL) Mix Mix Protein, Dye, and Buffer in PCR plate PrepProtein->Mix PrepDye Prepare SYPRO Orange (100x working stock) PrepDye->Mix SealSpin Seal and Spin Plate Mix->SealSpin qPCR Run Melt Curve (25°C to 95°C) SealSpin->qPCR GenerateCurve Generate Melt Curve (Fluorescence vs. Temp) qPCR->GenerateCurve CalculateTm Calculate Tm (Peak of 1st Derivative) GenerateCurve->CalculateTm

Workflow for a Thermal Shift Assay experiment.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregation Analysis

DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it ideal for detecting protein aggregation.

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. Larger particles move more slowly, and this information is used to calculate their hydrodynamic radius.

Materials:

  • Purified this compound/Lumiphore-labeled protein solution

  • DLS instrument

  • Low-volume cuvette

Procedure:

  • Prepare the sample:

    • Filter your protein solution through a low-protein-binding 0.1 µm or 0.22 µm filter to remove dust and large, non-specific aggregates.

    • Ensure your protein concentration is within the instrument's optimal range (typically 0.1-1.0 mg/mL).

  • Equilibrate the instrument to the desired temperature.

  • Transfer the sample to a clean, dust-free cuvette.

  • Place the cuvette in the DLS instrument.

  • Acquire the data according to the instrument's software instructions. The instrument will perform multiple measurements to generate an average size distribution.

  • Analyze the results:

    • Examine the size distribution plot. A monodisperse (non-aggregated) sample will show a single, narrow peak corresponding to the monomeric protein.

    • The presence of larger species (additional peaks at larger hydrodynamic radii) indicates aggregation.

    • The polydispersity index (PDI) is a measure of the width of the size distribution. A PDI below 0.2 is generally considered indicative of a monodisperse sample.

Signaling Pathway Diagrams

This compound/Lumiphore-labeled proteins are valuable tools for studying a variety of cellular signaling pathways. Below are diagrams of key pathways that are frequently investigated using fluorescently labeled antibodies and proteins.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[10][11]

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP promotes GDP/GTP exchange Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Nucleus Nucleus ERK->Nucleus Transcription Transcription Factors (e.g., c-Fos, c-Jun) Nucleus->Transcription activates Response Cellular Response (Proliferation, Differentiation) Transcription->Response

Simplified MAPK/ERK signaling cascade.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key signaling route that promotes cell survival, growth, and proliferation.[12][13][14][15][16]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Inhibition Akt->Apoptosis Growth Cell Growth & Proliferation mTOR->Growth

Overview of the PI3K/Akt signaling pathway.
NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the immune response, inflammation, and cell survival.[3][17]

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimulus Stimulus (e.g., TNF-α, IL-1) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Gene Gene Transcription Nucleus->Gene Response Inflammatory Response Gene->Response IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IKK

The canonical NF-κB signaling pathway.
GPCR Signaling Pathway (cAMP-mediated)

G-protein coupled receptors (GPCRs) constitute a large family of receptors that detect molecules outside the cell and activate internal signal transduction pathways.[14][18]

GPCR_Pathway Ligand Ligand GPCR GPCR Ligand->GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein activates G_alpha_GTP Gα-GTP (Active) G_Protein->G_alpha_GTP AC Adenylyl Cyclase G_alpha_GTP->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates targets

A common GPCR signaling pathway involving cAMP.

References

Lumi804-Eu Signal Quenching: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues with Lumi804-Eu signal quenching during time-resolved fluorescence (TRF) experiments. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is Lumi804-Eu and what are its primary applications?

A1: Lumi804-Eu is a highly stable, macrocyclic bifunctional chelator that sensitizes europium (Eu) luminescence.[1] It exhibits a long fluorescence lifetime, making it an ideal probe for time-resolved fluorescence (TRF) and time-resolved fluorescence resonance energy transfer (TR-FRET) assays.[1] Its primary applications are in high-value homogeneous assays for diagnostics and life science research.[1]

Q2: What are the key photophysical properties of Lumi804-Eu?

A2: Lumi804-Eu is characterized by its bright and narrow Eu(III)-centered emission. It has a high quantum yield, approaching 30% in aqueous environments, and is resistant to photobleaching.[1]

Q3: Is the fluorescence of Lumi804-Eu sensitive to pH changes?

A3: Lumi804-Eu is notably stable across a wide pH range. Its brightness is reported to be insensitive to pH changes from 2 to 12.

Q4: What are the general advantages of using a time-resolved fluorescence probe like Lumi804-Eu?

A4: Time-resolved fluorescence assays offer high sensitivity by minimizing background fluorescence from sample components.[2] The long-lived fluorescence of lanthanide chelates like Lumi804-Eu allows for a time delay between excitation and detection, during which short-lived background signals decay.[2] This results in a significantly improved signal-to-noise ratio.[1]

Troubleshooting Guide: Signal Quenching

Signal quenching, a decrease in fluorescence intensity, can be a significant issue in TRF assays. Below are common causes and troubleshooting steps for Lumi804-Eu signal quenching.

Problem 1: Low or No Signal

Possible Causes:

  • Incorrect Instrument Settings: Improper delay time, integration time, or excitation/emission wavelength settings on the plate reader.

  • Buffer Composition: Presence of quenching agents in the assay buffer.

  • Degradation of Lumi804-Eu Conjugate: Although stable, improper storage or handling could lead to degradation.

  • Low Concentration of Analyte: The concentration of the target molecule may be below the detection limit of the assay.

Troubleshooting Steps:

  • Verify Instrument Settings: Ensure the plate reader is set to the appropriate time-resolved fluorescence mode. For europium-based assays, typical settings include an excitation wavelength around 340 nm and an emission wavelength of approximately 615 nm. A delay time of 50-400 µs and a counting/integration time of 400 µs are common starting points.[3]

  • Buffer Compatibility Check: Review the composition of your assay buffer. Avoid known quenching agents. See the "Common Quenching Agents" section below for more details.

  • Positive Control: Run a positive control with a known concentration of a stable Lumi804-Eu conjugate to confirm that the instrument and reagents are working correctly.

  • Analyte Concentration: If possible, perform a titration experiment with a higher concentration of your analyte to determine if the signal increases.

Problem 2: High Signal Variability Between Wells

Possible Causes:

  • Pipetting Errors: Inaccurate or inconsistent pipetting of reagents or samples.

  • Well-to-Well Contamination: Carry-over of reagents between wells.

  • Plate Issues: Use of inappropriate microplates (e.g., black plates which can quench the signal, though sometimes used for very strong signals). White plates are generally recommended for TRF to enhance the signal.

  • Incomplete Mixing: Failure to properly mix the contents of each well.

Troubleshooting Steps:

  • Pipetting Technique: Use calibrated pipettes and proper pipetting techniques to ensure accuracy and consistency.

  • Plate Choice: Use white, opaque microplates for most TRF assays to maximize light reflection and signal intensity.

  • Careful Handling: Be meticulous when adding reagents to avoid cross-contamination.

  • Thorough Mixing: Ensure complete mixing of reagents in each well using a plate shaker.

Problem 3: Gradual Signal Decrease Over Time

Possible Causes:

  • Photobleaching: Although Lumi804-Eu is photostable, prolonged exposure to high-intensity excitation light can lead to some degree of photobleaching.

  • Temperature Effects: Changes in temperature can affect the fluorescence lifetime and intensity.[4]

  • Chelate Instability: Dissociation of the Eu3+ ion from the Lumi804 chelate, though Lumi804 is designed for high stability.[1]

Troubleshooting Steps:

  • Minimize Light Exposure: Protect the plate from light between readings.

  • Maintain Stable Temperature: Ensure a constant and appropriate temperature throughout the experiment.

  • Buffer Integrity: Ensure the pH of the buffer remains stable throughout the assay.

Common Quenching Agents and Interfering Substances

The presence of certain substances in your sample or assay buffer can lead to significant signal quenching.

Substance CategoryExamplesMechanism of Quenching/InterferenceMitigation Strategies
Heavy Metal Ions Cu²⁺, Fe³⁺, Co²⁺, Ni²⁺Energy transfer from the excited state of the europium chelate to the metal ion.Use high-purity water and reagents. If metal ion contamination is suspected, consider using a chelating agent like EDTA in pre-sample preparation steps (but not in the final assay buffer with Lumi804-Eu).
Chelating Agents EDTA, DTPACan strip the Eu³⁺ ion from the Lumi804 chelate if present in high concentrations. Lumi804 itself is a very strong chelator.[1]Avoid the use of strong chelating agents in the final assay buffer.[3]
Aqueous Environment Water moleculesWater molecules can quench the excited state of Eu³⁺. Lumi804 is designed to shield the europium ion from water.[5]While Lumi804 provides protection, ensure assay conditions do not promote the dissociation of the chelate.
Colored Compounds Hemoglobin, phenol redAbsorbance of excitation or emission light, reducing the signal that reaches the detector.Use appropriate blank corrections. If possible, perform a buffer exchange or purification step to remove colored compounds.
Autofluorescent Compounds NADH, FAD, some drugsEmit their own fluorescence, which can interfere with the assay signal, although time-resolved detection minimizes this.The inherent nature of TRF is designed to reduce this interference. Ensure a sufficient delay time is used in the instrument settings.

Quantitative Data on Metal Ion Quenching (Representative Example)

The following table presents data on the quenching of a europium-tetracycline-hydrogen peroxide complex by various metal ions. While not specific to Lumi804-Eu, it illustrates the potential impact of metal ion contaminants. The quenching efficiency can be estimated using the Stern-Volmer equation.

Metal IonQuenching Constant (Ksv) (M⁻¹)Notes
Cu²⁺HighBoth static and dynamic quenching observed.
Fe³⁺ModerateSignificant quenching observed.
Ag⁺Moderate-
Al³⁺Low-
Zn²⁺Low-
Co²⁺Moderate-
Ni²⁺Moderate-
Mn²⁺Low-

Data is illustrative and based on a different europium complex. Quenching effects on Lumi804-Eu may vary.

Experimental Protocols

General Protocol for a Lumi804-Eu Based Binding Assay

This protocol is adapted from a published study using a Eu-Lumi804-conjugated antibody.[6]

Materials:

  • Lumi804-Eu conjugated molecule (e.g., antibody)

  • Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)[6]

  • Wash Buffer (e.g., cold Hanks' Balanced Salt Solution - HBSS)[6]

  • White, opaque 96-well or 384-well microplate

  • Plate reader with time-resolved fluorescence capability

Procedure:

  • Plate Preparation: If performing a cell-based assay, seed cells in a white, clear-bottom microplate and culture overnight. For biochemical assays, coat the plate with the target molecule if required.

  • Blocking (for cell-based or immunoassays): Block non-specific binding sites. For example, in a cell-based assay with antibodies, Fc receptors can be blocked.[6]

  • Addition of Lumi804-Eu Conjugate: Add varying concentrations of the Lumi804-Eu conjugate to the wells.

  • Incubation: Incubate the plate for a specified time and temperature (e.g., 1 hour at 4°C).[6]

  • Washing: Wash the wells multiple times with cold Wash Buffer to remove unbound Lumi804-Eu conjugate.[6] For DELFIA® type assays, this wash step is critical.[3]

  • Signal Measurement: Measure the time-resolved fluorescence using a plate reader with appropriate settings (e.g., Excitation: ~340 nm, Emission: ~615 nm, Delay: 400 µs, Integration time: 400 µs).[3]

Visualizations

Troubleshooting Workflow for Low Signal

low_signal_troubleshooting start Low or No Signal Detected check_instrument Verify Plate Reader Settings (Excitation, Emission, Delay, Integration Time) start->check_instrument instrument_ok Settings Correct? check_instrument->instrument_ok check_reagents Run Positive Control (Known Lumi804-Eu standard) reagents_ok Signal Detected? check_reagents->reagents_ok check_buffer Analyze Buffer Composition (Check for quenchers like heavy metals, EDTA) buffer_ok Quenchers Present? check_buffer->buffer_ok check_concentration Increase Analyte Concentration (Titration experiment) concentration_ok Signal Increases? check_concentration->concentration_ok instrument_ok->check_reagents Yes end_bad Consult Further Support instrument_ok->end_bad No, Adjust Settings reagents_ok->check_buffer Yes reagents_ok->end_bad No, Reagent/Instrument Issue buffer_ok->check_concentration No buffer_ok->end_bad Yes, Prepare Fresh Buffer end_good Problem Solved concentration_ok->end_good Yes, Optimize Assay Range concentration_ok->end_bad No, Possible Low Affinity/Inactive Analyte

Caption: Troubleshooting workflow for low signal issues.

Factors Affecting Lumi804-Eu Signal Integrity

signal_integrity cluster_instrument Instrumental Factors cluster_chemical Chemical Environment cluster_experimental Experimental Conditions signal Lumi804-Eu Signal Integrity instrument_settings Reader Settings (Delay, Integration) signal->instrument_settings plate_type Microplate Choice (White vs. Black) signal->plate_type buffer_ph Buffer pH signal->buffer_ph quenching_agents Quenching Agents (e.g., Heavy Metals) signal->quenching_agents interfering_substances Interfering Substances (e.g., Colored Compounds) signal->interfering_substances temperature Temperature signal->temperature incubation_time Incubation Time signal->incubation_time pipetting_accuracy Pipetting Accuracy signal->pipetting_accuracy

Caption: Factors influencing Lumi804-Eu signal integrity.

References

Optimizing Buffer Conditions for Lumifor/Lumiphore Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions for Lumifor/Lumiphore time-resolved fluorescence resonance energy transfer (TR-FRET) experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to ensure the robustness and reliability of your assays.

Troubleshooting Guide

This guide addresses common issues encountered during this compound/Lumiphore experiments, providing potential causes and solutions in a question-and-answer format.

Q1: Why is my TR-FRET signal weak or absent?

A1: A weak or absent signal can stem from several factors:

  • Incorrect Buffer pH: The optimal pH for your specific protein interaction is crucial. While some Lumiphore products like Lumi804-Eu are stable over a wide pH range (pH 2-12)[1], the biological interaction you are studying may be highly pH-sensitive.

  • Suboptimal Reagent Concentrations: The concentrations of the donor (e.g., Lumi4®-Tb) and acceptor fluorophores, as well as the target proteins or antibodies, must be optimized.

  • Protein Instability or Aggregation: Your protein of interest may be unstable or aggregated in the chosen buffer. This can be influenced by pH, ionic strength, and the absence of stabilizing agents.[2]

  • Instrument Settings: Incorrect excitation or emission wavelengths, or improper instrument setup (e.g., not using a bottom read for adherent cells) can lead to poor signal detection.[3]

  • Presence of Quenchers: Components in your sample or buffer could be quenching the fluorescence signal.

Solution Workflow:

G cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_read Data Acquisition & Analysis A Prepare Optimized Assay Buffer B Dilute Donor-Antibody & Protein 1 in Buffer A->B C Dilute Acceptor-Antibody & Protein 2 in Buffer A->C F Add Donor Mix (B) B->F H Add Acceptor Mix (C) C->H D Prepare Compound Serial Dilution E Add Compound to 384-well plate D->E E->F G Incubate F->G G->H I Incubate H->I J Read Plate in TR-FRET Reader I->J K Calculate TR-FRET Ratio J->K L Plot Dose-Response Curve K->L Keap1_Nrf2 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruits Cul3->Nrf2 Ubiquitination Inhibitor Small Molecule Inhibitor Inhibitor->Keap1 Blocks Nrf2 Binding Nrf2_n Nrf2 Inhibitor->Nrf2_n Leads to Nrf2 Accumulation & Translocation ARE Antioxidant Response Element Genes Antioxidant Genes ARE->Genes Activates Transcription Nrf2_n->ARE Binds

References

Avoiding non-specific binding with Lumifor/Lumiphore probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lumifor and Lumiphore probes. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues, with a particular focus on avoiding non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What are this compound/Lumiphore probes and what makes them unique?

This compound and Lumiphore probes are advanced fluorescent labels often based on lanthanide chelates. A key feature of these probes is their long fluorescence lifetime. This characteristic is particularly advantageous in time-resolved Förster resonance energy transfer (TR-FRET) assays, as it allows for time-gated detection. By introducing a delay between the excitation pulse and signal detection, short-lived background fluorescence and autofluorescence from biological samples can be significantly reduced, leading to an improved signal-to-noise ratio.

Q2: What is non-specific binding and why is it a problem when using this compound/Lumiphore probes?

Non-specific binding refers to the attachment of fluorescent probes or antibodies to unintended targets in your sample. This can be due to various interactions, such as hydrophobic or ionic forces. For this compound/Lumiphore probes, as with any fluorescent probe, non-specific binding can lead to high background signals, which can obscure the true signal from your target of interest and lead to inaccurate data interpretation.

Q3: How can I minimize non-specific binding in my experiments with this compound/Lumiphore probes?

Minimizing non-specific binding requires a multi-faceted approach that includes optimizing your experimental protocol. Key areas to focus on are:

  • Effective Blocking: Using the right blocking agents to saturate non-specific binding sites.

  • Antibody/Probe Concentration: Titrating your primary and secondary antibodies, as well as the this compound/Lumiphore probe, to the optimal concentration.

  • Washing Steps: Implementing thorough and consistent washing steps to remove unbound reagents.

  • Buffer Composition: Optimizing the pH, salt, and detergent concentrations in your buffers.

The following troubleshooting guide provides more detailed strategies to address these factors.

Troubleshooting Guide: Avoiding Non-Specific Binding

This guide provides a systematic approach to identifying and resolving common issues related to non-specific binding when using this compound/Lumiphore probes.

Issue 1: High Background Fluorescence

High background fluorescence can mask your specific signal, making it difficult to obtain reliable results.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Inadequate Blocking Optimize your blocking strategy. Test different blocking agents such as Bovine Serum Albumin (BSA), non-fat dry milk, casein, or commercially available blocking buffers. The choice of blocking agent can be critical; for instance, milk-based blockers may interfere with biotin-avidin systems and the detection of phosphorylated proteins. Increase the blocking incubation time (e.g., from 30 minutes to 1-2 hours at room temperature).
Antibody/Probe Concentration Too High Perform a titration to determine the optimal concentration for your primary and secondary antibodies, and your this compound/Lumiphore probe. Using too high a concentration is a common cause of non-specific binding.
Insufficient Washing Increase the number and duration of wash steps after antibody and probe incubations. Include a mild detergent like Tween-20 (0.05-0.1%) in your wash buffer to help remove unbound reagents.
Sample Autofluorescence Examine an unstained sample under the microscope to assess the level of autofluorescence. The long lifetime of Lumiphore probes is designed to minimize interference from short-lived autofluorescence in TR-FRET applications. For microscopy, consider using a different fluorophore with a distinct emission spectrum or employing autofluorescence quenching reagents if the problem persists.
Fc Receptor Binding If working with cell types known to express Fc receptors (e.g., macrophages), block these receptors using an Fc receptor blocking agent prior to primary antibody incubation.
Probe Aggregation Centrifuge the probe solution before use to pellet any aggregates that may have formed during storage.
Issue 2: Non-Specific Staining in Unexpected Locations

This issue can arise from cross-reactivity or other unintended interactions.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Secondary Antibody Cross-Reactivity Run a control experiment with only the secondary antibody to see if it binds non-specifically. If it does, consider using a pre-adsorbed secondary antibody that has been purified to remove antibodies that cross-react with off-target species.
Hydrophobic or Ionic Interactions Adjust the buffer composition. Increasing the salt concentration (e.g., up to 0.5 M NaCl) can help to reduce ionic interactions. Adding a non-ionic detergent can help to disrupt hydrophobic interactions.
Drying of the Sample Ensure the sample remains hydrated throughout the staining protocol. Drying can cause non-specific binding of antibodies and probes.

Experimental Protocols

Protocol 1: Optimizing Blocking Conditions

This protocol outlines a method for testing different blocking agents to find the most effective one for your experiment.

  • Prepare Samples: Prepare identical samples (e.g., cells on coverslips, tissue sections, or wells of a microplate).

  • Prepare Blocking Buffers: Prepare a panel of blocking buffers to test. Common options include:

    • 5% Normal Serum (from the species of the secondary antibody) in a suitable buffer (e.g., PBS or TBS).

    • 1-5% BSA in a suitable buffer.

    • 5% Non-fat dry milk in a suitable buffer.

    • A commercially available blocking buffer.

  • Blocking: Apply a different blocking buffer to each sample and incubate for 1-2 hours at room temperature. Include a "no blocking" control.

  • Primary Antibody Incubation: Proceed with your standard primary antibody incubation step.

  • Secondary Antibody/Probe Incubation: Proceed with your standard secondary antibody and/or this compound/Lumiphore probe incubation.

  • Washing and Imaging: Perform your standard wash steps and acquire images or data.

  • Analysis: Compare the signal-to-noise ratio for each blocking condition to determine the optimal blocking buffer.

Protocol 2: Antibody and Probe Titration

This protocol will help you determine the optimal concentration of your antibodies and this compound/Lumiphore probe.

  • Prepare Serial Dilutions: Prepare a series of dilutions for your primary antibody, secondary antibody, and this compound/Lumiphore probe. A good starting point is to test a range from half to double the manufacturer's recommended concentration.

  • Test Primary Antibody Dilutions: Keeping the secondary antibody and probe concentrations constant, test the different dilutions of your primary antibody.

  • Test Secondary Antibody/Probe Dilutions: Using the optimal primary antibody concentration determined in the previous step, test the different dilutions of your secondary antibody and/or this compound/Lumiphore probe.

  • Controls: Include a negative control where the primary antibody is omitted to assess the non-specific binding of the secondary antibody and probe.

  • Analysis: Determine the concentration of each reagent that provides the best specific signal with the lowest background.

Visualizing Experimental Workflows

General Workflow for Minimizing Non-Specific Binding

G cluster_prep Sample Preparation cluster_blocking Blocking cluster_staining Staining cluster_detection Detection SamplePrep Prepare Sample (Cells/Tissue) Blocking Apply Blocking Buffer (1-2 hours, RT) SamplePrep->Blocking PrimaryAb Incubate with Primary Antibody Blocking->PrimaryAb Wash1 Wash PrimaryAb->Wash1 SecondaryAb Incubate with Secondary Antibody/ This compound Probe Wash1->SecondaryAb Wash2 Wash SecondaryAb->Wash2 Acquire Acquire Data (Microscopy/Plate Reader) Wash2->Acquire G HighBg High Background Observed CheckControls Check Negative Controls (No Primary Ab, Unstained) HighBg->CheckControls SecondaryIssue Staining in 'No Primary' Control? CheckControls->SecondaryIssue Autofluorescence Fluorescence in 'Unstained' Control? CheckControls->Autofluorescence OptimizeSecondary Optimize Secondary Ab - Titrate Concentration - Use Pre-adsorbed Ab SecondaryIssue->OptimizeSecondary Yes OptimizeProtocol Optimize Staining Protocol - Titrate Primary Ab - Optimize Blocking - Improve Washing SecondaryIssue->OptimizeProtocol No QuenchAutofluor Address Autofluorescence - Use TR-FRET - Quenching Reagents Autofluorescence->QuenchAutofluor Yes Autofluorescence->OptimizeProtocol No

Refinement of radiolabeling protocols using Lumifor/Lumiphore chelators

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refinement of radiolabeling protocols using Lumifor/Lumiphore chelators. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are this compound/Lumiphore chelators and what makes them advantageous for radiolabeling?

This compound and Lumiphore offer a range of proprietary bifunctional chelators, with a key focus on macrocyclic structures.[1][2] These chelators are designed for stable and efficient labeling of biomolecules with a variety of radionuclides for diagnostic and therapeutic applications.[1] A significant advantage of their technology, particularly the Lumi804 chelator, is the ability to perform radiolabeling at room temperature (around 25°C) with high efficiency, which is crucial for preserving the integrity of sensitive biomolecules like antibodies.[1][2][3] This contrasts with some conventional chelators like DOTA, which may require heating to achieve optimal labeling.[4][5]

Q2: Which radionuclides are compatible with Lumiphore's Lumi804 chelator?

Lumi804 is a versatile, octadentate macrocyclic chelator based on four 1-hydroxypyridin-2-one (1,2-HOPO) coordinating units.[3][4] It has been successfully used for radiolabeling with both diagnostic and therapeutic radionuclides, including Zirconium-89 (⁸⁹Zr) for PET imaging and Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy.[3][4][5] This "theranostic pair" capability allows for both imaging and therapy using the same targeting molecule conjugated to a single type of chelator.[3][6]

Q3: What are the typical radiolabeling conditions for the Lumi804 chelator?

Lumi804 is designed for rapid and efficient radiolabeling under mild conditions.[2][3][4] Quantitative radiolabeling (>99% radiochemical yield) can be achieved at ambient temperature (e.g., 25°C) in under 30 minutes.[4][5][7] The reaction is typically performed in a buffer solution with a pH around 5.0, such as 0.5 M ammonium acetate.[3][7]

Q4: What is the importance of quality control in radiolabeling?

Quality control (QC) is a critical and mandatory step in the preparation of radiopharmaceuticals to ensure their safety and efficacy for human administration.[8][9][10] QC tests verify several key parameters, including:

  • Radiochemical Purity (RCP): This measures the percentage of the radionuclide that is successfully incorporated into the desired chemical form (i.e., bound to the chelator-biomolecule conjugate).[8][9] Impurities can lead to poor image quality and unnecessary radiation dose to the patient.[9]

  • Radionuclidic Purity: This ensures that the radioactivity comes from the desired radionuclide and not from other isotopic impurities.

  • Sterility and Apyrogenicity: These tests confirm the absence of microbial contamination and fever-inducing substances (pyrogens), which are essential for injectable drugs.[9][11]

Troubleshooting Guides

Issue 1: Low Radiolabeling Efficiency / Low Radiochemical Yield

Q: My radiolabeling reaction with a Lumi804-conjugated antibody is showing a low radiochemical yield. What are the potential causes and how can I troubleshoot this?

A: Low radiolabeling efficiency can stem from several factors. Follow this step-by-step guide to identify and resolve the issue.

Potential Causes & Troubleshooting Steps:

  • Incorrect pH of the Reaction Mixture:

    • Diagnosis: The optimal pH for Lumi804 labeling is around 5.0.[3][7] A deviation from this can significantly impact labeling efficiency. Use a calibrated pH meter to check the pH of your final reaction mixture.

    • Solution: Adjust the pH of the reaction buffer (e.g., ammonium acetate) to be precisely 5.0. Ensure that the addition of the radionuclide solution (which may be acidic or basic) does not shift the final pH out of the optimal range.

  • Presence of Competing Metal Ion Impurities:

    • Diagnosis: Trace metal contaminants in buffers, water, or the radionuclide solution can compete with the desired radionuclide for the chelator.

    • Solution: Use high-purity, metal-free reagents and water. If metal contamination of the radionuclide is suspected, purification of the radionuclide solution prior to labeling may be necessary.

  • Suboptimal Chelator-to-Antibody Ratio:

    • Diagnosis: An insufficient number of chelators conjugated to the antibody will result in a lower maximum achievable radiochemical yield.

    • Solution: During the conjugation step, ensure that the molar ratio of Lumi804-NHS ester to the antibody is optimized to achieve a sufficient degree of labeling without compromising the antibody's integrity and binding affinity. A typical molar ratio of Lumi804 to an anti-CD11b antibody was found to be 1.3.[3]

  • Degradation of the Chelator or Antibody:

    • Diagnosis: Improper storage or handling of the Lumi804-conjugated antibody can lead to its degradation.

    • Solution: Store the conjugated antibody according to the manufacturer's recommendations. Avoid repeated freeze-thaw cycles.

  • Inaccurate Quantification of Reactants:

    • Diagnosis: Errors in calculating the concentrations of the antibody conjugate or the activity of the radionuclide can lead to suboptimal reaction stoichiometry.

    • Solution: Double-check all calculations. Use calibrated instruments for measuring radioactivity and protein concentration.

Issue 2: Poor In Vitro/In Vivo Stability of the Radiolabeled Conjugate

Q: I am observing the release of the radionuclide from my Lumi804-labeled peptide over time in serum stability assays. What could be the cause?

A: Lumi804 is designed to form highly stable complexes.[2][3] However, instability can arise from a few key factors.

Potential Causes & Troubleshooting Steps:

  • Incomplete Chelation During Radiolabeling:

    • Diagnosis: If the radiolabeling reaction did not go to completion, unbound or weakly bound radionuclide may be present, which can dissociate over time.

    • Solution: Ensure that the radiolabeling reaction is allowed to proceed for the recommended time (e.g., 30 minutes) to ensure complete complexation.[3][7] After labeling, it is good practice to quench the reaction by adding a solution of a strong chelator like DTPA to scavenge any unreacted radionuclide.[3][7]

  • Radiolysis of the Conjugate:

    • Diagnosis: High levels of radioactivity can generate reactive oxygen species that can damage the chelator or the biomolecule, leading to the release of the radionuclide.

    • Solution: To mitigate radiolysis, especially at high molar activities, consider adding a radical scavenger or antioxidant, such as gentisic acid, to the reaction mixture.[3][7][11]

  • Presence of Transchelating Agents:

    • Diagnosis: While Lumi804 complexes are very stable, extremely high concentrations of competing chelators or metal-binding proteins in the in vitro or in vivo environment could potentially lead to some dissociation.

    • Solution: For in vitro assays, ensure the buffer composition is appropriate. In vivo, the high stability of the Lumi804 complex generally minimizes this issue.[3]

Quantitative Data Summary

Table 1: Recommended Radiolabeling Conditions for Lumi804 Chelator

ParameterRecommended ValueNotes
Chelator Lumi804Macrocyclic, 1,2-HOPO-based
Radionuclides ⁸⁹Zr, ¹⁷⁷LuProven compatibility
Temperature Ambient (~25°C)Avoids heat-induced degradation of biomolecules
pH 5.0Use of 0.5 M Ammonium Acetate buffer is effective[3][7]
Reaction Time < 30 minutesFor quantitative (>99%) radiochemical yield[4][7]
Quencher 50 mM DTPATo stop the reaction and chelate unbound radionuclide[3][7]
Radiolysis Inhibitor Gentisic AcidRecommended for high activity labelings[3][7]

Table 2: Performance Comparison of Lumi804 with other Chelators

ChelatorRadionuclideLabeling Temp.Labeling TimeRadiochemical YieldPurification Required
Lumi804-IAB2MA ¹⁷⁷LuAmbient< 30 min>99%No[4][5]
DOTA-IAB2MA ¹⁷⁷Lu37°C30 min~90%Yes[4][5]
Lumi804-IAB2MA ⁸⁹ZrAmbient< 30 min>99%No[4][5]
DFO-IAB2MA ⁸⁹ZrAmbient< 30 min>99%No[5]

Experimental Protocols

Protocol 1: Radiolabeling of a Lumi804-Antibody Conjugate with ¹⁷⁷Lu

This protocol is adapted from a published study on Lumi804-αCD11b.[3]

Materials:

  • Lumi804-conjugated antibody (e.g., 10 nmol in buffer)

  • ¹⁷⁷LuCl₃ in HCl

  • 0.5 M Ammonium Acetate buffer, pH 5.0

  • Gentisic acid solution (56 mM stock)

  • 50 mM DTPA solution, pH 5.5

  • Size-Exclusion Chromatography (SEC) system for quality control

Procedure:

  • In a sterile microcentrifuge tube, combine 200 µL of 0.5 M ammonium acetate buffer (pH 5.0) and 2 µL of gentisic acid stock solution.

  • Add the Lumi804-conjugated antibody (10 nmol, e.g., in 187 µL) to the buffer mixture.

  • Carefully add the ¹⁷⁷LuCl₃ solution (e.g., 111 MBq in 7 µL) to the tube.

  • Gently mix the solution and incubate at room temperature (25°C) for 30 minutes.

  • To determine the radiochemical yield, take a small aliquot of the reaction mixture and dilute it with the 50 mM DTPA solution.

  • Analyze the diluted aliquot using an SEC-HPLC system to separate the radiolabeled antibody from free ¹⁷⁷Lu-DTPA. The radiochemical yield should be ≥99%.[3]

Protocol 2: Quality Control using Size-Exclusion Chromatography (SEC-HPLC)

Purpose: To determine the radiochemical purity of the radiolabeled antibody.

Method:

  • System Setup: Use an HPLC system equipped with a size-exclusion column (e.g., Superose) and a radioactivity detector.

  • Mobile Phase: Phosphate-buffered saline (PBS) is a suitable mobile phase.

  • Sample Preparation: Prepare a diluted sample of the radiolabeling reaction mixture as described in Protocol 1, step 5.

  • Injection and Analysis: Inject the sample onto the column. The radiolabeled antibody, being a large molecule, will elute first. Smaller molecules, such as free ¹⁷⁷Lu-DTPA, will elute later.

  • Data Interpretation: Integrate the peaks in the radio-chromatogram. The radiochemical purity is calculated as: (Radioactivity of labeled antibody peak / Total radioactivity of all peaks) x 100%

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Radiolabeling cluster_qc Quality Control conjugation 1. Conjugation (Antibody + Lumi804-NHS) purification1 2. Purification of Conjugate conjugation->purification1 radiolabeling 3. Radiolabeling Reaction (Conjugate + Radionuclide) purification1->radiolabeling quenching 4. Quenching (Add DTPA) radiolabeling->quenching sec_hplc 5. Radiochemical Purity (SEC-HPLC) quenching->sec_hplc sterility 6. Sterility & Endotoxin Testing sec_hplc->sterility final_product Final Radiolabeled Product (>99% RCP) sterility->final_product

Caption: Workflow for the preparation and quality control of a Lumi804-radiolabeled antibody.

troubleshooting_workflow start Low Radiochemical Yield check_ph Check Reaction pH start->check_ph ph_ok pH ≈ 5.0? check_ph->ph_ok  Measure check_reagents Verify Reagent Purity (Metal-free) reagents_ok High Purity? check_reagents->reagents_ok  Inspect check_conjugation Review Conjugation Ratio conjugation_ok Ratio Optimal? check_conjugation->conjugation_ok  Analyze ph_ok->check_reagents Yes adjust_ph Adjust Buffer pH ph_ok->adjust_ph No reagents_ok->check_conjugation Yes use_pure_reagents Use Metal-Free Reagents reagents_ok->use_pure_reagents No optimize_conjugation Re-optimize Conjugation conjugation_ok->optimize_conjugation No final_check Re-run Labeling conjugation_ok->final_check Yes adjust_ph->final_check use_pure_reagents->final_check optimize_conjugation->final_check

Caption: A decision tree for troubleshooting low radiochemical yield in radiolabeling experiments.

References

Technical Support Center: Lumifor/Lumiphore-Based Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lumifor/Lumiphore-based cellular assays. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered in this compound/Lumiphore-based cellular assays?

A1: The most common issues include high background signal, low or no signal, and high variability between replicate wells. These problems can arise from a variety of factors including reagent preparation, cell handling, experimental setup, and instrument settings.[1][2]

Q2: How can I minimize variability in my results?

A2: To minimize variability, it is crucial to ensure consistent cell seeding, use master mixes for reagents to reduce pipetting errors, and maintain uniform incubation conditions.[1] Additionally, avoiding the "edge effect" by not using the outer wells of a microplate or filling them with a buffer can improve consistency.[3][4]

Q3: What is the "edge effect" and how can I mitigate it?

A3: The "edge effect" refers to the phenomenon where wells on the periphery of a microplate exhibit different results than the interior wells, often due to increased evaporation and temperature fluctuations.[3][4] To mitigate this, you can fill the outer wells with sterile water or PBS and not use them for experimental samples.[3][4]

Q4: How important is the choice of microplate?

A4: The choice of microplate is critical for optimal results in luminescence assays. Opaque white plates are generally recommended as they maximize light output by reflecting the luminescent signal.[2][5][6] Black plates, while reducing crosstalk between wells, can significantly decrease the signal intensity.[5][6]

Troubleshooting Guides

High Background Signal

Question: I am observing an unusually high background signal in my assay. What are the potential causes and how can I resolve this?

Answer:

High background signal can obscure the true signal from your experimental samples. The following table outlines potential causes and their solutions:

Potential Cause Recommended Solution
Reagent Contamination Prepare fresh reagents and use sterile techniques to prevent microbial or chemical contamination.[1]
Autoluminescence of Plates/Media Use opaque white microplates designed for luminescence. If using phenol red in your media, consider switching to a phenol red-free formulation for the assay.[7]
Light Leakage Ensure the luminometer's reading chamber is properly sealed and that there are no external light sources interfering with the measurement.
Extended Incubation Optimize the incubation time with the detection reagent. Over-incubation can sometimes lead to increased background.[5]
Dark Adaption of Plates If using plates that have been exposed to light, "dark adapt" them by incubating in the dark for 10-15 minutes before reading.[6]
Low or No Signal

Question: My luminescent signal is very low or completely absent. What steps can I take to troubleshoot this?

Answer:

A weak or absent signal can be frustrating. Here are some common causes and how to address them:

Potential Cause Recommended Solution
Inactive or Degraded Reagents Ensure that reagents, especially the luciferase and substrate, are stored correctly and have not expired. Prepare fresh working solutions before each experiment.
Insufficient Cell Number Optimize the cell seeding density. Too few cells will result in a signal that is below the limit of detection.[8]
Cell Health Issues Ensure cells are healthy and viable before starting the experiment. Use cells within a consistent and low passage number range.[8]
Incorrect Instrument Settings Check the luminometer's gain and integration time settings. A lower gain or shorter integration time may not be sufficient to detect a weak signal.[6]
Quenching by Colored Compounds If your test compounds are colored, they may be quenching the luminescent signal. Run a cell-free control with the compound to assess for quenching.
High Variability

Question: I'm seeing a lot of variability between my replicate wells. How can I improve the consistency of my assay?

Answer:

High variability can compromise the reliability of your data. Consider the following to improve reproducibility:

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogeneous cell suspension before and during plating. Use a multichannel pipette for seeding to improve consistency across the plate.[3][4]
Pipetting Errors Calibrate your pipettes regularly. When adding reagents, use a consistent technique and ensure proper mixing in each well without introducing bubbles.[1]
Temperature Gradients Allow plates to equilibrate to room temperature before adding reagents and reading the luminescence to avoid temperature gradients across the plate.[9]
Inconsistent Incubation Times Ensure that the incubation time after reagent addition is consistent for all wells before reading the plate.[2]
Edge Effects Avoid using the outer wells of the microplate for experimental samples, as they are more prone to evaporation and temperature fluctuations.[3][4]

Quantitative Data Summary

Table 1: Impact of Microplate Color on Luminescence Signal

The choice of microplate color significantly impacts the detected luminescent signal. Opaque white plates are generally recommended for maximizing the signal.

Plate Color Relative Signal Intensity (%) Signal-to-Background Ratio Primary Advantage Primary Disadvantage
White (Opaque) 100HighMaximizes signal reflectionCan have higher background phosphorescence
Black (Opaque) ~10-20LowReduces crosstalk and backgroundSignificantly quenches the signal
Gray (Opaque) ~50-70ModerateA compromise between signal and crosstalkNot as effective as white for low signals
Clear Bottom (White Walls) ~80-90HighAllows for cell visualizationPotential for some light scattering
Clear Bottom (Black Walls) ~15-25ModerateReduces crosstalk and allows cell visualizationSignificant signal quenching

Data are generalized and may vary depending on the specific assay, reagents, and instrument used.[5][7][10]

Table 2: Recommended Cell Seeding Densities for a 96-Well Plate

Optimal cell seeding density is critical for a successful assay and varies by cell line. The following are general recommendations; it is always best to perform a cell titration to determine the optimal density for your specific experimental conditions.

Cell Line Recommended Seeding Density (cells/well) Notes
HeLa 5,000 - 15,000Adherent, fast-growing.
HepG2 10,000 - 30,000Adherent, tend to grow in clusters.[11]
A549 8,000 - 20,000Adherent, epithelial-like.
Jurkat 20,000 - 50,000Suspension, round cells.
K562 15,000 - 40,000Suspension, lymphoblast-like.

Experimental Protocols

Protocol 1: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol provides a general procedure for determining cell viability by quantifying ATP.

  • Cell Seeding:

    • Seed cells in a 96-well opaque white plate at the optimized density in a final volume of 100 µL per well.

    • Include wells with media only for background measurement.

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Reagent Preparation:

    • Thaw the luminescent cell viability reagent and allow it to equilibrate to room temperature.

  • Assay Procedure:

    • Equilibrate the cell plate to room temperature for approximately 30 minutes.[9]

    • Add 100 µL of the luminescent reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

  • Data Acquisition:

    • Measure the luminescence using a plate luminometer.

Protocol 2: Luciferase Reporter Assay for GPCR Signaling

This protocol outlines the steps for a luciferase reporter assay to study G-protein coupled receptor (GPCR) activation.[12][13]

  • Cell Transfection and Seeding:

    • Co-transfect cells with a GPCR expression vector and a luciferase reporter vector containing a response element for the signaling pathway of interest (e.g., CRE for Gs/Gi, NFAT for Gq).

    • Seed the transfected cells into a 96-well opaque white plate and incubate for 24-48 hours.

  • Compound Treatment:

    • Treat the cells with your compound of interest (agonist or antagonist) at various concentrations.

    • Include appropriate vehicle controls.

    • Incubate for the desired treatment period (typically 4-24 hours).

  • Cell Lysis:

    • Remove the culture medium and wash the cells once with PBS.

    • Add 20-100 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

  • Luciferase Assay:

    • Add 50-100 µL of luciferase assay reagent to each well.

    • If using a dual-luciferase system, add the Stop & Glo® reagent after the first reading to quench the firefly luciferase signal and activate the Renilla luciferase.

  • Data Acquisition:

    • Measure the luminescence immediately in a plate luminometer.

Mandatory Visualizations

Experimental_Workflow_ATP_Assay cluster_prep Preparation cluster_assay Assay cluster_read Data Acquisition A Seed Cells in 96-well Plate B Incubate (e.g., 24-72h) A->B C Equilibrate Plate to RT B->C D Add Luminescent Reagent C->D E Mix on Shaker (2 min) D->E F Incubate at RT (10 min) E->F G Measure Luminescence F->G GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger PKA Protein Kinase A (PKA) Second_Messenger->PKA CREB CREB PKA->CREB Phosphorylation CRE CRE CREB->CRE Binding Luciferase Luciferase Gene CRE->Luciferase Transcription mRNA mRNA Luciferase->mRNA Light Luminescent Signal mRNA->Light Translation & Reaction Ligand Ligand Ligand->GPCR Activation Troubleshooting_Logic cluster_issues Common Issues cluster_solutions Potential Solutions Start Problem Encountered High_Bg High Background? Start->High_Bg Low_Signal Low Signal? Start->Low_Signal High_Var High Variability? Start->High_Var High_Bg->Low_Signal No Sol_Bg Check Reagents Use Opaque Plates Dark Adapt High_Bg->Sol_Bg Yes Low_Signal->High_Var No Sol_Signal Check Cell Number Optimize Instrument Settings Verify Reagent Activity Low_Signal->Sol_Signal Yes Sol_Var Improve Pipetting Use Master Mix Avoid Edge Effect High_Var->Sol_Var Yes Resolved Issue Resolved Sol_Bg->Resolved Sol_Signal->Resolved Sol_Var->Resolved

References

Enhancing the quantum yield of Lumi804-Eu in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lumi804-Eu. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Lumi804-Eu in their aqueous solution experiments. Here you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to enhance the quantum yield and overall performance of this advanced europium chelate.

Frequently Asked Questions (FAQs)

Q1: What is Lumi804-Eu and what are its primary applications?

A1: Lumi804-Eu is a highly stable and bright luminescent probe. It consists of the macrocyclic bifunctional chelator, Lumi804, complexed with a Europium (Eu³⁺) ion.[1][2][3] Lumi804 is based on 1,2-hydroxypyridinone (1,2-HOPO) chelating units.[3] Its primary applications are in time-resolved fluorescence (TRF) and time-resolved fluorescence resonance energy transfer (TR-FRET) assays, which are used for ultra-sensitive detection in drug discovery and diagnostics.[1] It is also utilized in targeted radiopharmaceutical therapy and PET imaging.[2]

Q2: What is the quantum yield of Lumi804-Eu in aqueous solutions?

A2: Lumi804-Eu exhibits a high quantum yield approaching 30% in aqueous environments, which is among the highest available for such probes.[1] This high quantum yield contributes to its exceptional brightness and sensitivity in various applications.[4]

Q3: What are the key spectral properties of Lumi804-Eu?

A3: As a europium-based chelate, Lumi804-Eu has a large Stokes shift, with excitation typically in the ultraviolet range (around 320-340 nm) and a sharp emission peak in the red region of the visible spectrum (around 615-620 nm).[5] This large separation between excitation and emission minimizes self-quenching and background interference.[1]

Q4: How does time-resolved fluorescence (TRF) with Lumi804-Eu improve assay sensitivity?

A4: The long fluorescence lifetime of Lumi804-Eu (in the microsecond to millisecond range) is a key feature that enables time-resolved detection.[1] In TRF, there is a delay between the excitation pulse and the measurement of the emission signal. This delay allows for the decay of short-lived background fluorescence from buffers, proteins, and other sample components, resulting in a significantly improved signal-to-noise ratio.[6]

Q5: Can Lumi804-Eu be used for multiplexed assays?

A5: Yes, Lumi804-Eu can be used in multiplexed assays. It binds and sensitizes europium, which emits at a different wavelength than other lanthanides like terbium (used in Lumi4®-Tb). This allows for simultaneous multi-channel fluorescent testing.[1]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with Lumi804-Eu, leading to a lower than expected quantum yield or poor assay performance.

Problem Potential Cause Recommended Solution
Low or No Fluorescence Signal Incorrect instrument settings for TR-FRET.Ensure the use of appropriate filters for europium excitation (e.g., 340 nm with a 30 nm bandpass) and emission (e.g., 615 nm and 665 nm for acceptor). Monochromator-based readers may lack the sensitivity of filter-based systems for TR-FRET assays.[7]
Inappropriate reagent concentrations.Titrate both the donor (Lumi804-Eu) and acceptor concentrations to find the optimal signal window. High concentrations can lead to diffusion-enhanced energy transfer, while low concentrations may not produce a detectable signal.[7][8]
Buffer interference.Certain buffer components can quench the fluorescence of the chelator's antenna or the europium ion. Avoid buffers known to cause quenching, such as those containing high concentrations of certain salts or detergents, without prior validation.[7]
High Background Signal Autofluorescent compounds in the sample.Utilize the time-resolved detection feature of your instrument to gate out short-lived background fluorescence. Ensure the delay time is sufficient to allow for the decay of interfering signals.[6][9]
Light scatter.Use black, low-autofluorescence microplates to minimize light scatter and background fluorescence from the plate itself.[10]
Inconsistent or Non-Reproducible Results Inconsistent sample handling.Use automated liquid handling systems for dispensing reagents to minimize well-to-well variability. Ensure consistent incubation times and temperatures.[10]
pH fluctuations in the assay buffer.The fluorescence of europium chelates can be pH-sensitive. Maintain a stable pH throughout the experiment using a well-buffered solution. Validate the optimal pH range for your specific assay.
Photobleaching.While lanthanide chelates are generally more photostable than organic fluorophores, prolonged exposure to high-intensity excitation light can lead to some signal degradation. Minimize exposure times where possible.

Experimental Protocols

Protocol 1: General Procedure for a Lumi804-Eu Based TR-FRET Assay

This protocol provides a general framework for a homogenous "mix-and-read" TR-FRET assay to study the interaction between two biomolecules (e.g., a receptor and a ligand).

Materials:

  • Lumi804-Eu labeled biomolecule (Donor)

  • Acceptor fluorophore (e.g., d2 or XL665) labeled biomolecule (Acceptor)

  • Assay Buffer (e.g., PBS, HEPES, user-defined buffer)

  • Black, low-volume 384-well microplate

  • TR-FRET compatible plate reader

Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of the Lumi804-Eu labeled donor and the acceptor-labeled biomolecule in the chosen assay buffer.

    • Determine the optimal concentrations of donor and acceptor by performing a cross-titration experiment to achieve the best signal-to-background ratio.

  • Assay Procedure:

    • Dispense a fixed volume of the Lumi804-Eu labeled donor solution into each well of the microplate.

    • Add the interacting partner labeled with the acceptor fluorophore. For inhibition assays, add the test compounds before the acceptor.

    • For control wells, add assay buffer in place of one of the binding partners (negative control) or a known inhibitor (positive control for inhibition assays).

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes to 2 hours) to allow for the binding reaction to reach equilibrium. Protect the plate from light during incubation.

  • Data Acquisition:

    • Set the plate reader with the appropriate excitation and emission filters for the Lumi804-Eu donor (excitation ~330 nm, emission ~620 nm) and the chosen acceptor (emission ~665 nm).

    • Incorporate a time delay (e.g., 50-150 µs) before measuring the fluorescence to reduce background interference.

    • Measure the fluorescence intensity at both the donor and acceptor emission wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio by dividing the acceptor emission signal by the donor emission signal and multiplying by a factor (e.g., 10,000) for easier data handling.[11]

    • The TR-FRET ratio is proportional to the extent of the molecular interaction.

Protocol 2: Measurement of Lumi804-Eu Quantum Yield (Relative Method)

This protocol describes the determination of the fluorescence quantum yield of Lumi804-Eu relative to a standard with a known quantum yield.

Materials:

  • Lumi804-Eu solution of known absorbance

  • Quantum yield standard solution with a known quantum yield (e.g., a well-characterized europium chelate or a stable organic dye)

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Cuvettes

Methodology:

  • Sample Preparation:

    • Prepare a series of dilute solutions of both the Lumi804-Eu and the quantum yield standard in the desired aqueous buffer.

    • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept low (typically < 0.1) to avoid inner filter effects.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectrum of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

    • Ensure that the experimental settings (e.g., excitation and emission slit widths, detector voltage) are identical for both the Lumi804-Eu samples and the standard.

    • Record the emission spectrum of a blank sample (buffer only) under the same conditions.

  • Data Analysis:

    • Subtract the blank spectrum from each of the sample and standard spectra.

    • Integrate the area under the corrected emission spectrum for each sample and the standard.

    • Calculate the quantum yield of Lumi804-Eu using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)² Where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent (subscripts "sample" and "std" refer to the Lumi804-Eu and the standard, respectively).

Data Presentation

Table 1: Key Properties of Lumi804-Eu

PropertyValueReference
Chelator Type Macrocyclic, 1,2-hydroxypyridinone (1,2-HOPO) based[3]
Quantum Yield (aqueous) Approaching 30%[1]
Excitation Wavelength (typical) 320 - 340 nm[5]
Emission Wavelength (typical) 615 - 620 nm[5]
Fluorescence Lifetime Microseconds to milliseconds[1]
Stokes Shift Large (>200 nm)[1]

Table 2: Illustrative Example of Buffer and pH Effects on Relative Quantum Yield

Disclaimer: The following data is illustrative and intended to demonstrate potential trends. Specific experimental validation is required for precise quantification of these effects on Lumi804-Eu.

Buffer SystempHRelative Quantum Yield (%)
Phosphate-Buffered Saline (PBS)7.4100
HEPES7.495
Tris-HCl7.498
PBS6.085
PBS8.095

Visualizations

TR_FRET_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Donor Lumi804-Eu Labeled Biomolecule (Donor) Dispense Dispense Reagents into Microplate Donor->Dispense Acceptor Acceptor Labeled Biomolecule (Acceptor) Acceptor->Dispense Incubate Incubate to Allow Binding Dispense->Incubate Excite Excite Donor (~330 nm) Incubate->Excite Detect Time-Resolved Detection (Donor: ~620 nm, Acceptor: ~665 nm) Excite->Detect Analyze Calculate TR-FRET Ratio Detect->Analyze

Caption: A generalized workflow for a Lumi804-Eu based TR-FRET assay.

Troubleshooting_Flowchart decision decision issue issue solution solution start Low Quantum Yield or Poor Signal check_instrument Instrument Settings Correct? start->check_instrument check_reagents Reagent Concentrations Optimized? check_instrument->check_reagents Yes adjust_instrument Adjust Filters, Gain, and Delay Time check_instrument->adjust_instrument No check_buffer Buffer Composition Validated? check_reagents->check_buffer Yes titrate_reagents Perform Reagent Titration check_reagents->titrate_reagents No check_background High Background? check_buffer->check_background Yes test_buffers Test Alternative Buffers check_buffer->test_buffers No optimize_trf Optimize Time-Resolved Parameters check_background->optimize_trf Yes end Problem Resolved check_background->end No (Consult Manufacturer) adjust_instrument->check_instrument titrate_reagents->check_reagents test_buffers->check_buffer optimize_trf->end

Caption: A decision-making flowchart for troubleshooting low quantum yield with Lumi804-Eu.

References

Validation & Comparative

Comparing Lumifor/Lumiphore vs. DOTA for radiolabeling stability

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Lumifor/Lumiphore and DOTA Chelators for Radiolabeling Stability

For researchers and professionals in drug development, the stability of radiolabeled compounds is paramount for the efficacy and safety of radiopharmaceuticals. This guide provides an objective comparison of the this compound/Lumiphore (represented by its next-generation chelator, Lumi804) and the widely-used DOTA chelator, focusing on their radiolabeling efficiency and the stability of their resulting complexes. The information presented is based on available experimental data.

Executive Summary

This compound's Lumi804 chelator demonstrates significant advantages over DOTA in terms of radiolabeling conditions, particularly for temperature-sensitive biomolecules like antibodies. Lumi804 achieves high radiochemical yields at ambient temperatures, whereas DOTA often requires heating, which can compromise the integrity of the targeting molecule. In terms of stability, Lumi804 has shown exceptional in vivo stability, especially with Zirconium-89 (⁸⁹Zr), leading to lower non-specific bone uptake compared to DFO, a common chelator for ⁸⁹Zr. While direct comparative in vitro serum stability data for Lutetium-177 (¹⁷⁷Lu) labeled Lumi804 and DOTA is not extensively detailed in the reviewed literature, the milder labeling conditions and high yields achieved with Lumi804 suggest a highly stable complex formation.

Data Presentation

The following tables summarize the quantitative data extracted from comparative studies.

Table 1: Radiolabeling Efficiency and Conditions

ParameterThis compound (Lumi804)DOTARadionuclideTargeting MoleculeSource
Radiolabeling Temperature Ambient Temperature (25°C)37°C¹⁷⁷LuMinibody (IAB2MA)[1]
25°CN/A¹⁷⁷Luanti-CD11b Antibody[2]
N/A90-95°C⁶⁸GaPeptide
N/A90°C¹⁷⁷LuPeptide[3]
Radiolabeling Time < 30 minutes30 minutes¹⁷⁷LuMinibody (IAB2MA)[1]
30 minutesN/A¹⁷⁷Luanti-CD11b Antibody[2]
Radiochemical Yield (RCY) >99%~90% (required purification)¹⁷⁷LuMinibody (IAB2MA)[1]
≥99%N/A¹⁷⁷Luanti-CD11b Antibody[2]
Quantitative (>99%)N/A (DFO used as comparator)⁸⁹ZrMinibody (IAB2MA)[1][4]
≥99%N/A (DFO used as comparator)⁸⁹Zranti-CD11b Antibody[2]

Table 2: In Vivo Stability Comparison (⁸⁹Zr)

ChelatorTargeting MoleculeModelKey FindingInterpretationSource
Lumi804 anti-CD11b AntibodyGlioma-bearing miceLow bone accumulationLumi804 stably chelates ⁸⁹Zr, minimizing release[2]
DFO anti-CD11b AntibodyGlioma-bearing miceHigher bone accumulationLower in vivo stability compared to Lumi804[2]
Lumi804 Minibody (IAB2MA)Prostate tumor-bearing miceSignificantly lower kidney and bone uptake at 72h post-injectionImproved in vivo stability[4]
DFO Minibody (IAB2MA)Prostate tumor-bearing miceSignificantly higher kidney and bone uptake at 72h post-injectionLower in vivo stability compared to Lumi804[4]

Experimental Protocols

Radiolabeling Protocol for Lumi804 with ¹⁷⁷Lu/⁸⁹Zr

This protocol is based on the radiolabeling of an antibody conjugated with Lumi804.

  • Preparation of Reagents :

    • Lumi804-conjugated antibody in a suitable buffer.

    • ¹⁷⁷LuCl₃ or ⁸⁹Zr-oxalate solution.

    • 0.5 M Ammonium acetate buffer, pH 5.0.

    • 56 mM Gentisic acid stock solution.

    • 50 mM DTPA solution, pH 5.5.

  • Radiolabeling Reaction :

    • In a reaction vial, combine the Lumi804-conjugated antibody (e.g., 10 nmol in 187 µL).

    • Add 200 µL of 0.5 M ammonium acetate buffer (pH 5.0).

    • Add 2 µL of 56 mM gentisic acid stock solution.

    • Add the radionuclide (e.g., 111 MBq of ¹⁷⁷LuCl₃ or ⁸⁹Zr-oxalate).

    • Incubate the reaction mixture for 30 minutes at 25°C.[2]

  • Quality Control :

    • Take a small aliquot of the reaction mixture and dilute it with 50 mM DTPA solution to chelate any free radionuclide.

    • Determine the radiochemical yield using Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC).[2]

Radiolabeling Protocol for DOTA with ¹⁷⁷Lu

This protocol is based on the radiolabeling of a minibody conjugated with DOTA.

  • Preparation of Reagents :

    • DOTA-conjugated minibody.

    • ¹⁷⁷LuCl₃ solution.

    • Suitable buffer (e.g., acetate buffer).

  • Radiolabeling Reaction :

    • Combine the DOTA-conjugated minibody with ¹⁷⁷LuCl₃ in the reaction buffer.

    • Incubate the reaction mixture for 30 minutes at 37°C.[1]

  • Purification and Quality Control :

    • The reaction mixture may require purification to remove unreacted ¹⁷⁷Lu and other impurities.

    • Determine the radiochemical yield and purity using methods such as radio-TLC or radio-HPLC.

Serum Stability Assay Protocol
  • Incubation :

    • The radiolabeled antibody conjugate is incubated in mouse or human serum.[2]

    • The incubation is carried out at 37°C for a defined period (e.g., 24, 48, 72, 96 hours).[2]

  • Analysis :

    • At each time point, an aliquot of the serum mixture is taken for analysis.

    • The stability of the radiolabeled conjugate is assessed using radio-SEC-HPLC.[2] The percentage of radioactivity associated with the intact antibody conjugate is determined.

Visualizations

Experimental_Workflow_Radiolabeling Experimental Workflow for Radiolabeling cluster_Lumi804 Lumi804 Protocol cluster_DOTA DOTA Protocol L_start 1. Combine Lumi804-Ab, Buffer, and Gentisic Acid L_radio 2. Add Radionuclide (¹⁷⁷Lu or ⁸⁹Zr) L_start->L_radio L_incubate 3. Incubate at 25°C for 30 min L_radio->L_incubate L_qc 4. Quality Control (SEC-HPLC) L_incubate->L_qc L_end Product (>99% RCY) L_qc->L_end D_start 1. Combine DOTA-Biomolecule and Radionuclide (¹⁷⁷Lu) D_incubate 2. Incubate at 37°C for 30 min D_start->D_incubate D_purify 3. Purification Step D_incubate->D_purify D_qc 4. Quality Control (Radio-HPLC/TLC) D_purify->D_qc D_end Product (~90% RCY) D_qc->D_end

Caption: Radiolabeling workflows for Lumi804 and DOTA chelators.

Serum_Stability_Workflow Serum Stability Assay Workflow start Radiolabeled Conjugate (Lumi804 or DOTA) incubate Incubate in Serum at 37°C start->incubate sampling Collect Aliquots at Various Time Points (e.g., 24, 48, 72, 96h) incubate->sampling analysis Analyze by Radio-SEC-HPLC sampling->analysis result Determine Percentage of Intact Radiolabeled Conjugate analysis->result

Caption: General workflow for assessing serum stability of radiolabeled conjugates.

Conclusion

The available data strongly suggests that this compound's Lumi804 chelator offers a significant improvement over DOTA, particularly in the context of radiolabeling sensitive biomolecules such as antibodies. The ability to perform radiolabeling at room temperature with high efficiency minimizes the risk of damaging the targeting vector. Furthermore, the enhanced in vivo stability of Lumi804 complexes, as indicated by reduced off-target accumulation of radionuclides, points towards a safer and more effective profile for targeted radiopharmaceutical therapies and diagnostics. For researchers and drug developers, Lumi804 presents a compelling alternative to traditional chelators like DOTA, potentially streamlining the development of next-generation radiotheranostics.

References

A Comparative Guide: Lumiphore™-Based Immunoassays versus Traditional ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate immunoassay platform is critical for generating robust and reliable data. This guide provides an objective comparison between the novel Lumiphore™-based time-resolved fluorescence immunoassays (TRFIA) and the conventional Enzyme-Linked Immunosorbent Assay (ELISA). The comparison is supported by experimental data and detailed methodologies to aid in the selection of the most suitable assay for your research needs.

Executive Summary

Lumiphore's technology utilizes lanthanide-based reporters that exhibit unique fluorescent properties, including long-lived signal emission and high quantum yields, which are leveraged in TRFIA and time-resolved Förster resonance energy transfer (TR-FRET) assays.[1][2][3] These characteristics offer distinct advantages over the enzymatic signal amplification used in traditional ELISAs. The primary benefits of the Lumiphore™ platform include potentially higher sensitivity, a wider dynamic range, and reduced background interference.[4][5]

Quantitative Performance Comparison

The following tables summarize key performance metrics from studies comparing TRFIA, the technology underlying Lumiphore™ assays, with ELISA.

Table 1: Sensitivity and Dynamic Range

ParameterTRFIA (Lumiphore™-based)ELISAReference
Limit of Detection (LOD)0.035 IU/mL (Rabies Antibody)Higher than TRFIA[6]
Lower Limit of Quantification (LLOQ)0.004 mg/L (Quinclorac)0.020 mg/L (Quinclorac)[5]
Quantitative Range0.01 - 10 ng/ml (Microcystin)Narrower than TRFIA[4]
Dynamic RangeBroaderMore Limited[7]

Table 2: Precision and Reproducibility

ParameterTRFIA (Lumiphore™-based)ELISAReference
Coefficient of Variation (CV%)1.6 - 12.2%Generally <15% (method dependent)[4]
Inter-assay CV%<10%<15%[6]
Intra-assay CV%<10%<10%[6]

Signaling Pathways and Experimental Workflows

The fundamental difference between Lumiphore™-based assays and ELISA lies in the signal generation and detection method.

G cluster_0 Lumiphore™ (TRFIA) Signaling Pathway cluster_1 ELISA (Sandwich) Signaling Pathway A Capture Antibody B Antigen A->B Binding C Detection Antibody (Lumiphore™ Lanthanide Label) B->C Binding E Long-Lived Fluorescent Signal C->E Emission D Excitation Light (Pulsed) D->C Excitation F Time-Gated Detection E->F Measurement G Capture Antibody H Antigen G->H Binding I Detection Antibody (Enzyme-Linked) H->I Binding J Substrate I->J Enzymatic Reaction K Colored Product J->K Conversion L Absorbance Reading K->L Measurement

Caption: Comparison of signaling pathways in Lumiphore™ (TRFIA) and ELISA.

The experimental workflows share similarities in the initial binding steps but diverge in the signal detection and final measurement stages.

G cluster_0 Comparative Experimental Workflow start Start: Coat Plate with Capture Antibody add_sample Add Sample (Contains Antigen) start->add_sample wash1 Wash add_sample->wash1 add_detection Add Detection Antibody wash1->add_detection wash2 Wash add_detection->wash2 add_enhancer Add Enhancement Solution (Optional) wash2->add_enhancer add_substrate Add Substrate wash2->add_substrate read_trf Read Time-Resolved Fluorescence add_enhancer->read_trf incubate Incubate for Color Development add_substrate->incubate add_stop Add Stop Solution incubate->add_stop read_abs Read Absorbance add_stop->read_abs

Caption: High-level experimental workflow comparison: Lumiphore™ vs. ELISA.

Detailed Experimental Protocols

Below are representative protocols for a sandwich TRFIA (as a proxy for a Lumiphore™-based assay) and a standard sandwich ELISA. These are generalized and may require optimization for specific analytes and antibodies.

Lumiphore™-Based Immunoassay (TRFIA) Protocol

1. Plate Coating:

  • Dilute the capture antibody to a pre-optimized concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., PBS, pH 7.4).

  • Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.

  • Incubate overnight at 4°C.

  • Wash the plate 3 times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

2. Blocking:

  • Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate 3 times with wash buffer.

3. Sample and Standard Incubation:

  • Prepare a standard curve by serially diluting the antigen standard.

  • Add 100 µL of standards and samples to the appropriate wells.

  • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Wash the plate 3 times with wash buffer.

4. Detection Antibody Incubation:

  • Dilute the Lumiphore™ lanthanide-labeled detection antibody in assay buffer.

  • Add 100 µL of the diluted detection antibody to each well.

  • Incubate for 1 hour at room temperature with gentle shaking.

  • Wash the plate 5-6 times with wash buffer.

5. Signal Development and Measurement:

  • Add 100 µL of a fluorescence enhancement solution to each well (if required by the specific lanthanide chelate).

  • Incubate for 5-15 minutes at room temperature.

  • Measure the time-resolved fluorescence using a plate reader equipped with a TRF module.

Standard ELISA Protocol

1. Plate Coating:

  • Follow the same procedure as step 1 in the TRFIA protocol.

2. Blocking:

  • Follow the same procedure as step 2 in the TRFIA protocol.

3. Sample and Standard Incubation:

  • Follow the same procedure as step 3 in the TRFIA protocol.

4. Detection Antibody Incubation:

  • Dilute the enzyme-linked (e.g., HRP-conjugated) detection antibody in assay buffer.

  • Add 100 µL of the diluted detection antibody to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate 3 times with wash buffer.

5. Substrate Incubation and Signal Measurement:

  • Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.[8]

  • Incubate at room temperature in the dark for 15-30 minutes, or until sufficient color development is observed.

  • Add 50 µL of stop solution (e.g., 2M H₂SO₄) to each well to stop the enzymatic reaction.[9]

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader within 30 minutes of adding the stop solution.

Conclusion

Lumiphore™-based immunoassays, operating on the principle of time-resolved fluorescence, present a high-performance alternative to traditional ELISA. The key advantages include enhanced sensitivity and a broader dynamic range, which can be critical for the detection of low-abundance biomarkers.[4][5] While ELISA remains a robust and cost-effective method for many applications, laboratories requiring the highest levels of sensitivity and a wider quantitative range should consider the benefits offered by the Lumiphore™ platform. The choice between these technologies will ultimately depend on the specific requirements of the assay, including the nature of the analyte, the required sensitivity, and budgetary considerations.

References

Lumi4-Tb Outshines Predecessors: A Comparative Guide to Terbium Cryptate Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking optimal reagents for high-throughput screening (HTS) and diagnostic assays, the choice of a fluorescent donor is critical. Lumi4-Tb, a second-generation terbium cryptate, has emerged as a superior alternative to earlier terbium cryptates, offering significantly enhanced performance in Homogeneous Time-Resolved Fluorescence (HTRF) assays. This guide provides a detailed comparison of Lumi4-Tb's performance against other terbium cryptates, supported by experimental data and methodologies.

Lumi4-Tb distinguishes itself through a combination of a high quantum yield, a strong molar extinction coefficient, and exceptional stability, resulting in brighter signals and more sensitive assays. These characteristics make it an ideal donor for TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) applications, where minimizing background fluorescence and maximizing signal-to-noise ratios are paramount.

Quantitative Performance Comparison

The photophysical properties of Lumi4-Tb demonstrate a marked improvement over first-generation terbium cryptates, such as those based on a tris(bipyridine) cage. The following table summarizes the key performance metrics for a comparative analysis.

Photophysical PropertyLumi4-TbFirst-Generation Terbium Cryptate (Tb-trisbipyridine)
Quantum Yield (Φ) ~59%[1]Lower than Lumi4-Tb; specific values vary depending on the exact structure and conditions.
Molar Extinction Coefficient (ε) ~26,000 M⁻¹cm⁻¹ at 354 nm[1]~30,000 M⁻¹cm⁻¹ at 305 nm
Excited-State Lifetime (τ) ~2.3 - 2.7 ms[1]~1-2 ms
Emission Peaks 490, 548, 587, and 621 nm[2]Similar emission peaks to Lumi4-Tb
Stability Superior stability compared to other terbium complexes.[3]Generally lower stability than Lumi4-Tb.

Delving into the Experimental Protocols

The determination of these quantitative photophysical parameters requires precise experimental methodologies. Below are outlines of the typical protocols used for these measurements.

Measurement of Quantum Yield

The quantum yield of a luminescent compound is a measure of the efficiency of photon emission after photon absorption. It is typically determined using a comparative method with a well-characterized standard.

Protocol Outline:

  • Standard Selection: A fluorescent standard with a known quantum yield and with absorption and emission properties similar to the terbium cryptate is chosen. Quinine sulfate in 0.1 M H₂SO₄ is a common standard.

  • Sample Preparation: A series of dilute solutions of both the terbium cryptate and the standard are prepared in an appropriate solvent (e.g., deionized water or buffer). The absorbance of these solutions at the excitation wavelength is kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: The absorbance of each solution is measured at the excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: The fluorescence emission spectra of all solutions are recorded using a spectrofluorometer. The excitation wavelength is the same for both the sample and the standard.

  • Data Analysis: The integrated fluorescence intensity is plotted against the absorbance for both the sample and the standard. The quantum yield of the sample (Φ_sample) is then calculated using the following equation:

    Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)

    where Φ is the quantum yield, Gradient is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Measurement of Molar Extinction Coefficient

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined by applying the Beer-Lambert law.

Protocol Outline:

  • Solution Preparation: A stock solution of the terbium cryptate with a precisely known concentration is prepared by accurately weighing the compound and dissolving it in a specific volume of a suitable solvent. A series of dilutions are then made from the stock solution.

  • Absorbance Measurement: The absorbance of each solution is measured at the wavelength of maximum absorbance (λ_max) using a UV-Vis spectrophotometer. A blank containing only the solvent is used to zero the instrument.

  • Data Analysis: A plot of absorbance versus concentration is generated. According to the Beer-Lambert law (A = εcl, where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette), the slope of the resulting linear fit is equal to the molar extinction coefficient.

Visualizing the Underlying Mechanisms

To better understand the application and the photophysical processes of terbium cryptates, the following diagrams illustrate a typical HTRF assay workflow and the fundamental energy transfer process.

HTRF_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Incubation cluster_detection Signal Detection Donor Donor-labeled Biomolecule (e.g., Antibody with Lumi4-Tb) Mix Mix Reagents and Analyte Donor->Mix Acceptor Acceptor-labeled Biomolecule (e.g., Antibody with d2) Acceptor->Mix Analyte Target Analyte Analyte->Mix Binding Binding Event (Proximity of Donor and Acceptor) Mix->Binding Excitation Excitation (e.g., 337 nm laser) Binding->Excitation If Analyte is Present FRET FRET Occurs Excitation->FRET Emission Time-Resolved Emission Measurement (Donor at 620 nm, Acceptor at 665 nm) FRET->Emission Jablonski_Diagram S0_donor S0 (Donor) S1_donor S1 (Donor) S0_donor->S1_donor Absorption (Antenna) T1_donor T1 (Donor) S1_donor->T1_donor Intersystem Crossing Tb_Excited ⁵D₄ (Tb³⁺) T1_donor->Tb_Excited Energy Transfer to Tb³⁺ S0_acceptor S0 (Acceptor) S1_acceptor S1 (Acceptor) S1_acceptor->S0_acceptor Fluorescence (Acceptor Emission) Tb_Ground ⁷F (Tb³⁺) Tb_Excited->S1_acceptor FRET Tb_Excited->Tb_Ground Luminescence (Donor Emission)

References

A Head-to-Head Comparison: Lumifor/Lumiphore vs. HTRF® Technology for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, selecting the right assay technology is critical for generating robust and reliable data. Homogeneous Time-Resolved Fluorescence (HTRF®), a premier Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology, has long been a staple in high-throughput screening.[1] This guide provides an objective comparison between HTRF® and the advanced Lumifor/Lumiphore TR-FRET technology, offering a comprehensive look at their principles, performance, and practical applications to inform your selection process.

The Core Principle: Time-Resolved FRET (TR-FRET)

Both HTRF® and this compound/Lumiphore technologies are built upon the foundation of TR-FRET.[1][2] This methodology combines the low background advantages of Time-Resolved Fluorescence (TRF) with the homogeneous, no-wash format of Förster Resonance Energy Transfer (FRET).[3][4]

In a TR-FRET assay, two molecules of interest are each labeled with a fluorophore: a long-lifetime donor (typically a lanthanide) and a shorter-lifetime acceptor.[3][5] When these molecules interact and bring the donor and acceptor into close proximity (typically 20-90 Å), excitation of the donor with a light source (like a flash lamp or laser) results in energy transfer to the acceptor.[1][3] The acceptor then emits light at its own specific wavelength.[1]

A key advantage of this technology is the "time-resolved" measurement.[6] By introducing a time delay (e.g., 50-150 microseconds) between the excitation pulse and the fluorescence measurement, the short-lived background fluorescence from materials in the sample (like compounds and proteins) is allowed to decay.[6][7] This ensures that the measured signal is specific to the FRET interaction, significantly enhancing the signal-to-noise ratio and assay sensitivity.[8][9]

G cluster_no_interaction No Interaction cluster_interaction Interaction (Proximity) Excitation1 Excitation Light Donor1 Donor (Lanthanide) Excitation1->Donor1 DonorEmission Donor Emission (e.g., 620 nm) Donor1->DonorEmission Acceptor1 Acceptor Excitation2 Excitation Light Donor2 Donor Excitation2->Donor2 FRET FRET Donor2->FRET Energy Transfer Acceptor2 Acceptor AcceptorEmission Acceptor Emission (e.g., 665 nm) Acceptor2->AcceptorEmission FRET->Acceptor2

Caption: The basic principle of Time-Resolved FRET (TR-FRET).

Technology Teardown: this compound/Lumiphore vs. HTRF®

While both platforms operate on the same fundamental principle, their key components and proprietary chemistries differ.

FeatureThis compound/LumiphoreHTRF®
Technology Type Time-Resolved FRET (TR-FRET)[2][10]Time-Resolved FRET (TR-FRET)[1][3]
Donor Fluorophore Employs proprietary macrocyclic bifunctional chelators (mBFCs) to bind and sensitize luminescent metals like Terbium (Lumi4®-Tb) and Europium (Lumi804-Eu).[11][12][13]Utilizes Europium (Eu3+) or Terbium (Tb2+) cryptates, which embed the lanthanide in a protective cage.[3][14]
Acceptor Fluorophore Compatible with a range of acceptor fluorophores.Primarily uses proprietary red acceptors like XL665 and a smaller version, d2. Terbium donors can also be paired with green acceptors for multiplexing.[3]
Key Characteristics Touts best-in-class brightness from high quantum yields and high coefficients of extinction.[11] The Lumi804-Eu probe is noted for excellent photostability and brightness that is insensitive to pH changes (from 2-12).[10]Known for high sensitivity and stability under various chemical conditions.[3] The technology uses a ratiometric measurement of the two emission wavelengths (donor and acceptor) to correct for well-to-well variability and signal quenching.[14]
Assay Format Homogeneous, mix-and-read format, eliminating wash steps.[11][12]Homogeneous, no-wash, "add-and-read" format, highly amenable to automation.[1][4]
Common Applications Drug discovery, high-content screening, diagnostics, and targeted radiotheranostics.[11][15]Drug discovery, high-throughput screening (HTS) for GPCRs, kinases, biomarkers, and protein-protein interactions.[1][6][16]

Experimental Protocol: Generalized Kinase Activity Assay

This section provides a detailed methodology for a typical kinase assay, which can be adapted for either this compound/Lumiphore or HTRF® platforms. The goal is to measure the activity of a kinase enzyme by detecting the phosphorylation of a substrate.

Principle: A kinase enzyme transfers a phosphate group from ATP to a substrate. The assay uses a donor-labeled antibody that specifically recognizes the phosphorylated substrate and an acceptor-labeled molecule that binds to the substrate regardless of its phosphorylation state. Kinase activity brings the donor and acceptor into proximity, generating a TR-FRET signal.[17]

Materials:

  • Kinase enzyme

  • Kinase substrate (e.g., a biotinylated peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds (inhibitors or activators)

  • Assay Buffer

  • Stop/Detection Reagents:

    • Europium or Terbium-labeled anti-phospho-substrate antibody (Donor)

    • Acceptor-labeled anti-tag molecule (e.g., Streptavidin-XL665 or Streptavidin-d2)

  • TR-FRET compatible microplate reader

Workflow Diagram:

G cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Dispense Compound/Vehicle B Add Kinase Enzyme A->B C Incubate (Pre-incubation) B->C D Add Substrate & ATP Mix C->D E Incubate (Kinetic Reaction) D->E F Add Stop/Detection Reagents (Donor Ab + Acceptor SA) E->F G Incubate (Signal Development) F->G H Read Plate (TR-FRET) G->H I Calculate HTRF Ratio (665nm / 620nm) * 10,000 H->I J Plot Dose-Response Curve I->J K Determine IC50/EC50 J->K

Caption: A typical experimental workflow for a TR-FRET kinase assay.

Detailed Steps:

  • Compound Dispensing: Add test compounds at various concentrations and controls (e.g., 50% DMSO for a vehicle) to the wells of a 384-well low-volume plate.[17]

  • Enzyme Addition: Dilute the kinase enzyme in the appropriate enzymatic buffer and add it to the wells containing the compounds.

  • Pre-incubation: Gently mix and incubate the plate for approximately 15 minutes at room temperature to allow compounds to interact with the enzyme.[17]

  • Initiate Reaction: Add a mix of the kinase substrate and ATP to all wells to start the enzymatic reaction.

  • Kinetic Incubation: Incubate the plate for the desired reaction time (e.g., 10 to 30 minutes) at room temperature.[17]

  • Stop Reaction & Add Detection Reagents: Add the detection mixture, which contains the donor-labeled anti-phospho-antibody and the acceptor-labeled streptavidin diluted in a detection buffer. This step stops the kinase reaction and initiates the formation of the detection complex.

  • Signal Development: Incubate the plate for at least 60 minutes at room temperature to allow the detection complex to form and the signal to stabilize.[17]

  • Plate Reading: Measure the fluorescence at both the donor emission wavelength (e.g., 620 nm) and the acceptor emission wavelength (e.g., 665 nm) using a TR-FRET certified plate reader.[17][18]

  • Data Analysis: Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) and multiply by a factor (e.g., 10,000).[17] Plot the ratio against the compound concentration to generate dose-response curves and determine potency values like IC50 or EC50.[19]

Making the Right Choice: A Logic Flow

Selecting the optimal technology depends on several factors, from the specific biological question to available resources.

G Start Start: New Assay Development AssayNeed Define Assay Requirements (Sensitivity, Throughput, Target) Start->AssayNeed Reagents Are pre-validated kits available for my target? AssayNeed->Reagents CustomDev Need for custom assay development/labeling? Reagents->CustomDev No HTRFOption Evaluate HTRF® Kits Reagents->HTRFOption Yes LumiforOption Evaluate this compound/Lumiphore Toolbox Reagents CustomDev->LumiforOption Yes PilotStudy Conduct Pilot Study: Compare S/B, Z', and cost CustomDev->PilotStudy HTRFOption->PilotStudy LumiforOption->PilotStudy FinalDecision Select Best-Performing Technology PilotStudy->FinalDecision

References

A Guide to Ensuring Reproducibility and Lot-to-Lot Consistency of TR-FRET Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals relying on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, the reproducibility of results is paramount. A key factor influencing this is the lot-to-lot consistency of the fluorescent reagents used, such as Lumifor™/Lumiphore™ donors and their corresponding acceptors. Inconsistent reagent performance can lead to variability in assay results, potentially jeopardizing research findings and the reliability of screening campaigns.[1][2]

This guide provides a framework for evaluating the lot-to-lot consistency of TR-FRET reagents. While direct comparative data between different manufacturers' lots is not always publicly available, this document outlines a standardized experimental protocol that can be used to compare different lots of this compound/Lumiphore reagents or to benchmark them against other alternatives.

The Importance of Lot-to-Lot Consistency in TR-FRET Assays

TR-FRET assays are a cornerstone of modern drug discovery, offering a homogenous, sensitive, and robust platform for studying molecular interactions.[3] The principle of TR-FRET relies on the transfer of energy from a long-lifetime lanthanide donor (e.g., Terbium or Europium cryptates like those in the this compound/Lumiphore series) to a suitable acceptor fluorophore when they are in close proximity.[4][5] The consistency of this energy transfer is directly dependent on the photophysical properties of the donor and acceptor reagents.

Variations between different manufacturing lots of these reagents can introduce significant analytical error.[2][6] This variability can manifest as shifts in signal intensity, altered assay windows, and inconsistent IC50 values for test compounds, ultimately affecting the accuracy and reproducibility of the data.[2] Therefore, implementing a rigorous quality control process to verify the consistency of new reagent lots is a critical step in maintaining the integrity of long-term research projects and high-throughput screening campaigns.[6][7]

Evaluating Lot-to-Lot Consistency: A Standardized Approach

To assess the performance of different lots of TR-FRET reagents, a standardized experimental approach is essential. A competitive binding assay is a common and effective format for this purpose. The following protocol provides a general framework that can be adapted to specific assays and targets.

Experimental Workflow for Lot-to-Lot Consistency Testing

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_read Data Acquisition cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Target, Tracer, and Competitor Solutions prep_donor_acceptor Reconstitute and Dilute Donor and Acceptor Reagents from Different Lots add_components Dispense Reagents into 384-well Plate: 1. Assay Buffer 2. Competitor (serial dilution) 3. Target-Donor Mix (Lot A vs. Lot B) 4. Tracer-Acceptor Mix (Lot A vs. Lot B) prep_donor_acceptor->add_components Use separate plates or sections for each lot incubate Incubate at Room Temperature (e.g., 1-4 hours) add_components->incubate read_plate Read Plate on TR-FRET enabled reader (e.g., Excitation: 340 nm) (Emission Donor: 620 nm, Acceptor: 665 nm) incubate->read_plate calc_ratio Calculate TR-FRET Ratio (665 nm / 620 nm) read_plate->calc_ratio plot_curve Plot Dose-Response Curves (Ratio vs. log[Competitor]) calc_ratio->plot_curve calc_params Determine IC50, Z'-factor, and S/B Ratio for each Lot plot_curve->calc_params compare Compare Performance Metrics Between Lots calc_params->compare

Caption: Workflow for evaluating the lot-to-lot consistency of TR-FRET reagents.

Experimental Protocols

Objective

To compare the performance of two or more lots of a TR-FRET donor (e.g., this compound-Tb) or acceptor reagent in a competitive binding assay.

Materials
  • TR-FRET Donor: Different lots of this compound/Lumiphore reagent (e.g., anti-tag antibody labeled with a lanthanide).

  • TR-FRET Acceptor: Different lots of a suitable acceptor fluorophore (e.g., a fluorescently labeled tracer or a secondary antibody).

  • Target Protein: The protein of interest.

  • Tracer/Ligand: A fluorescently labeled ligand that binds to the target protein.

  • Unlabeled Competitor: A known inhibitor or ligand for the target protein.

  • Assay Buffer: Buffer optimized for the specific protein interaction.

  • Assay Plates: Low-volume, 384-well black plates.

  • Plate Reader: A microplate reader capable of TR-FRET measurements.

Method
  • Reagent Preparation:

    • Prepare a 2X working solution of the target protein mixed with the TR-FRET donor (Lot A) in assay buffer.

    • Prepare a separate 2X working solution of the target protein mixed with the TR-FRET donor (Lot B).

    • Prepare a 2X working solution of the fluorescent tracer (labeled with the acceptor).

    • Prepare a serial dilution of the unlabeled competitor in assay buffer at 4X the final concentration.

  • Assay Plate Setup (for each lot to be tested):

    • Add 5 µL of the 4X unlabeled competitor serial dilution to the appropriate wells of a 384-well plate. For control wells, add 5 µL of assay buffer.

    • Add 5 µL of the 2X fluorescent tracer to all wells.

    • To initiate the reaction, add 10 µL of the 2X target protein/donor reagent mix to all wells.

  • Incubation:

    • Seal the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes), protected from light. The optimal incubation time should be determined during assay development.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader. Set the excitation wavelength to 340 nm and measure the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after a time delay (e.g., 50-100 µs).

Data Presentation and Analysis

The performance of each reagent lot should be evaluated based on key assay parameters. The following table provides a template for summarizing and comparing the results.

Performance MetricReagent Lot AReagent Lot BAcceptance Criteria
IC50 (nM) [Insert Value][Insert Value]< 20% variation
Z'-factor [Insert Value][Insert Value]> 0.5
Signal-to-Background (S/B) Ratio [Insert Value][Insert Value]< 20% variation
Maximum TR-FRET Ratio [Insert Value][Insert Value]< 15% variation
Minimum TR-FRET Ratio [Insert Value][Insert Value]< 15% variation
Calculation of Performance Metrics:
  • TR-FRET Ratio:

  • IC50: The concentration of the competitor that inhibits 50% of the specific binding of the tracer. This is determined by fitting the dose-response data to a sigmoidal curve using a suitable software package (e.g., GraphPad Prism).

  • Z'-factor: A measure of the statistical effect size and is used to judge the quality of an assay. It is calculated as follows:

    where SD_max and Mean_max are the standard deviation and mean of the maximum signal (no competitor), and SD_min and Mean_min are the standard deviation and mean of the minimum signal (saturating competitor concentration). A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[8]

  • Signal-to-Background (S/B) Ratio:

Signaling Pathway and Logical Relationships

The underlying principle of the competitive binding TR-FRET assay is the disruption of proximity between the donor and acceptor fluorophores.

G cluster_binding Binding Equilibrium cluster_no_competitor No Competitor cluster_with_competitor With Competitor Target Target Protein Complex_High Donor-Target-Acceptor Complex Target->Complex_High Complex_Low Donor-Target + Acceptor (displaced) Target->Complex_Low Donor This compound-Donor (on Antibody) Donor->Complex_High Donor->Complex_Low Acceptor Acceptor (on Tracer) Acceptor->Complex_High Competitor Unlabeled Competitor Competitor->Complex_Low Displaces Acceptor FRET_High High TR-FRET Signal Complex_High->FRET_High Proximity-induced FRET_Low Low TR-FRET Signal Complex_Low->FRET_Low Loss of proximity

Caption: Logical diagram of a competitive binding TR-FRET assay.

By following this standardized protocol and data analysis framework, researchers can confidently assess the lot-to-lot consistency of their this compound/Lumiphore and other TR-FRET reagents, ensuring the long-term reproducibility and reliability of their experimental data.

References

Validating the In Vivo Performance of Lumi804-Eu Labeled Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Lumi804-Eu labeled antibodies for in vivo performance, objectively weighing their capabilities against established alternatives. While Lumi804-Eu demonstrates exceptional characteristics for in vitro applications and as a stable chelator for in vivo radionuclide imaging, its use in in vivo luminescence imaging is not yet established in peer-reviewed literature. This guide will therefore focus on the validated applications of Lumi804-Eu and draw a comparison with the current industry standards for in vivo antibody imaging, namely near-infrared (NIR) fluorescent dyes.

Executive Summary

Lumi804-Eu is a lanthanide-based probe with a remarkably long luminescence lifetime and high quantum yield, making it an excellent candidate for highly sensitive in vitro time-resolved fluorescence (TRF) assays. The Lumi804 chelator platform also exhibits outstanding in vivo stability when complexed with radionuclides for PET and SPECT imaging. However, its near-UV excitation wavelength presents a significant hurdle for in vivo optical imaging due to poor tissue penetration and high autofluorescence. In contrast, near-infrared (NIR) dyes, such as IRDye 800CW, are the current gold standard for in vivo antibody imaging, offering deep tissue penetration and high signal-to-background ratios. This guide presents the properties and protocols for Lumi804-Eu and compares its theoretical potential for in vivo imaging with the proven performance of NIR dyes.

Data Presentation: Lumi804-Eu vs. Alternatives

The following tables summarize the key performance characteristics of Lumi804-Eu and a common alternative for in vivo imaging, IRDye 800CW.

Table 1: Photophysical and Chemical Properties

PropertyLumi804-EuIRDye 800CW
Excitation Wavelength (nm)300-400~774
Emission Wavelength (nm)613 (narrow peak)~789
Quantum YieldApproaching 30% in aqueous solution[1]~12%
Molar Extinction Coefficient (cm⁻¹M⁻¹)~14,000 (for Ca-Lumi804)[2]~270,000
Luminescence Lifetime~716 µs[1]~1 ns
PhotostabilityExcellentGood
pH SensitivityInsensitive from pH 2-12[1]Stable in physiological range
In Vivo Stability of ChelatorHigh (demonstrated with radionuclides)[2]N/A (covalent linkage)

Table 2: In Vivo Imaging Performance Characteristics

FeatureLumi804-Eu Labeled AntibodyNIR Dye (e.g., IRDye 800CW) Labeled Antibody
Tissue Penetration Low: Near-UV excitation is strongly absorbed and scattered by tissue.High: NIR light (700-900 nm) has minimal tissue absorbance and scattering.
Autofluorescence High Background: Biological tissues exhibit significant autofluorescence in the visible spectrum.Low Background: Autofluorescence is significantly lower in the NIR window.
Signal-to-Background Ratio Theoretically High (with time-gating): The long luminescence lifetime could allow for time-resolved imaging to reject short-lived autofluorescence. However, this has not been demonstrated in vivo.High: Low autofluorescence in the NIR range contributes to excellent signal-to-background ratios.
Validated In Vivo Application No published data for luminescence imaging. Extensive data available for PET and SPECT imaging when chelated with radionuclides.[2][3]Yes: Widely used and validated for in vivo antibody tracking, tumor imaging, and biodistribution studies.

Experimental Protocols

Protocol 1: Labeling of an Antibody with Lumi804-Eu

This protocol is adapted from the successful labeling of an anti-CD11b antibody with Lumi804.[2]

Materials:

  • Antibody of interest in a suitable buffer (e.g., sodium carbonate buffer)

  • Ca-Lumi804-NHS ester in anhydrous DMF

  • Tris-buffered saline (TBS), pH 7.6

  • Sephadex G50 Fine for size-exclusion chromatography (SEC)

  • Europium (III) chloride solution (0.5 mM)

  • Microtube shaker

  • UV-Vis spectrophotometer

  • SEC-HPLC system

Procedure:

  • Conjugation:

    • To the antibody solution, add a 1.5 molar equivalent of Ca-Lumi804-NHS ester solution.

    • Incubate the reaction mixture on a microtube shaker at 1000 rpm for 1 hour at room temperature. The use of the calcium complex of Lumi804 protects the NHS ester from reacting with the chelator's hydroxyl groups.[2]

  • Purification:

    • Purify the antibody conjugate from unconjugated Lumi804 using SEC with Sephadex G50 Fine equilibrated in TBS.

    • Combine the eluent fractions containing the antibody conjugate.

  • Europium Chelation:

    • To the purified Ca-Lumi804-antibody conjugate, add Europium (III) chloride solution to a final concentration that ensures saturation of the Lumi804 chelators.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the antibody) and ~385 nm (for the Lumi804 complex) using a UV-Vis spectrophotometer.

    • Assess the purity and aggregation of the final Eu-Lumi804-antibody conjugate using SEC-HPLC.

Protocol 2: In Vivo Biodistribution Study of a Labeled Antibody

This is a general protocol for assessing the in vivo distribution of a labeled antibody, which can be applied to both radionuclide and fluorescently labeled antibodies.

Materials:

  • Animal model (e.g., tumor-bearing mice)

  • Labeled antibody (e.g., 89Zr-Lumi804-antibody or IRDye800CW-antibody)

  • Imaging system (PET/CT for radionuclides, IVIS or similar for fluorescence)

  • Anesthesia

  • Gamma counter (for radionuclides) or fluorescence plate reader (for fluorescence)

Procedure:

  • Injection:

    • Administer a defined dose of the labeled antibody to the animal model, typically via intravenous injection.

  • In Vivo Imaging:

    • At various time points post-injection (e.g., 24, 48, 72, 96 hours), anesthetize the animals and perform in vivo imaging using the appropriate modality (PET/CT or fluorescence imaging).

  • Ex Vivo Biodistribution:

    • At the final time point, euthanize the animals.

    • Dissect major organs and tissues of interest (e.g., tumor, liver, spleen, kidneys, muscle, bone).

    • Weigh each tissue sample.

  • Quantification:

    • For radionuclide-labeled antibodies, measure the radioactivity in each tissue sample using a gamma counter.

    • For fluorescently-labeled antibodies, homogenize the tissues and measure the fluorescence intensity using a plate reader. A standard curve of the labeled antibody should be used to quantify the amount in each tissue.

  • Data Analysis:

    • Express the data as the percentage of the injected dose per gram of tissue (%ID/g).

Mandatory Visualizations

experimental_workflow cluster_labeling Antibody Labeling cluster_invivo In Vivo Study Ab Antibody Conjugation Conjugation Reaction Ab->Conjugation Lumi_NHS Ca-Lumi804-NHS Lumi_NHS->Conjugation Purification SEC Purification Conjugation->Purification Eu_Chelation Europium Chelation Purification->Eu_Chelation Labeled_Ab Eu-Lumi804-Antibody Eu_Chelation->Labeled_Ab Injection IV Injection Labeled_Ab->Injection Animal Animal Model Injection->Animal Imaging In Vivo Imaging Animal->Imaging ExVivo Ex Vivo Biodistribution Animal->ExVivo Quantification Quantification (%ID/g) Imaging->Quantification ExVivo->Quantification

Caption: Experimental workflow for labeling an antibody with Lumi804-Eu and subsequent in vivo evaluation.

signaling_pathway cluster_principle Principle of Time-Resolved Fluorescence Imaging Excitation Pulsed Light Excitation (UV/Vis) Sample Lumi804-Eu Labeled Antibody in Tissue Excitation->Sample Emission Luminescence (long lifetime) Sample->Emission ms decay Autofluorescence Autofluorescence (short lifetime) Sample->Autofluorescence ns decay Detection Time-Gated Detection Emission->Detection Autofluorescence->Detection Signal High Signal-to-Noise Image Detection->Signal

Caption: Theoretical principle of time-gated imaging to enhance signal-to-noise with long-lifetime probes.

Discussion and Conclusion

Lumi804-Eu is a powerful tool for in vitro diagnostics due to its exceptional photophysical properties, particularly its long luminescence lifetime, which enables highly sensitive time-resolved fluorescence assays. The Lumi804 chelator platform also provides a remarkably stable backbone for creating radiolabeled antibodies for in vivo PET and SPECT imaging, demonstrating low off-target accumulation of the radionuclide.[2]

However, for in vivo luminescence imaging, the application of Lumi804-Eu is currently theoretical. The primary challenge is its excitation in the near-UV range (300-400 nm). This region of the electromagnetic spectrum is strongly absorbed and scattered by biological tissues, limiting light penetration to superficial depths. Furthermore, endogenous fluorophores in tissues contribute to significant autofluorescence when excited by UV or visible light, which can obscure the signal from the probe.

While the long luminescence lifetime of Lumi804-Eu (~716 µs) offers the potential for time-gated imaging to eliminate the short-lived autofluorescence (nanoseconds), the initial low penetration of the excitation light remains a fundamental limitation for deep-tissue imaging.

For researchers focused on in vivo tracking of antibodies, near-infrared (NIR) fluorescent dyes remain the superior choice. The NIR window (roughly 700-900 nm) offers a "clear window" into biological tissues with minimal absorption and scattering, allowing for much deeper imaging. Combined with the low autofluorescence in this region, NIR dye-conjugated antibodies provide a high signal-to-background ratio, enabling sensitive detection of tumors and other targets deep within the body.

References

Performance of Lumifor/Lumiphore in Complex Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and sensitive detection of biomolecules in complex biological samples is a cornerstone of modern life sciences research and drug development. Lumifor/Lumiphore lanthanide-based probes offer a powerful solution for overcoming the challenges associated with sample autofluorescence and photobleaching that often plague traditional fluorescent methods. This guide provides an objective comparison of this compound/Lumiphore's performance against other common alternatives, supported by experimental data and detailed protocols.

Unparalleled Photophysical Properties for Superior Performance

This compound/Lumiphore probes, such as Lumi4®-Tb and Lumi804™-Eu, are built on advanced lanthanide chelation technology. This technology endows them with unique photophysical properties that lead to exceptional performance in complex biological matrices like serum, plasma, and cell lysates.

The key advantages of this compound/Lumiphore probes lie in their:

  • Long Luminescence Lifetimes: With lifetimes in the millisecond range, these probes enable time-resolved fluorescence (TRF) detection. This technique effectively eliminates short-lived background autofluorescence from biological samples, dramatically improving the signal-to-noise ratio.[1]

  • Large Stokes Shifts: The significant separation between the excitation and emission wavelengths minimizes spectral overlap and reduces self-quenching, allowing for higher labeling densities and brighter signals.

  • Narrow Emission Bands: The characteristic line-like emission spectra of lanthanides reduce spectral bleed-through, making them ideal for multiplexing applications.

  • High Resistance to Photobleaching: this compound/Lumiphore's proprietary chelation technology ensures high stability and resistance to photobleaching, allowing for repeated measurements and archiving of samples.[2]

Quantitative Performance Comparison

The following table summarizes the key performance metrics of this compound/Lumiphore probes in comparison to commonly used organic dyes and quantum dots.

FeatureThis compound/Lumiphore (Lumi4®-Tb)This compound/Lumiphore (Lumi804™-Eu)Organic Dyes (e.g., Fluorescein, Cy5)Quantum Dots (e.g., Qdot 625)
Quantum Yield 0.59Approaching 30% in aqueous environment[2]Variable (e.g., Fluorescein: ~0.9, but pH sensitive)High (typically 0.5 - 0.9)
Luminescence Lifetime ~2.7 msMillisecondsNanosecondsNanoseconds
Stokes Shift Very Large (>200 nm)Very Large (>200 nm)Small to Moderate (20-100 nm)Small (10-30 nm)
Photostability Very High (Resistant to photobleaching)[2]Very HighLow to Moderate (Prone to photobleaching)[3][4]High
Suitability for TRF ExcellentExcellentNot SuitableNot Suitable

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Kinase Activity

This protocol provides a general framework for assessing kinase activity in cell lysates using a this compound/Lumiphore-based TR-FRET assay.

Materials:

  • Lumi4®-Tb labeled anti-phospho-substrate antibody (Donor)

  • Acceptor-labeled substrate (e.g., a peptide or protein labeled with a suitable dye like d2)

  • Kinase-containing cell lysate

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Stop Solution (e.g., 10 mM EDTA in assay buffer)

  • 384-well low-volume black microplate

  • TR-FRET compatible plate reader

Procedure:

  • Prepare Reagents: Dilute the Lumi4®-Tb labeled antibody and acceptor-labeled substrate in the assay buffer to the desired working concentrations.

  • Kinase Reaction:

    • Add 5 µL of cell lysate containing the kinase of interest to each well of the microplate.

    • Add 5 µL of the ATP solution to initiate the kinase reaction.

    • Incubate at room temperature for the desired time (e.g., 60 minutes).

  • Stop Reaction and Detection:

    • Add 5 µL of the stop solution to each well to chelate Mg²⁺ and stop the kinase reaction.

    • Add 5 µL of the Lumi4®-Tb labeled antibody and acceptor-labeled substrate mixture.

    • Incubate for 60 minutes at room temperature to allow for antibody-substrate binding.

  • Measurement:

    • Read the plate on a TR-FRET compatible plate reader.

    • Excitation: 337 nm

    • Emission: Donor (620 nm) and Acceptor (665 nm)

    • Use a time delay of 60 µs and an integration time of 400 µs to minimize background fluorescence.

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) x 10,000. The ratio is proportional to the amount of phosphorylated substrate, and thus to the kinase activity.

Lanthanide-Based Immunoassay in Human Serum

This protocol outlines a homogeneous (no-wash) immunoassay for the detection of an analyte in human serum using a this compound/Lumiphore TR-FRET format.

Materials:

  • Lumi4®-Tb labeled capture antibody (Donor)

  • d2-labeled detection antibody (Acceptor)

  • Human serum samples and calibrators

  • Assay Buffer

  • 384-well low-volume black microplate

  • TR-FRET compatible plate reader

Procedure:

  • Sample and Reagent Preparation:

    • Dilute serum samples and calibrators in the assay buffer.

    • Prepare a mixture of the Lumi4®-Tb labeled capture antibody and d2-labeled detection antibody in the assay buffer.

  • Immunoassay:

    • Add 10 µL of the diluted serum sample or calibrator to each well of the microplate.

    • Add 10 µL of the antibody mixture to each well.

    • Incubate for a specified time (e.g., 2 hours) at room temperature to allow for the formation of the immunocomplex.

  • Measurement:

    • Read the plate on a TR-FRET compatible plate reader using the same settings as the kinase assay.

  • Data Analysis:

    • Calculate the TR-FRET ratio for each sample and calibrator.

    • Generate a calibration curve by plotting the TR-FRET ratio versus the analyte concentration of the calibrators.

    • Determine the analyte concentration in the unknown serum samples by interpolating their TR-FRET ratios on the calibration curve.

Visualizing Biological Complexity and Experimental Design

NF-κB Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of the immune and inflammatory responses. Dysregulation of this pathway is implicated in numerous diseases. TR-FRET assays employing this compound/Lumiphore probes are well-suited for studying the intricate protein-protein interactions and post-translational modifications within this pathway.

NFkB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_P P-IκB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA Binds Gene_exp Gene Expression (Inflammation, Survival) DNA->Gene_exp Promotes

Caption: Simplified canonical NF-κB signaling pathway.

TR-FRET Immunoassay Workflow

The following diagram illustrates the straightforward, homogeneous workflow of a TR-FRET immunoassay using this compound/Lumiphore probes. The "mix-and-read" format eliminates the need for wash steps, simplifying automation and increasing throughput.

TR_FRET_Workflow start Start add_sample Add Sample/Calibrator to Microplate start->add_sample add_reagents Add Lumi4-Tb and d2 Antibody Mixture add_sample->add_reagents incubate Incubate at Room Temperature add_reagents->incubate read_plate Read Plate in TR-FRET Mode incubate->read_plate analyze Analyze Data read_plate->analyze end End analyze->end

Caption: Homogeneous TR-FRET immunoassay workflow.

References

Safety Operating Guide

Navigating the Disposal of Lumifor: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a framework for the safe handling and disposal of "Lumifor," a term that may refer to various chemical substances. The following procedures are based on general best practices for laboratory chemical waste and are designed to ensure the safety of personnel and compliance with regulations.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for the particular "this compound" product in use. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (such as neoprene or equivalent), and a lab coat.[1]

Quantitative Data on Chemical Properties and Disposal

The following table summarizes key data points relevant to the safe disposal of laboratory chemicals similar to those that might be designated "this compound."

ParameterValue/InformationSource
Physical Form Solid[2]
Melting/Freezing Point 200-205°C[2]
Boiling Point/Range 653.013°C at 760 mmHg[2]
Water Solubility No data available[2]
Disposal Classification Hazardous Waste[3]
Recommended Disposal Method Licensed hazardous waste disposal contractor[3]
Prohibited Disposal Methods Do NOT dispose down the drain, into sewer systems, by evaporation in a fume hood, or with regular trash.[1][3][1][3]

Experimental Protocols for Proper Disposal

The proper disposal of chemical waste such as "this compound" follows a structured protocol to ensure safety and regulatory compliance.

Step-by-Step Disposal Procedure:
  • Waste Identification and Segregation :

    • Identify all waste streams containing the chemical, including the pure substance, solutions, and contaminated labware (e.g., pipette tips, gloves, containers).[3]

    • Treat all waste as hazardous chemical waste.[1] Do not mix with non-hazardous waste to prevent overspending on disposal.[4]

    • Use a designated and clearly labeled waste container. If the substance is photosensitive, use a container labeled for "photosensitive chemical waste".[1]

  • Container Management :

    • Ensure the waste container is made of a compatible material, such as High-Density Polyethylene (HDPE) for many chemical wastes.[1]

    • Keep the container tightly closed when not in use to prevent the release of vapors.[1]

    • Store the waste container in a designated satellite accumulation area, preferably within a fume hood, and in secondary containment to mitigate spills.[1]

  • Labeling :

    • The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name and any associated hazards.[1]

  • Final Disposal :

    • Arrange for pickup of the full, sealed, and properly labeled waste container with your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[3]

Accidental Release Measures:
  • In case of a spill, if the material is molten, allow it to cool and then place it into an appropriate marked container for disposal.[5]

  • For dust or solid spills, sweep up and shovel into suitable containers for disposal.[5]

  • Do not release the chemical into the environment, such as into drains.[5]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the safe disposal of laboratory chemical waste.

Lumifor_Disposal_Workflow cluster_prep Preparation & Handling cluster_segregation Segregation & Containment cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generation ppe Wear Appropriate PPE start->ppe identify Identify Waste Streams ppe->identify segregate Segregate as Hazardous Waste identify->segregate container Use Labeled, Compatible Container segregate->container store Store in Designated Area container->store secondary Use Secondary Containment store->secondary ehs Contact EHS/Contractor secondary->ehs pickup Arrange for Pickup ehs->pickup end Proper Disposal pickup->end

Caption: Logical workflow for the safe disposal of chemical waste in a laboratory setting.

References

Navigating the Safe Handling of Lumifor Products in a Research Environment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with specialized materials, having clear and immediate safety, handling, and disposal information is critical. This guide provides essential procedural guidance for handling materials that may be referred to as "Lumifor," a name that can encompass several distinct products. The primary focus of this document is on LUMIFORM™ , a solid resin material, due to its likely use in research and development settings. Information on other products with similar names is also provided to ensure comprehensive safety awareness.

It is important to note that "this compound" is not a standard chemical name but appears in the branding of various products. Researchers should always verify the specific product they are using by consulting the manufacturer's Safety Data Sheet (SDS).

Personal Protective Equipment (PPE) for LUMIFORM™ Solid Resin

When handling LUMIFORM™, a solid resin, the primary hazards are associated with mechanical processing (which can generate dust) and heating (which can cause thermal burns and release vapors). The following table summarizes the recommended personal protective equipment.

PPE CategoryRecommended Equipment
Eye Protection Safety glasses with side shields or goggles should be worn, especially during cutting, drilling, or sanding operations that may generate dust or flying particles.
Hand Protection Cotton or canvas gloves are recommended to protect against cuts and abrasions during handling. When working with molten material, heat-resistant gloves are necessary to prevent thermal burns.
Respiratory Protection Under normal handling conditions, respiratory protection is not required. If processing generates significant dust, a NIOSH-approved respirator for dust should be used.
Body Protection A standard lab coat or coveralls are sufficient for routine handling. When there is a risk of contact with molten material, additional protective clothing may be necessary.

Operational and Disposal Plans for LUMIFORM™

Handling and Storage:

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.

  • Handling: Avoid actions that generate excessive dust. If dust is created, use local exhaust ventilation.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation If dust is inhaled, move the individual to fresh air. Seek medical attention if respiratory symptoms develop.
Skin Contact For contact with molten material, cool the affected area with cold water immediately. Do not attempt to remove the solidified material from the skin. Seek medical attention for thermal burns.
Eye Contact In case of contact with dust or molten material, flush the eyes with plenty of water for at least 15 minutes. Seek medical attention.
Ingestion Ingestion is unlikely. If it occurs, do not induce vomiting. Seek medical attention if symptoms develop.

Disposal Plan:

LUMIFORM™ is a non-hazardous solid waste. Disposal should be in accordance with local, state, and federal regulations. The material can typically be disposed of in a landfill.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with LUMIFORM™.

PPE_Selection_Workflow cluster_0 Handling LUMIFORM™ start Start: Assess Task task_type What is the handling task? start->task_type ppe_routine Routine Handling (No dust/heat) task_type->ppe_routine Ambient Temperature ppe_machining Machining (Cutting/Sanding) task_type->ppe_machining Mechanical Processing ppe_molten Handling Molten Material task_type->ppe_molten Heating/Molten State end_ppe Proceed with Task Safely ppe_routine->end_ppe Wear Safety Glasses & Gloves ppe_machining->end_ppe Wear Safety Glasses, Gloves & Dust Mask ppe_molten->end_ppe Wear Heat-Resistant Gloves & Face Shield

Caption: Decision workflow for selecting appropriate PPE when handling LUMIFORM™.

Other Products with "this compound" Branding

It is crucial to distinguish LUMIFORM™ from other products with similar names, as their handling procedures will differ significantly.

  • Lumiphore: This refers to a biotechnology company that develops radiopharmaceuticals. Handling these materials requires specialized training and adherence to strict radiation safety protocols. The personal protective equipment would be extensive and specific to the radioactive isotopes being used. Always consult the specific SDS and radiation safety officer.

  • Lumiere Firm: This is a cosmetic product. While generally considered safe for its intended use, laboratory professionals should still handle it with standard laboratory PPE (gloves and eye protection) to avoid sensitization and contamination.

  • Lumivia CPL: This is an insecticide. Handling requires chemical-resistant gloves, protective clothing, and eye protection. Depending on the formulation and application, respiratory protection may also be necessary. Refer to the product's specific SDS for detailed information.

By following these guidelines and always referring to the manufacturer-provided Safety Data Sheet, researchers can ensure a safe working environment when handling "this compound" and similarly named products.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.